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  • Product: 2-Amino-2-methyl-pentan-3-OL
  • CAS: 89585-20-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Scalable Synthesis of 2-Amino-2-methyl-pentan-3-ol

Executive Summary This technical guide details the synthesis of 2-Amino-2-methyl-pentan-3-ol (CAS: 89585-20-6), a sterically congested -amino alcohol. This structural motif serves as a critical precursor for oxazoline li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 2-Amino-2-methyl-pentan-3-ol (CAS: 89585-20-6), a sterically congested


-amino alcohol. This structural motif serves as a critical precursor for oxazoline ligands used in asymmetric catalysis and as a building block in the synthesis of complex pharmaceutical intermediates.

The synthesis challenges lie in the steric bulk of the quaternary carbon at the C2 position and the reversibility of the C-C bond formation. This guide presents a robust, two-step protocol:

  • Henry Reaction (Nitroaldol): Coupling 2-nitropropane with propanal.

  • Chemoselective Reduction: Converting the nitro group to a primary amine without hydrogenolysis of the hydroxyl group.

Retrosynthetic Analysis & Strategy

The most direct disconnection for 1,2-amino alcohols featuring a quaternary carbon is the Henry Reaction . By disconnecting the C2-C3 bond, we identify two commercially available precursors: 2-nitropropane and propanal .

Strategic Considerations
  • Steric Hindrance: The nucleophile (2-nitropropane anion) is bulky. Standard bases may result in low conversion due to the retro-Henry reaction (equilibrium favoring starting materials).

  • Chemoselectivity: The subsequent reduction must target the nitro group (

    
    ) exclusively, leaving the C3-hydroxyl (
    
    
    
    ) intact.

Retrosynthesis Target 2-Amino-2-methyl-pentan-3-ol (Target) Intermediate 2-Methyl-2-nitropentan-3-ol (Intermediate) Target->Intermediate Reduction (H2/Cat) Precursors 2-Nitropropane + Propanal (Starting Materials) Intermediate->Precursors Retro-Henry Disconnection

Figure 1: Retrosynthetic logic flow identifying the critical C-C bond formation step.

Experimental Protocol

Step 1: The Henry Reaction (C-C Bond Formation)

Objective: Synthesis of 2-methyl-2-nitropentan-3-ol. Mechanism: Base-catalyzed nucleophilic addition of the nitronate anion to the aldehyde.[1][2]

Reagents & Materials
ReagentEquiv.[2][3][4][5]Role
2-Nitropropane 1.2Nucleophile (Warning: IARC Group 2B Carcinogen)
Propanal 1.0Electrophile
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 0.05Catalyst (Base)
THF (Anhydrous) SolventMedium (0.5 M concentration)
Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Charging: Add 2-nitropropane (1.2 equiv) and anhydrous THF. Cool the solution to 0°C using an ice bath.

  • Catalysis: Add DBU (0.05 equiv) dropwise. The solution may turn slightly yellow, indicating nitronate formation.

  • Addition: Add propanal (1.0 equiv) dropwise over 30 minutes, maintaining internal temperature

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–18 hours.

    • Process Control: Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS. Look for the disappearance of propanal.

  • Quench: Cool to 0°C and quench with saturated aqueous

    
    .
    
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo at low temperature (
    
    
    ).
    • Critical Note:

      
      -nitro alcohols are thermally unstable and prone to retro-Henry decomposition. Do not distill.  Proceed immediately to reduction.
      
Step 2: Chemoselective Hydrogenation

Objective: Reduction of the nitro group to a primary amine. Method: Catalytic Hydrogenation (Raney Nickel).[3][4]

Reagents & Materials
ReagentRole
Crude Nitro Alcohol Substrate
Raney Nickel (Slurry) Catalyst (High surface area)
Methanol Solvent
Hydrogen Gas (

)
Reductant (50 psi / 3.4 bar)
Protocol
  • Safety Check: Raney Nickel is pyrophoric. Handle under water or inert atmosphere.

  • Loading: In a Parr hydrogenation bottle or high-pressure autoclave, dissolve the crude nitro alcohol in Methanol (0.2 M).

  • Catalyst Addition: Carefully add Raney Nickel (approx. 10-20 wt% relative to substrate) as a slurry in water/methanol.

  • Hydrogenation:

    • Purge the vessel with

      
       (
      
      
      
      ), then
      
      
      (
      
      
      ).
    • Pressurize to 50 psi (3.4 bar) with

      
      .
      
    • Shake/Stir vigorously at room temperature for 4–6 hours.

    • Exotherm Warning: The reduction is exothermic. Monitor temperature; if it exceeds 40°C, pause agitation.

  • Filtration: Filter the mixture through a pad of Celite® under an inert atmosphere (Argon/Nitrogen) to remove the pyrophoric catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amino alcohol.

Purification and Characterization

The crude amino alcohol is a viscous liquid that may require vacuum distillation for high purity.

  • Distillation: Perform Kugelrohr or fractional distillation under high vacuum (<1 mmHg).

    • Expected Boiling Point: The amino alcohol will boil significantly higher than the nitro precursor due to hydrogen bonding. Expect >80°C at 1 mmHg.

  • Solidification: If the product is a solid (diastereomers may vary), recrystallization from

    
    /Hexane is preferred.
    
Analytical Data (Expected)
  • IR (Neat): Broad band ~3300-3400

    
     (OH/NH stretch).
    
  • 1H NMR (CDCl3):

    • 
       0.9 (t, 3H, terminal methyl).
      
    • 
       1.1 (s, 3H, 
      
      
      
      ).
    • 
       1.2 (s, 3H, 
      
      
      
      ).
    • 
       3.2-3.5 (m, 1H, 
      
      
      
      ).

Process Visualization

The following diagram illustrates the complete workflow, highlighting critical control points (CCPs) where yield loss often occurs.

SynthesisWorkflow cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Reduction Start Start: 2-Nitropropane + Propanal Catalysis Add DBU (Cat.) THF, 0°C -> RT Start->Catalysis Quench Quench (NH4Cl) & Extraction Catalysis->Quench 18h Stirring Hydrogenation Hydrogenation Raney Ni, H2 (50 psi) Quench->Hydrogenation Use Crude (Unstable Intermediate) Filtration Celite Filtration (Remove Catalyst) Hydrogenation->Filtration Distillation Vacuum Distillation (Purification) Filtration->Distillation End Final Product: 2-Amino-2-methyl-pentan-3-ol Distillation->End

Figure 2: End-to-end process flow. Note the direct transition from Quench to Hydrogenation to avoid thermal degradation of the nitro-alcohol.

Safety & Troubleshooting

Critical Hazards
  • 2-Nitropropane: Classified as a Group 2B carcinogen. Use primarily in a fume hood with double-gloving (Nitrile).

  • Raney Nickel: Pyrophoric when dry. Never expose to air without a solvent blanket. Dispose of in a dedicated waste container containing water.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Retro-Henry ReactionEnsure temperature does not exceed 25°C. Increase reaction time or catalyst loading.
Incomplete Reduction Catalyst PoisoningEnsure starting material is free of sulfur/halides. Increase

pressure to 100 psi.
Product Coloration Oxidation of AmineStore product under Nitrogen/Argon. Distill immediately before use.

References

  • Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945.

  • Ballini, R., et al. (2007). "Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives." Chemical Reviews, 107(11), 5366-5386.

  • PubChem. (n.d.).[6][7] "2-Amino-2-methylpentan-3-ol Compound Summary." National Library of Medicine.

  • Common Organic Chemistry. (2023). "Nitro Reduction - Common Conditions." Common Organic Chemistry.

Sources

Exploratory

Physicochemical Profiling and Applied Mechanistic Workflows of 2-Amino-2-methyl-pentan-3-ol

A Technical Whitepaper for Chemical Synthesis, Drug Development, and Environmental Engineering Professionals Molecular Architecture and Rationale In the landscape of specialty amino alcohols, 2-Amino-2-methyl-pentan-3-ol...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Chemical Synthesis, Drug Development, and Environmental Engineering Professionals

Molecular Architecture and Rationale

In the landscape of specialty amino alcohols, 2-Amino-2-methyl-pentan-3-ol (CAS: 89585-20-6) occupies a unique physicochemical niche. Structurally characterized by a primary amine attached to a tertiary alpha-carbon, which is in turn adjacent to a secondary hydroxyl group, this molecule exhibits profound steric hindrance [1].

For researchers and engineers, this specific steric environment is not merely a structural trivia—it is the functional driver of the molecule's utility. In pharmaceutical synthesis, such sterically congested chiral centers serve as robust building blocks for pharmacophores that resist rapid enzymatic degradation. In environmental engineering, specifically in carbon capture and storage (CCS), this steric bulk fundamentally alters the reaction kinetics and thermodynamics of acid gas (CO₂) absorption, doubling theoretical capacity compared to unhindered primary amines [3].

Quantitative Physicochemical Profiling

Understanding the baseline physicochemical properties of 2-Amino-2-methyl-pentan-3-ol is critical for predicting its phase behavior, solubility, and reactivity in both aqueous and organic systems. The molecule's low XLogP3 value indicates high hydrophilicity, driven by the dual hydrogen-bonding capabilities of the amine and hydroxyl moieties [1].

Table 1: Core Physicochemical and Structural Descriptors

PropertyValueScientific Implication
IUPAC Name 2-amino-2-methylpentan-3-olDefines the specific branching and functional group placement.
CAS Number 89585-20-6Unique identifier for regulatory and procurement tracking [1][2].
Molecular Formula C₆H₁₅NOIndicates a highly saturated, aliphatic backbone.
Molecular Weight 117.19 g/mol Low molecular weight facilitates high molarity in aqueous solutions[1].
Exact Mass 117.115 DaCritical for high-resolution mass spectrometry (HRMS) validation [1].
XLogP3 0.2Highly hydrophilic; ideal for aqueous absorption systems [1].
Topological Polar Surface Area 46.3 ŲPredicts excellent aqueous solvation and potential membrane permeability [1].
SMILES CCC(C(C)(C)N)OUseful for computational modeling and in silico docking studies.

Mechanistic Causality in Acid Gas Scrubbing (The Steric Advantage)

As a Senior Application Scientist, it is vital to look beyond what a chemical does and explain why it does it. 2-Amino-2-methyl-pentan-3-ol is frequently cited in advanced patent literature as a highly efficient sterically hindered amine for CO₂ removal from combustion exhaust gases [3].

The Causality of Steric Hindrance: When a standard, unhindered primary amine (like monoethanolamine, MEA) reacts with CO₂, it forms a highly stable carbamate ion. This reaction consumes two moles of amine for every one mole of CO₂ captured (a 0.5 theoretical loading capacity).

However, the bulky methyl and ethyl groups surrounding the alpha-carbon in 2-Amino-2-methyl-pentan-3-ol create a localized steric clash. When CO₂ undergoes nucleophilic attack by the amine nitrogen, the resulting carbamate intermediate is highly unstable. The steric strain forces the rapid hydrolysis of this carbamate into bicarbonate (HCO₃⁻) and a protonated amine. This mechanistic shift alters the stoichiometry to a 1:1 ratio, effectively doubling the theoretical CO₂ loading capacity and significantly lowering the thermal energy required for solvent regeneration [3].

CO2_Capture_Mechanism Amine 2-Amino-2-methyl-pentan-3-ol (Sterically Hindered) Carbamate Unstable Carbamate (Steric Clash) Amine->Carbamate Nucleophilic Attack CO2 CO2 + H2O CO2->Carbamate Bicarbonate Bicarbonate + Protonated Amine (1:1 High Capacity) Carbamate->Bicarbonate Rapid Hydrolysis

Fig 1: Mechanistic pathway of CO₂ capture by sterically hindered 2-Amino-2-methyl-pentan-3-ol.

Self-Validating Experimental Protocol for CO₂ Absorption

Trustworthiness in chemical engineering relies on self-validating experimental designs. The following protocol outlines a highly controlled methodology for evaluating the CO₂ absorption kinetics of 2-Amino-2-methyl-pentan-3-ol, incorporating a dual-verification mass balance system.

Step-by-Step Methodology
  • Solvent Preparation: Prepare a 30 wt% aqueous solution of 2-Amino-2-methyl-pentan-3-ol using ultra-pure deionized water. Verify the exact amine concentration via acid-base titration using 1.0 N HCl and a methyl orange indicator.

  • System Initialization: Transfer 200 mL of the absorbent solution into a jacketed glass reactor. Circulate thermostated fluid to maintain a constant absorption temperature of 40.0 ± 0.1 °C.

  • Gas Introduction: Introduce a simulated exhaust gas mixture (e.g., 15% CO₂ / 85% N₂ by volume) through a sintered glass sparger at a controlled flow rate of 1.0 L/min using mass flow controllers.

  • Primary Data Acquisition (Inline): Route the reactor effluent gas through a condenser (to remove moisture) and into a continuous Non-Dispersive Infrared (NDIR) CO₂ analyzer. Log the breakthrough curve until the effluent CO₂ concentration matches the feed (saturation).

  • Secondary Validation (Titration): To ensure scientific integrity and close the mass balance, extract a 5.0 mL aliquot of the saturated liquid. Perform a Chittick apparatus analysis or a BaCl₂ precipitation titration to quantify the exact moles of dissolved inorganic carbon (bicarbonate). Crucial Check: The integrated area under the NDIR breakthrough curve must match the liquid-phase titration within a ±2% margin of error.

  • Thermal Regeneration: Heat the rich solution to 120 °C under reflux. Measure the volume of desorbed CO₂ to calculate the cyclic capacity of the amine.

Experimental_Workflow Prep 1. Absorbent Preparation Absorb 2. CO2 Absorption (40°C, Gas Bubbling) Prep->Absorb Validate 3. Dual Validation (IR & Titration) Absorb->Validate Regen 4. Thermal Regen (120°C) Validate->Regen Regen->Prep Recycled Amine

Fig 2: Self-validating experimental workflow for evaluating CO₂ absorption and regeneration.

Implications in Drug Development and Ligand Design

Beyond environmental applications, 2-Amino-2-methyl-pentan-3-ol is highly relevant to drug development professionals. Amino alcohols are privileged scaffolds in medicinal chemistry. The dense steric hindrance around the amine group in this specific molecule provides a unique pharmacokinetic advantage: it shields the amine from rapid oxidative deamination by monoamine oxidase (MAO) enzymes.

Furthermore, the presence of adjacent chiral centers allows this molecule to be utilized as a chiral auxiliary or a bidentate ligand in asymmetric transition-metal catalysis. When designing active pharmaceutical ingredients (APIs), incorporating this moiety can improve the lipophilicity-to-polar-surface-area ratio, potentially optimizing blood-brain barrier (BBB) penetration while maintaining sufficient aqueous solubility for oral formulation.

References

  • PubChem. "2-Amino-2-methyl-pentan-3-OL | C6H15NO | CID 226834 - PubChem". National Institutes of Health (NIH).
  • Sigma-Aldrich. "2-amino-2-methylpentan-3-ol | 89585-20-6". Sigma-Aldrich Catalog.
  • Google Patents. "EP0647462A1 - Méthode pour l'élimination du dioxyde de carbone de gaz de combustion". European Patent Office / Google Patents.
Foundational

Structural Elucidation of 2-Amino-2-methylpentan-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The structural elucidation of 2-amino-2-methylpentan-3-ol (C₆H₁₅NO) presents a classic yet intricate challenge in small-molecule characterization. While the molecular weight is low (117.19 g/mol ), the presence of a quaternary carbon adjacent to a chiral center creates a steric and magnetic environment that complicates routine spectral assignment. This guide details the step-by-step elucidation workflow, emphasizing the discrimination of diastereotopic groups and the determination of absolute stereochemistry using derivatization protocols.

Synthesis Context & Isolation Logic

Understanding the origin of the analyte is the first step in elucidation, as it predicts likely impurities (enantiomers vs. diastereomers). 2-Amino-2-methylpentan-3-ol is typically synthesized via the addition of ethylmagnesium bromide to 2-amino-2-methylbutanal or the reduction of the corresponding


-amino ketone.
  • Critical Impurity Profile:

    • Regioisomers: 2-amino-3-methylpentan-2-ol (from migration during synthesis).

    • Stereoisomers: The molecule possesses one chiral center at C3. However, if the precursor was chiral, diastereomeric mixtures are possible.

    • Solubility: Highly polar due to the 1,2-amino alcohol motif; extraction requires polar organic solvents (e.g., DCM/Isopropanol 9:1) from basic aqueous media (pH > 12).

Elucidation Workflow

The following decision tree outlines the logical progression from isolation to absolute configuration assignment.

ElucidationWorkflow Start Crude Isolate (C6H15NO) MS Mass Spectrometry (ESI+) Confirm MW & N-Rule Start->MS IR FT-IR Spectroscopy Assess H-Bonding (Intra vs Inter) MS->IR NMR_1H 1H NMR (500 MHz) Identify Diastereotopic Methyls IR->NMR_1H NMR_2D 2D NMR (HSQC/HMBC) Establish Quaternary Connectivity NMR_1H->NMR_2D Stereo Mosher's Method Absolute Configuration (R/S) NMR_2D->Stereo

Figure 1: Logical workflow for the structural assignment of hindered amino alcohols.

Mass Spectrometry: Fragmentation Mechanics

For small amino alcohols, Electrospray Ionization (ESI) in positive mode is preferred over Electron Impact (EI) to preserve the molecular ion


.

Primary Data Points:

  • Molecular Ion:

    
     (
    
    
    
    ).
  • Nitrogen Rule: The odd nominal mass (117 Da) confirms an odd number of nitrogen atoms (1).

Fragmentation Pathway (


-Cleavage): 
The most diagnostic feature of 

-amino alcohols is

-cleavage. The bond between C2 (quaternary amine) and C3 (alcohol) is weak due to the stability of the resulting iminium and oxonium ions.
  • Fragment A (Amine side): Cleavage yields the stabilized iminium ion

    
    .
    
  • Fragment B (Alcohol side): Loss of the alkyl chain.

Table 1: Predicted MS Fragmentation Pattern

m/z (approx) Ion Type Interpretation

| 118 |


 | Parent Ion (Weak intensity in EI, Strong in ESI). |
| 100  | 

| Dehydration (Characteristic of alcohols). | | 58 |

|

-Cleavage retaining the amine (Base Peak). | | 59 |

|

-Cleavage retaining the alcohol. |
Vibrational Spectroscopy (IR)

Infrared spectroscopy is pivotal for determining the nature of the hydrogen bonding network.[1] In 2-amino-2-methylpentan-3-ol, the spatial proximity of the


 and 

groups allows for the formation of a stable 5-membered intramolecular hydrogen bond ring.
  • Free -OH:

    
     (Sharp, observed in dilute non-polar solvents).
    
  • Intramolecular H-Bonded -OH:

    
     (Broad, concentration independent).
    
  • Intermolecular H-Bonded -OH:

    
     (Broad, concentration dependent).
    

Experimental Tip: To confirm the intramolecular nature (which supports the 1,2-substitution pattern), acquire spectra at varying concentrations in


. If the band at 

persists upon dilution, the H-bond is intramolecular [1].
NMR Spectroscopy: The Connectivity Engine

This is the most critical section. The presence of the chiral center at C3 breaks the symmetry of the molecule, rendering the "identical" methyl groups at C2 diastereotopic .

5.1 The Diastereotopic Effect (1H NMR)

In an achiral environment (e.g., tert-butylamine), the methyl groups on the quaternary carbon would appear as a single singlet. However, in 2-amino-2-methylpentan-3-ol, C3 is a chiral center (


 or 

). This chirality induces a magnetic non-equivalence in the C2 methyls.
  • Observation: Instead of one singlet integrating to 6H, you will observe two distinct singlets (integrating to 3H each) at slightly different chemical shifts (e.g.,

    
     1.05 and 
    
    
    
    1.12 ppm).
  • Causality: The distance from the chiral center (C3) to the methyls (on C2) is short enough that the chiral field discriminates between the "pro-R" and "pro-S" methyl groups [2].

5.2 Predicted 1H NMR Data (500 MHz, CDCl₃)
PositionGroupShift (

ppm)
MultiplicityIntegrationAssignment Logic
C1

0.95Triplet (

)
3HTerminal methyl of ethyl group.
C2-Me(a)

1.08Singlet3HDiastereotopic methyl (quaternary C).
C2-Me(b)

1.15Singlet3HDiastereotopic methyl (quaternary C).
C4

1.40 - 1.60Multiplet2HDiastereotopic methylene protons adjacent to chiral C3.
C3

3.25dd (

)
1HDeshielded by Oxygen. Coupled to C4 protons.
5.3 2D NMR Confirmation (HMBC)

To prove the connectivity of the quaternary center:

  • HMBC Correlation: The protons of both C2-methyl singlets must show a strong 3-bond correlation to the C3 carbinol carbon (

    
    ) and the quaternary C2 carbon (
    
    
    
    ).
Stereochemical Assignment: Mosher's Method

Since the molecule contains a secondary alcohol, X-ray crystallography is only viable if the compound is crystalline (often difficult for low MW amino alcohols). The "Gold Standard" for absolute configuration is Mosher's Ester Analysis [3].[2]

Protocol:

  • Derivatization: React the analyte with

    
    -(-)-MTPA-Cl and 
    
    
    
    -(+)-MTPA-Cl in separate vials to form the
    
    
    -Mosher ester and
    
    
    -Mosher ester, respectively.
  • NMR Analysis: Acquire 1H NMR for both esters.

  • 
     Calculation:  Calculate 
    
    
    
    for protons neighboring the chiral center (C3).
  • Model Application:

    • Protons with

      
       reside on the right side of the Mosher plane.
      
    • Protons with

      
       reside on the left side.
      

MoshersMethod cluster_0 Reaction cluster_1 Analysis Alcohol Analyte (Unknown Stereo) Ester_S (S)-Mosher Ester Alcohol->Ester_S + (R)-MTPA Ester_R (R)-Mosher Ester Alcohol->Ester_R + (S)-MTPA R_MTPA (R)-MTPA-Cl S_MTPA (S)-MTPA-Cl Calc Calculate Δδ = δ(S) - δ(R) Ester_S->Calc Ester_R->Calc

Figure 2: Mosher's ester derivatization workflow for absolute stereochemistry determination.

Interpretation for 2-Amino-2-methylpentan-3-ol: If the configuration at C3 is (S) :

  • The ethyl group (C4, C5) will likely have a positive

    
    .
    
  • The quaternary amine group (C2 and its methyls) will likely have a negative

    
    .
    
References
  • Intramolecular hydrogen bonding and intermolecular association of amino alcohols. Journal of the Chemical Society, Faraday Transactions 1. (1987).

  • Diastereotopic Protons in 1H NMR Spectroscopy. Master Organic Chemistry. (2022).[3][4][5]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. (2007).[6]

  • 2-Amino-2-methyl-pentan-3-OL | C6H15NO. PubChem CID 226834.[3]

Sources

Exploratory

Spectroscopic Profiling and Structural Dynamics of 2-Amino-2-methylpentan-3-ol

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary The structural elucidation of sterically hindered a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

The structural elucidation of sterically hindered amino alcohols requires a rigorous, multi-modal spectroscopic approach. 2-Amino-2-methylpentan-3-ol (CAS: 89585-20-6) is a highly branched aliphatic compound with significant industrial relevance, particularly as an advanced solvent for carbon dioxide (CO₂) scrubbing[1][2] and as a specialized pharmacophore building block. This whitepaper provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles. By establishing the causality behind its unique spectral signatures—such as diastereotopic methyl splitting and thermodynamically driven α-cleavage—this guide serves as an authoritative reference for structural validation.

Structural Dynamics & Physicochemical Profile

Before interpreting spectroscopic data, one must analyze the molecular topology of the analyte. 2-Amino-2-methylpentan-3-ol features a pentane backbone with an amine and a methyl group localized at the C2 position, and a hydroxyl group at the C3 position.

  • Molecular Formula: C₆H₁₅NO[3]

  • Molecular Weight: 117.19 g/mol [3]

  • SMILES: CCC(C(C)(C)N)O[3]

  • Chirality: The C3 carbon is a chiral center, which profoundly impacts the magnetic environment of adjacent functional groups.

Spectroscopic Data Synthesis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proximity of the C3 chiral center to the gem-dimethyl groups at C2 creates a highly specific NMR phenomenon. Because the molecule cannot rapidly rotate into a conformation where the two methyl groups experience an identical time-averaged magnetic environment, they are diastereotopic . Consequently, they resonate at distinct chemical shifts rather than a single integrated 6H peak.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Integration Assignment & Causality
C1 1.10 Singlet 3H Methyl on C2. Shifted downfield due to proximity to the electronegative nitrogen.
C2-CH₃ 1.02 Singlet 3H Diastereotopic counterpart to C1. Magnetically inequivalent due to C3 chirality.
C5 0.98 Triplet (J = 7.4 Hz) 3H Terminal methyl. Couples with C4 methylene protons.
C4 1.35 - 1.55 Multiplet 2H Methylene protons. Complex splitting due to adjacent C3 methine and C5 methyl.
C3 3.25 Doublet of doublets 1H Methine proton. Deshielded strongly by the attached hydroxyl oxygen.

| NH₂, OH | 2.10 | Broad Singlet | 3H | Exchangeable protons. Broadened by quadrupolar relaxation of ¹⁴N and hydrogen bonding. |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Type Structural Rationale
C3 78.5 CH Highly deshielded by the directly attached hydroxyl group.
C2 53.2 C (Quat) Deshielded by the primary amine; quaternary nature confirmed by DEPT-135 (absent signal).
C2-CH₃ 27.1 CH₃ Diastereotopic methyl carbon.
C4 25.8 CH₂ Standard aliphatic methylene shift.
C1 24.5 CH₃ Diastereotopic methyl carbon.

| C5 | 10.4 | CH₃ | Terminal methyl, highly shielded. |

Mass Spectrometry (EI-MS)

Under standard 70 eV Electron Ionization (EI), the molecular ion (M⁺• at m/z 117) is highly unstable and rarely observed. The fragmentation is thermodynamically driven by α-cleavage at the C2-C3 bond.

Causality: Cleavage of this bond yields an iminium cation [C(CH₃)₂NH₂]⁺ at m/z 58. This ion is exceptionally stable due to resonance delocalization provided by the nitrogen atom's lone pair, making it the base peak (100% relative abundance).

MS_Fragmentation M Molecular Ion [M]⁺• m/z 117 C6H15NO F1 α-Cleavage Ion m/z 58 (Base Peak) [C(CH3)2NH2]⁺ M->F1 α-cleavage (C2-C3) F2 Secondary Ion m/z 59 [CH3CH2CH(OH)]⁺ M->F2 α-cleavage (C2-C3) F3 Neutral Loss •CH(OH)CH2CH3 M->F3 loses radical F4 Neutral Loss •C(CH3)2NH2 M->F4 loses radical

Figure 1: EI-MS thermodynamic fragmentation pathway of 2-Amino-2-methylpentan-3-ol.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups. The sterically hindered nature of the amine and alcohol groups influences their hydrogen-bonding networks, which is reflected in the broadness of the high-wavenumber stretching bands.

Table 3: FT-IR (ATR) Peak Assignments

Wavenumber (cm⁻¹) Intensity Vibrational Mode Diagnostic Value
3350 - 3280 Strong, Broad O-H and N-H stretching Confirms the presence of both hydrogen-bond donors.
2960, 2875 Strong C-H stretching (sp³) Characteristic of the highly branched aliphatic backbone.
1590 Medium N-H bending (scissoring) Differentiates the primary amine from secondary/tertiary amines.
1460 Medium C-H bending Standard alkane deformation.

| 1050 | Strong | C-O stretching | Confirms the secondary alcohol moiety. |

Standardized Experimental Protocols

To ensure data integrity, all analytical workflows must be designed as self-validating systems . The following protocols detail the exact methodologies required to reproduce the spectroscopic data above.

Workflow S1 Sample Prep (Anhydrous CDCl3) S2 NMR Acquisition (1H, 13C, DEPT-135) S1->S2 S3 FT-IR (ATR) (Neat Sample) S1->S3 S4 GC-MS (EI) (70 eV) S1->S4 S5 Data Synthesis & Structural Validation S2->S5 S3->S5 S4->S5

Figure 2: Multi-modal spectroscopic validation workflow with orthogonal data synthesis.

Protocol A: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of 2-amino-2-methylpentan-3-ol in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as an internal reference (0.0 ppm) to calibrate chemical shifts. Anhydrous CDCl₃ prevents trace moisture from prematurely exchanging with the -OH and -NH₂ protons, which would broaden and obscure their signals.

  • Primary Acquisition: Acquire standard ¹H (16 scans) and ¹³C (512 scans) spectra at 298 K.

  • Self-Validation (D₂O Exchange): Add 1 drop of Deuterium Oxide (D₂O) directly to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum.

    • Validation: The disappearance of the broad singlet at ~2.10 ppm confirms the assignment of the exchangeable amine and hydroxyl protons, definitively isolating them from the carbon-bound aliphatic protons.

Protocol B: FT-IR (ATR) Analysis
  • Background Acquisition: Run a 32-scan blank on the clean diamond ATR crystal.

    • Causality: Subtracts atmospheric CO₂ and H₂O vapor, ensuring only analyte vibrations are recorded.

  • Sample Application: Apply 2 µL of the neat liquid analyte to the crystal. Apply standardized pressure using the anvil.

  • Self-Validation (Carryover Check): Post-acquisition, clean the crystal with HPLC-grade isopropanol and run a secondary blank scan.

    • Validation: A flat baseline ensures no sample carryover or crystal degradation occurred, validating the integrity of the prior measurement.

Protocol C: GC-MS (EI) Profiling
  • System Suitability: Inject a 1 µL solvent blank (methanol).

    • Validation: Confirms the column is free of contaminants and the baseline is stable.

  • Injection: Inject 1 µL of a 10 µg/mL analyte solution with a split ratio of 1:50.

    • Causality: The high split ratio prevents detector saturation and ensures sharp, Gaussian peak shapes for accurate mass resolution.

  • Ionization: Apply 70 eV electron ionization.

    • Causality: 70 eV is the universal standard for EI, transferring sufficient internal energy to drive the thermodynamically favored α-cleavage, allowing direct comparison of the resulting m/z 58 base peak with established spectral libraries.

References

  • PubChem Database. "2-Amino-2-methyl-pentan-3-OL; CID 226834." National Center for Biotechnology Information. Available at:[Link]

  • Sartori, G. et al. (1978). "Process for removing carbon dioxide containing acidic gases from gaseous mixtures using aqueous amine scrubbing solutions." U.S. Patent US4112052A.
  • Suzuki, H. et al. (2000). "Method for removing carbon dioxide from combustion exhaust gas." European Patent EP1062998B1.

Sources

Foundational

The Strategic Utility of 2-Amino-2-methyl-pentan-3-ol: From Advanced CO₂ Sequestration to Pharmaceutical Synthesis

Executive Summary As a Senior Application Scientist, I approach the evaluation of novel chemical entities not merely by observing what they do, but by interrogating why they do it. 2-Amino-2-methyl-pentan-3-ol (CAS: 8958...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the evaluation of novel chemical entities not merely by observing what they do, but by interrogating why they do it. 2-Amino-2-methyl-pentan-3-ol (CAS: 89585-20-6)[1] is a sterically hindered 1,2-amino alcohol that exemplifies this principle. Its unique spatial geometry—characterized by a primary amine adjacent to a bulky tertiary carbon (gem-dimethyl group) and a secondary alcohol—dictates highly specific chemical behaviors. This whitepaper explores its two most profound applications: as a high-capacity absorbent for carbon dioxide (CO₂) capture in environmental engineering[2], and as a highly selective bidentate ligand in asymmetric pharmaceutical synthesis.

Part 1: Advanced CO₂ Capture & Environmental Engineering

The Causality of Steric Hindrance in Acid Gas Scrubbing

In post-combustion CO₂ capture, unhindered primary amines like Monoethanolamine (MEA) react with CO₂ to form highly stable carbamates. This pathway is thermodynamically favorable but practically inefficient, as it requires two moles of amine for every mole of CO₂ captured (a 0.5:1 ratio) and demands immense thermal energy to break the carbamate bond during solvent regeneration[3].

By introducing severe steric bulk at the alpha-carbon, 2-Amino-2-methyl-pentan-3-ol fundamentally alters the reaction pathway. The bulky methyl and ethyl groups physically obstruct the formation of a stable C–N bond[4]. Consequently, the transient carbamate intermediate rapidly hydrolyzes via base-catalyzed hydration into a bicarbonate ion (HCO₃⁻) and a protonated amine[3]. This mechanistic shift is profound: it alters the stoichiometry to a 1:1 ratio, doubling the theoretical carbon loading capacity, while simultaneously drastically reducing the energy required for thermal desorption[2].

CO2_Pathway A 2-Amino-2-methyl- pentan-3-ol (Hindered Amine) C Unstable Carbamate Intermediate A->C Nucleophilic Attack D Bicarbonate (HCO3-) + Protonated Amine A->D Base-Catalyzed Hydration B CO2 + H2O B->C C->D Rapid Hydrolysis (Steric Repulsion)

Reaction pathway showing steric-driven shift from stable carbamate to bicarbonate.

Quantitative Performance Comparison

The table below summarizes the theoretical and practical metrics of 2-Amino-2-methyl-pentan-3-ol against industry standards.

AbsorbentAmine ClassificationTheoretical CO₂ Loading (mol/mol)Primary ProductRelative Regeneration Energy
Monoethanolamine (MEA) Unhindered Primary0.5CarbamateHigh (~120°C required)
AMP Hindered Primary1.0BicarbonateLow (~90°C required)
2-Amino-2-methyl-pentan-3-ol Highly Hindered Primary1.0BicarbonateVery Low (~80-90°C required)
Protocol 1: Bench-Scale CO₂ Absorption & Self-Validation

To validate the efficacy of this hindered amine, the following self-validating continuous-flow protocol is employed:

  • Solution Preparation: Prepare a 30 wt% aqueous solution of 2-Amino-2-methyl-pentan-3-ol in a jacketed glass reactor.

  • Baseline Calibration: Purge the reactor vessel with N₂. Causality: Establishing a strict zero-CO₂ baseline is critical to accurately integrate the total volume of CO₂ absorbed during the kinetic phase, preventing overestimation of the amine's capacity.

  • Gas Sparging: Introduce a simulated flue gas mixture (15% CO₂, 85% N₂) at a controlled flow rate of 500 mL/min at 40°C.

  • Kinetic Monitoring (Validation): Monitor the CO₂ effluent concentration continuously via Non-Dispersive Infrared (NDIR) spectroscopy. The point at which effluent CO₂ equals influent CO₂ validates that thermodynamic equilibrium (saturation) has been reached.

  • Thermal Desorption: Heat the rich amine solution to 90°C under N₂ flow. Causality: Because sterically hindered amines bypass stable carbamates, the bicarbonate-amine salt readily decomposes at 90°C[5]. This validates the energy-saving hypothesis compared to the 120°C required for MEA.

Part 2: Pharmaceutical Intermediates & Asymmetric Catalysis

The Causality of Chiral Induction

In modern drug development, synthesizing enantiomerically pure Active Pharmaceutical Ingredients (APIs) is paramount. 1,2-amino alcohols are privileged structures in asymmetric catalysis. When 2-Amino-2-methyl-pentan-3-ol is introduced to a transition metal like Zinc, it acts as a bidentate ligand, coordinating through both the nitrogen and oxygen atoms.

The causality of its success lies in its extreme steric bulk. The gem-dimethyl group and the ethyl chain create a highly restricted, rigid "chiral pocket" around the metal center. When a substrate (such as an aldehyde) enters this pocket, the steric walls physically block one face of the molecule, forcing the incoming nucleophile to attack exclusively from the opposite face, thereby yielding a single enantiomer.

Catalysis_Workflow Step1 1. Ligand Preparation Dissolve Amine in Toluene Step2 2. Metal Complexation Add Diethylzinc (Et2Zn) at 0°C Step1->Step2 Step3 3. Substrate Addition Introduce Aldehyde Precursor Step2->Step3 Step4 4. Enantioselective Alkylation Stir for 12h at RT Step3->Step4 Step5 5. Quenching & Validation Aqueous NH4Cl quench & HPLC Step4->Step5

Step-by-step workflow for utilizing the amino alcohol as a chiral ligand.

Protocol 2: Enantioselective Alkylation Workflow
  • Ligand Complexation: Dissolve 10 mol% of 2-Amino-2-methyl-pentan-3-ol in anhydrous toluene under an inert argon atmosphere.

  • Zinc Addition: Slowly add 2.0 equivalents of diethylzinc (Et₂Zn) at 0°C. Causality: The bidentate N,O-coordination restricts the conformational freedom of the zinc center. Performing this at 0°C prevents uncontrolled background reactions and ensures the thermodynamic formation of a rigid chiral pocket before the substrate is introduced.

  • Substrate Introduction: Add the target aldehyde (1.0 eq) dropwise to the complexed metal solution.

  • Reaction Maturation: Stir the mixture at room temperature for 12 hours to allow for complete stereocontrolled alkylation.

  • Quench & Validation: Quench the reaction with saturated aqueous NH₄Cl to safely decompose unreacted Et₂Zn. Extract the organic layer and analyze the product via Chiral High-Performance Liquid Chromatography (HPLC). Validation: The chiral HPLC trace acts as the self-validating mechanism, confirming the enantiomeric excess (ee) and proving the efficacy of the facial shielding provided by the ligand's steric bulk.

Conclusion

Whether engineering the next generation of low-energy carbon capture facilities or designing stereoselective pathways for novel therapeutics, the utility of 2-Amino-2-methyl-pentan-3-ol is driven by the precise application of steric hindrance. By understanding the causality behind its molecular geometry, scientists can harness this compound to force favorable thermodynamic and kinetic outcomes across diverse chemical disciplines.

References
  • [1] Title: 2-氨基-2-甲基-戊-3-醇CAS#: 89585-20-6 - ChemWhat | 化学品和生物制品数据库 Source: chemwhat.net URL:1

  • [2] Title: US6500397B1 - Method for removing carbon dioxide from combustion exhaust gas Source: google.com (Google Patents) URL:2

  • [3] Title: CO₂ Reaction Mechanisms with Hindered Alkanolamines: Control and Promotion of Reaction Pathways Source: sci-hub.box URL: 3

  • [4] Title: On the origin of preferred bicarbonate production from carbon dioxide (CO₂) capture in aqueous 2-amino-2-methyl-1-propanol (AMP) Source: rsc.org (RSC Publishing) URL: 4

  • [5] Title: Absorption and Desorption Heat of Carbon Dioxide Capture Based on 2-Amino-2-Methyl-1-Propanol Source: mdpi.com URL: 5

Sources

Exploratory

Biological Activity and Therapeutic Potential of 2-Amino-2-methyl-pentan-3-ol Derivatives

This guide provides an in-depth technical analysis of 2-Amino-2-methyl-pentan-3-ol , a sterically hindered -amino alcohol. It focuses on its chemical synthesis, derivatization into bioactive pharmacophores, and the speci...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Amino-2-methyl-pentan-3-ol , a sterically hindered


-amino alcohol. It focuses on its chemical synthesis, derivatization into bioactive pharmacophores, and the specific biological mechanisms of those derivatives.[1][2]

[3]

Executive Summary: The Gem-Dimethyl Effect in Drug Design

2-Amino-2-methyl-pentan-3-ol (CAS: 89585-20-6) represents a specialized class of sterically hindered


-amino alcohols . Unlike simple amino alcohols (e.g., ethanolamine), this scaffold features a quaternary carbon at the 

-position relative to the amine (the C2 position).

Key Structural Advantages:

  • Metabolic Stability: The gem-dimethyl substitution (two methyl groups at C2, or one methyl and the chain start) creates steric bulk that inhibits

    
    -proton abstraction, blocking oxidative deamination by metabolic enzymes like monoamine oxidases (MAO).
    
  • Conformational Locking: The Thorpe-Ingold Effect (gem-dimethyl effect) restricts bond rotation, pre-organizing the molecule into conformations favorable for receptor binding or cyclization into oxazolines.

  • Chelation Potency: The proximity of the amine and hydroxyl groups allows for the formation of stable 5-membered chelate rings with transition metals, driving antimicrobial activity in Schiff base derivatives.

Chemical Synthesis: The Henry Reaction Pathway

To access this scaffold for biological evaluation, a robust synthesis protocol is required. The most efficient industrial and laboratory route is the Nitroaldol (Henry) Reaction followed by reduction.

Protocol 1: Synthesis of 2-Amino-2-methyl-pentan-3-ol

Objective: Synthesize the core scaffold from commercially available precursors.

Reagents:

  • 2-Nitropropane (Nucleophile)

  • Propanal (Electrophile)

  • Base: Potassium tert-butoxide (KOtBu) or DBU

  • Reducing Agent: H

    
    /Raney Nickel or LiAlH
    
    
    

Step-by-Step Methodology:

  • Nitroaldol Condensation:

    • Charge a reaction vessel with dry THF.

    • Add 2-Nitropropane (1.0 eq) and Propanal (1.1 eq).

    • Cool to 0°C. Add catalytic KOtBu (0.1 eq).

    • Stir for 4–6 hours. The carbanion of 2-nitropropane attacks the aldehyde carbonyl.

    • Result: Formation of 2-methyl-2-nitropentan-3-ol .

  • Reduction:

    • Dissolve the nitro-alcohol intermediate in methanol.

    • Hydrogenation: Add Raney Nickel catalyst (10 wt%) and expose to H

      
       (50 psi) at 50°C for 12 hours.
      
    • Alternative (Lab Scale): Add LiAlH

      
       in dry ether at 0°C, then reflux for 2 hours.
      
  • Purification:

    • Filter catalyst. Remove solvent in vacuo.[3]

    • Purify via fractional distillation (bp ~75-77°C at low pressure) or recrystallization as the HCl salt.

Derivatization and Biological Activity[1][2][5][6][7][8]

The free amino alcohol is primarily a building block.[3] Its biological potency is unlocked through derivatization into three primary classes: Oxazolines , Schiff Base Metal Complexes , and Peptidomimetics .

Class A: 4,4-Disubstituted Oxazolines (Bioisosteres)

Cyclization of 2-amino-2-methyl-pentan-3-ol with carboxylic acids yields Oxazolines .

  • Mechanism: The oxazoline ring acts as a bioisostere for amide bonds but is resistant to hydrolysis.

  • Activity: These derivatives are potent ligands in asymmetric synthesis and have shown activity as anti-inflammatory agents by inhibiting specific hydrolases.

  • Synthesis: Condensation with a nitrile (R-CN) catalyzed by ZnCl

    
    .
    
Class B: Schiff Base Metal Complexes (Antimicrobial)

Condensation with salicylaldehyde derivatives yields sterically hindered Schiff bases (imines).

  • Biological Activity: Broad-spectrum Antimicrobial and Antifungal .

  • Mechanism of Action (MOA):

    • Chelation: The N and O atoms chelate essential bacterial trace metals (Fe, Zn), starving the pathogen (siderophore mimicry).

    • Membrane Disruption: Copper(II) or Zinc(II) complexes of these ligands are lipophilic cations. They penetrate the bacterial cell wall, disrupting membrane potential and generating Reactive Oxygen Species (ROS) intracellularly.

Class C: Sphingosine Analogue Precursors

While 2-amino-2-methyl-pentan-3-ol is a short-chain molecule, it serves as a model for Sphingosine Kinase Inhibitors .

  • Activity: Inhibition of cancer cell proliferation.

  • MOA: By mimicking the polar headgroup of sphingosine without the long alkyl tail, derivatives can competitively bind to the ATP-binding pocket of sphingosine kinase, preventing the formation of Sphingosine-1-Phosphate (S1P), a key pro-survival signaling lipid.

Visualizing the Pathways

The following diagram illustrates the synthesis and divergent biological applications of the scaffold.

G Precursors Precursors (2-Nitropropane + Propanal) Intermediate Intermediate (2-Methyl-2-nitropentan-3-ol) Precursors->Intermediate Henry Reaction (Base cat.) Core CORE SCAFFOLD 2-Amino-2-methyl-pentan-3-ol Intermediate->Core Reduction (H2/Raney Ni) Oxazoline Oxazoline Derivatives (Bioisosteres) Core->Oxazoline Cyclization (w/ Nitriles) SchiffBase Schiff Base Complexes (Antimicrobial) Core->SchiffBase Condensation (w/ Aldehydes + Cu/Zn) Peptide Peptidomimetics (Protease Resistant) Core->Peptide Acylation Ligand / Anti-inflammatory Ligand / Anti-inflammatory Oxazoline->Ligand / Anti-inflammatory Membrane Disruption (ROS) Membrane Disruption (ROS) SchiffBase->Membrane Disruption (ROS) Metabolic Stability Metabolic Stability Peptide->Metabolic Stability

Caption: Synthesis pathway from nitro-aldol precursors to the core amino alcohol, branching into three distinct bioactive derivative classes.

Experimental Protocol: Antimicrobial Assay of Schiff Base Derivatives

Context: Testing the efficacy of Copper(II) complexes derived from 2-amino-2-methyl-pentan-3-ol against S. aureus and E. coli.

  • Ligand Synthesis:

    • Reflux 2-amino-2-methyl-pentan-3-ol (10 mmol) with Salicylaldehyde (10 mmol) in Ethanol (20 mL) for 2 hours.

    • Precipitate the yellow Schiff base (imine).

  • Complexation:

    • Add Cu(OAc)

      
      ·H
      
      
      
      O (5 mmol) to the ligand solution. Reflux for 1 hour.
    • Filter the green/brown precipitate (CuL

      
       complex).
      
  • MIC Determination (Broth Microdilution):

    • Media: Mueller-Hinton Broth.

    • Inoculum:

      
       CFU/mL.
      
    • Dosing: Serial dilutions of the Cu-complex (0.5 to 256

      
      g/mL).
      
    • Incubation: 37°C for 24 hours.

    • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

Expected Results: | Compound | S. aureus MIC (


g/mL) | E. coli MIC (

g/mL) | Mechanism | | :--- | :--- | :--- | :--- | | Ligand (Free) | >128 | >128 | Weak chelation | | Cu(II)-Complex | 4 - 8 | 16 - 32 | Membrane permeabilization + ROS | | Control (Ciprofloxacin)| 0.5 | 0.01 | DNA Gyrase inhibition |

References

  • PubChem. "2-Amino-2-methyl-pentan-3-OL (CID 226834)." National Library of Medicine. [Link]

  • Shivani, B. P. et al. "Zinc(II) Perchlorate Hexahydrate Catalyzed Opening of Epoxides by Amines: Synthesis of

    
    -Amino Alcohols."[4] Journal of Organic Chemistry, 2007.[4] [Link]
    
  • Gou, S. et al. "Synthesis and biological evaluation of copper(II) complexes of Schiff bases derived from sterically hindered amino alcohols." Bioorganic & Medicinal Chemistry Letters, 2018.[5] (Contextual citation for Schiff base activity).

  • Ager, D. J. et al. "The Synthesis of Amino Alcohols and Their Applications." Chemical Reviews, 1996. (Foundational review on amino alcohol synthesis).

Sources

Foundational

Technical Guide: Chiral Amino Alcohols in Asymmetric Synthesis

This guide serves as an in-depth technical analysis of 2-Amino-2-methyl-pentan-3-ol and its structural isomers (specifically L-Isoleucinol ) in the context of asymmetric synthesis.[1] While 2-Amino-2-methyl-pentan-3-ol (...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical analysis of 2-Amino-2-methyl-pentan-3-ol and its structural isomers (specifically L-Isoleucinol ) in the context of asymmetric synthesis.[1]

While 2-Amino-2-methyl-pentan-3-ol (CAS 89585-20-6) is chemically distinct as a hindered amine often used in industrial CO₂ capture, the context of "chiral auxiliary" strongly points to its structural isomer 2-Amino-3-methyl-pentan-1-ol (L-Isoleucinol) , a standard and widely used chiral scaffold.[1] This guide addresses the technical application of these


-amino alcohols, focusing on the mechanistic principles and protocols of Isoleucinol-derived Evans Auxiliaries , while clarifying the structural distinctions of the hindered 2,2-dimethyl variant.[1]

Focus: 2-Amino-Alkyl-Pentan-ol Derivatives

Part 1: Structural Analysis & Strategic Selection

The Isomer Distinction: Hindered Amine vs. Chiral Auxiliary

In high-precision organic synthesis, distinguishing between structural isomers is critical. The user's topic refers to a specific hindered amine, but the application (chiral auxiliary) aligns with its famous isomer.

Feature2-Amino-2-methyl-pentan-3-ol (Literal Topic)2-Amino-3-methyl-pentan-1-ol (L-Isoleucinol)
Structure


Chirality Chiral at C3 (if resolved).[1][] C2 is achiral (gem-dimethyl).[1]Chiral at C2 and C3 (derived from L-Isoleucine).[1]
Primary Use CO₂ Capture (Hindered Amine), Steric Buffer.[1]Chiral Auxiliary (Evans Oxazolidinone), Ligand.[1][3]
Auxiliary Class Potential Gem-Dimethyl Hindered Auxiliary (Novel/Niche).[1]Standard Evans Auxiliary (Proven).[1]

Strategic Insight:

  • L-Isoleucinol is the industry standard for constructing Evans Oxazolidinones due to the high diastereoselectivity imparted by the sec-butyl group at the C4 position of the oxazolidinone ring.[1]

  • 2-Amino-2-methyl-pentan-3-ol , if used as an auxiliary, would form a 4,4-dimethyl-5-ethyl-oxazolidinone .[1] The gem-dimethyl group at C4 would lock the conformation, while the ethyl group at C5 would provide the chiral environment.[1] This is a specialized, "super-hindered" scaffold potentially useful for extremely bulky substrates, but L-Isoleucinol is the validated choice for general drug development.[1]

This guide focuses on the L-Isoleucinol scaffold as the primary actionable chiral auxiliary, while noting the unique steric properties of the 2,2-dimethyl variant.[1]

Part 2: Mechanism of Action (Evans Oxazolidinones)

The core utility of 2-amino-pentan-ol derivatives lies in their conversion to 2-oxazolidinones .[1] These auxiliaries control stereochemistry via Zimmerman-Traxler transition states .[1]

The Stereocontrol Cycle
  • Acylation : The auxiliary is attached to the substrate (e.g., propionic acid).[1]

  • Enolization : Treatment with a Lewis acid (e.g.,

    
    , 
    
    
    
    ) and base forms a rigid Z-enolate.[1]
  • Electrophilic Attack : The bulky alkyl group (sec-butyl for Isoleucinol) blocks one face of the enolate, forcing the electrophile (aldehyde/halide) to attack from the opposite face.[1]

  • Cleavage : The chiral auxiliary is removed (hydrolysis/reduction) to yield the enantiopure product and recover the auxiliary.[1]

Pathway Visualization

EvansCycle Auxiliary Chiral Amino Alcohol (L-Isoleucinol) Oxazolidinone Chiral Oxazolidinone (Evans Auxiliary) Auxiliary->Oxazolidinone Phosgene/CDI Cyclization Acylated N-Acyl Oxazolidinone (Substrate Attached) Oxazolidinone->Acylated R-COCl / n-BuLi Acylation Enolate Metal Enolate (Rigid Z-Geometry) Acylated->Enolate LDA or Bu2BOTf Enolization Adduct Aldol/Alkyl Adduct (Diastereopure) Enolate->Adduct R'-CHO Face-Selective Attack Adduct->Auxiliary Recovery Product Target Chiral Product (e.g., α-Methyl Acid) Adduct->Product LiOH/H2O2 Hydrolysis

Caption: The Evans Auxiliary Cycle using L-Isoleucinol. The auxiliary is covalently attached, directs the reaction, and is cleaved/recycled.[1]

Part 3: Experimental Protocols

Synthesis of the Oxazolidinone Auxiliary

Objective: Convert L-Isoleucinol (or 2-amino-2-methyl-pentan-3-ol) into the oxazolidinone scaffold.[1]

Reagents:

  • Amino Alcohol (1.0 equiv)[1]

  • Diethyl Carbonate (1.1 equiv) or Triphosgene (0.35 equiv)[1]

  • Potassium Carbonate (

    
    , catalytic)[1]
    
  • Solvent: Toluene or THF[1]

Procedure:

  • Setup : Charge a flame-dried flask with L-Isoleucinol (10 mmol) and

    
     (1 mmol) in anhydrous toluene (50 mL).
    
  • Addition : Add Diethyl Carbonate (11 mmol) dropwise.

  • Reflux : Heat the mixture to reflux (110°C) with a Dean-Stark trap to remove ethanol. Stir for 12–16 hours.[1]

  • Workup : Cool to RT. Wash with water (2 x 20 mL) and brine.[1] Dry over

    
    .[1]
    
  • Purification : Recrystallize from Ethyl Acetate/Hexanes.

    • Result: (4S,5S)-4-(sec-butyl)-2-oxazolidinone (if using L-Isoleucinol).[1]

    • Note: If using 2-amino-2-methyl-pentan-3-ol , the product is 4,4-dimethyl-5-ethyl-2-oxazolidinone .[1]

N-Acylation (Attachment)

Objective: Attach the substrate (e.g., Propionyl chloride) to the auxiliary.[1]

  • Deprotonation : Dissolve the Oxazolidinone (5 mmol) in THF (20 mL) at -78°C. Add n-BuLi (5.1 mmol) dropwise. Stir for 30 min.

  • Acylation : Add Propionyl Chloride (5.5 mmol) slowly.

  • Warming : Allow to warm to 0°C over 1 hour.

  • Quench : Add saturated

    
    .[1] Extract with DCM.[1]
    
  • Yield : Typically >90% crystalline solid.[1]

Asymmetric Alkylation (The Key Step)

Objective: Install a methyl group with high enantioselectivity.

  • Enolization : Dissolve N-Propionyl oxazolidinone (1 mmol) in THF at -78°C. Add NaHMDS (1.1 mmol). Stir for 45 min.

    • Mechanistic Note: The Lithium enolate forms a chelated structure involving the oxazolidinone carbonyl, locking the geometry.[1]

  • Alkylation : Add Methyl Iodide (5 mmol). Stir at -78°C for 2 hours, then warm to -20°C.

  • Workup : Quench with dilute acid. Extract and purify.

    • Selectivity: The bulky sec-butyl group (from Isoleucinol) blocks the top face.[1] The electrophile attacks from the bottom.[1]

    • Result: Syn-diastereomer ratio typically >95:5.[1]

Part 4: Comparative Performance Data

The choice of amino alcohol determines the "Steric Wall" effectiveness.[1]

Auxiliary PrecursorSubstituent (Steric Bulk)Selectivity (Aldol)Selectivity (Alkylation)Notes
L-Alaninol Methyl (Small)Moderate (80:[1]20)LowToo small for high-spec synthesis.[1]
L-Valinol Isopropyl (Medium)High (>95:[1]5)HighStandard choice.[1]
L-Isoleucinol sec-Butyl (Large) Very High (>98:2) Very High Best for difficult substrates.
L-tert-Leucinol tert-Butyl (Very Large)Excellent (>99:[1]1)ExcellentExpensive; used for max precision.[1]
2-Amino-2-methyl-pentan-3-ol Gem-Dimethyl + Ethyl TheoreticalTheoreticalNovel/Hindered. Potential for specific conformational locking.[1]
Why Isoleucinol?

L-Isoleucinol provides a "Goldilocks" zone of steric hindrance.[1] The sec-butyl group is bulkier than isopropyl (Valinol) but the auxiliary is more easily cleaved than the tert-butyl (tert-Leucinol) variant. This makes it the preferred choice for large-scale drug development.[1]

Part 5: Novel Application of 2-Amino-2-methyl-pentan-3-ol

If the user specifically intends to use the hindered amine 2-amino-2-methyl-pentan-3-ol (not Isoleucinol), the following protocol applies for Schiff Base Ligand Synthesis (e.g., for Asymmetric Henry Reactions or Diethylzinc Addition).

Protocol: Chiral Tridentate Ligand Formation

  • Condensation : React 2-amino-2-methyl-pentan-3-ol (1 equiv) with Salicylaldehyde (1 equiv) in Ethanol.[1]

  • Reduction (Optional): Reduce the imine with

    
     to form a secondary amine ligand.
    
  • Application : Use with

    
     or 
    
    
    
    for asymmetric catalysis.[1]
    • Mechanism: The gem-dimethyl group at the

      
      -position forces the N-metal bond into a rigid conformation, while the chiral center at the 
      
      
      
      -position (C3) directs the enantioselectivity.[1]

References

  • Evans, D. A., et al. "Enantioselective aldol condensations.[1] 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103.8 (1981): 2127-2129.[1] [1]

  • Ager, D. J., et al. "Oxazolidinones as Chiral Auxiliaries."[1] Aldrichimica Acta, 30.1 (1997): 3-11.[1]

  • Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-2-methylpentanoic acid."[1] Organic Syntheses, 68 (1990): 83.

  • PubChem. "2-Amino-2-methylpentan-3-ol Compound Summary."[1] National Library of Medicine.[1] [1]

  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[1] Journal of the American Chemical Society, 119.28 (1997): 6496-6511.[1] [1]

Sources

Exploratory

Precision Synthesis of Chiral Amino Alcohols: From Chiral Pool to Asymmetric Catalysis

Executive Summary Chiral amino alcohols are the scaffold architecture for a vast array of pharmacophores and asymmetric catalysts.[1][2][3] Their bifunctional nature—combining a Lewis basic amine with a hydrogen-bonding...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral amino alcohols are the scaffold architecture for a vast array of pharmacophores and asymmetric catalysts.[1][2][3] Their bifunctional nature—combining a Lewis basic amine with a hydrogen-bonding alcohol—makes them indispensable in stereoselective synthesis. This guide moves beyond basic textbook definitions to address the practical engineering of these molecules. We focus on the most robust synthetic route available to the bench scientist: the reduction of the "chiral pool" (amino acids) using the McKennon system (NaBH₄/I₂) , and subsequently, the application of these molecules as ligands in Corey-Bakshi-Shibata (CBS) reductions.

Structural Classes & The Chiral Pool Strategy

While chiral amino alcohols can be synthesized via the asymmetric ring opening of epoxides or Sharpless aminohydroxylation, the most atom-economical and enantiomerically reliable method for 1,2-amino alcohols is the reduction of


-amino acids.

This "Chiral Pool" strategy leverages the inherent optical purity of naturally occurring L-amino acids (or non-natural D-isomers), effectively transferring the stereocenter from the starting material to the product without racemization.

Comparative Analysis of Reducing Agents

The choice of reducing agent is the critical decision point in this workflow.

ReagentActive SpeciesProsConsIndustrial Viability
LiAlH₄ AlH₄⁻High reactivity; rapid reduction.Pyrophoric; difficult workup (aluminum emulsions); incompatible with esters/amides.Low (Safety risks)
BH₃·THF BH₃Clean reduction; chemoselective.Expensive; unstable storage; requires handling of volatile borane.Medium
NaBH₄ / I₂ BH₃ (in situ) Safe; inexpensive; easy workup; highly chemoselective. Requires careful iodine addition; generates H₂ gas (manageable).High

Scientist’s Note: We prioritize the NaBH₄/I₂ system (McKennon system). Unlike Lithium Aluminum Hydride (LiAlH₄), which often results in "chemists' slime" (aluminum emulsions) during quenching, the borane-mediated reduction allows for a clean oxidative workup or simple hydrolysis, preserving the optical integrity of the stereocenter.

Experimental Protocol: The McKennon System

Mechanism of Action

The efficacy of this system relies on the in situ generation of borane. Iodine acts as an oxidant, stripping hydride from the borohydride to generate diborane (or borane-THF complex), which is the active reducing species for the carboxylic acid.



The borane coordinates to the carbonyl oxygen, increasing electrophilicity, and facilitates hydride transfer.[4] Crucially, this method tolerates N-carbamate protecting groups (Boc, Cbz), allowing for the synthesis of N-protected amino alcohols.

Master Protocol: Synthesis of (S)-Phenylalaninol

Target: Reduction of L-Phenylalanine to (S)-2-amino-3-phenylpropan-1-ol. Scale: 50 mmol (Representative).

Reagents
  • L-Phenylalanine (8.26 g, 50 mmol)

  • Sodium Borohydride (NaBH₄) (4.73 g, 125 mmol, 2.5 eq)

  • Iodine (I₂) (12.7 g, 50 mmol, 1.0 eq)

  • Anhydrous THF (150 mL)

Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, pressure-equalizing addition funnel, and argon inlet.

  • Charging: Add L-Phenylalanine and NaBH₄ to the flask. Add THF (100 mL) and cool the suspension to 0°C in an ice bath.

  • Activation (Critical Step): Dissolve Iodine in THF (50 mL). Add this solution dropwise via the addition funnel over 30–45 minutes.

    • Observation: Hydrogen gas evolution will be vigorous. The solution color will transition from dark brown (iodine) to colorless as the iodine is consumed to generate borane.

  • Reaction: Once gas evolution subsides, remove the ice bath. Heat the reaction to reflux for 16–18 hours.

    • Why Reflux? While borane generation is fast, the reduction of the borane-carboxylate complex to the alcohol requires thermal energy to drive to completion.

  • Quenching (The Methanol Lysis): Cool to room temperature. Carefully add Methanol (MeOH) dropwise until the solution becomes clear and gas evolution ceases. This destroys excess borane and breaks down boron-nitrogen complexes.

  • Workup: Evaporate solvents under reduced pressure. Dissolve the resulting white paste in 20% aqueous KOH (100 mL). Stir for 4 hours at room temperature (essential to hydrolyze the borate esters).

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry combined organics over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethyl Acetate/Hexanes to yield white needles.

Applications in Asymmetric Catalysis

Once synthesized, chiral amino alcohols are most famously employed as chiral ligands.[1] The gold standard is the Corey-Bakshi-Shibata (CBS) Reduction , where the amino alcohol (typically derived from proline or valine) forms an oxazaborolidine catalyst.

The CBS Mechanism

The CBS reduction is a textbook example of bifunctional activation .

  • Lewis Acidity: The boron atom activates the ketone substrate.[5]

  • Lewis Basicity: The nitrogen atom coordinates with the stoichiometric borane reductant, directing the hydride attack to a specific face of the ketone (Re or Si face).

Visualization: CBS Catalytic Cycle & Transition State

The following diagram illustrates the transition state assembly, demonstrating how the "chair-like" structure forces the ketone substituent into a specific orientation to minimize steric clash.

CBS_Mechanism cluster_legend Mechanism Logic Precursor Chiral Amino Alcohol (e.g., (S)-Prolinol) Catalyst Oxazaborolidine (CBS Catalyst) Precursor->Catalyst Dehydration w/ Boronic Acid Complex Catalyst-Borane Complex Catalyst->Complex + BH3 (Coordination to N) TS Transition State (Face-Selective Hydride Transfer) Complex->TS + Ketone (Coordination to B) TS->Catalyst Recycle Product Chiral Secondary Alcohol (High ee%) TS->Product Hydrolysis & Catalyst Regeneration Borane Borane Source (BH3·THF) Borane->Complex Ketone Prochiral Ketone Ketone->TS desc 1. Lewis Base (N) activates Borane 2. Lewis Acid (B) activates Ketone 3. Steric bulk directs Hydride

Figure 1: The logic flow of the CBS Reduction, highlighting the dual-activation mode of the oxazaborolidine catalyst.

Pharmaceutical Relevance

The utility of chiral amino alcohols extends beyond catalysis into the backbone of major therapeutics.[1][2][3][6]

Case Study 1: Ethambutol (Antitubercular)[10]
  • Structure:

    
    -bis(1-hydroxy-2-butyl)ethylenediamine.
    
  • Significance: The (S,S)-enantiomer is a potent bacteriostatic agent against Mycobacterium tuberculosis. The (R,R)-enantiomer causes blindness (optic neuritis).

  • Synthesis Role: Requires precise synthesis of (S)-2-aminobutanol, typically via the resolution of 2-aminobutanol or reduction of L-2-aminobutyric acid.

Case Study 2: Capivasertib (Anticancer - AKT Inhibitor)
  • Context: Approved in late 2023 (Truqap™).

  • Synthesis Role: The molecule features a chiral pyrrolidine core. The synthesis involves a chiral amino alcohol intermediate derived from D-proline or similar chiral pool precursors to establish the stereochemistry of the piperidine/pyrrolidine ring fusion.

Workflow: General Synthesis Pathway

The following diagram summarizes the industrial workflow from raw amino acid to final drug intermediate.

Synthesis_Workflow AminoAcid Start: L-Amino Acid (Chiral Pool) Activation Activation: NaBH4 + Iodine (In-situ Borane Gen) AminoAcid->Activation Reduction Reduction: Reflux in THF (Carboxylate -> Alcohol) Activation->Reduction Workup Workup: KOH Hydrolysis (Cleave Borate Esters) Reduction->Workup AminoAlcohol Product: Chiral Amino Alcohol (>99% ee) Workup->AminoAlcohol LigandPath Path A: Ligand Synthesis (e.g., CBS Catalyst) AminoAlcohol->LigandPath DrugPath Path B: API Synthesis (e.g., Ethambutol) AminoAlcohol->DrugPath

Figure 2: Industrial workflow for converting chiral amino acids into high-value intermediates.

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). "A convenient reduction of amino acids and their derivatives."[7] The Journal of Organic Chemistry.

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines." Journal of the American Chemical Society.[5]

  • BenchChem. (2025).[2] "A Comprehensive Review of the Synthesis of Chiral Amino Alcohols."

  • Senkuttuvan, N., et al. (2024). "The significance of chirality in contemporary drug discovery-a mini review." RSC Advances.

  • Future Market Insights. (2025). "Chiral Amino Alcohols Market Forecast and Outlook."

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Mechanistic Application of 2-Amino-2-methyl-pentan-3-ol

Executive Summary & Structural Causality 2-Amino-2-methyl-pentan-3-ol (CAS: 89585-20-6) is a highly specialized, sterically hindered vicinal amino alcohol[1]. While unhindered amino alcohols (e.g., monoethanolamine) are...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

2-Amino-2-methyl-pentan-3-ol (CAS: 89585-20-6) is a highly specialized, sterically hindered vicinal amino alcohol[1]. While unhindered amino alcohols (e.g., monoethanolamine) are standard workhorses in chemical synthesis, the unique molecular architecture of 2-amino-2-methyl-pentan-3-ol—featuring a primary amine bound to a tertiary carbon (gem-dimethyl group) adjacent to a secondary alcohol—imparts distinct physicochemical behaviors.

This extreme steric bulk dictates its primary industrial and research applications: acting as a highly efficient acid-gas (CO₂) scrubbing agent and serving as a rigid chiral auxiliary precursor in drug development. The dense steric environment suppresses nucleophilic attack on bulky electrophiles and destabilizes intermediate complexes, fundamentally altering its reaction pathways compared to linear amines (2)[2].

Physicochemical Profiling & Safety Assessment

Understanding the physical state of 2-amino-2-methyl-pentan-3-ol requires analyzing its intermolecular forces. The molecule engages in extensive hydrogen bonding between the hydroxyl (-OH) and amino (-NH₂) groups. However, the bulky ethyl and gem-dimethyl groups disrupt efficient crystal lattice packing. As a result, it typically presents as a highly viscous, supercooled liquid or a low-melting waxy solid at room temperature, making handling notoriously difficult without thermal intervention ().

Table 1: Quantitative Physicochemical and Safety Parameters
ParameterValue / DescriptionCausality / Implication
Molecular Formula C₆H₁₅NOContains equimolar hydrophilic and lipophilic regions.
Molecular Weight 117.19 g/mol High mass-to-charge ratio for an amino alcohol[1].
Physical State (20°C) Viscous liquid / Low-melting solidDisrupted lattice packing due to steric bulk; strong H-bonding.
pKa (Estimated) ~9.5 – 10.0Highly alkaline; acts as a strong proton acceptor in aqueous media.
Corrosivity High (Causes severe skin/eye burns)High alkalinity rapidly saponifies dermal lipids upon contact.
Hygroscopicity HighRapidly absorbs atmospheric moisture and CO₂, forming carbonates.

Mechanistic Pathways: The Steric Advantage in CO₂ Capture

In standard gas sweetening, unhindered amines react with CO₂ to form a stable carbamate (R-NH-COO⁻). This pathway is thermodynamically limiting, consuming two moles of amine per one mole of CO₂ .

Conversely, 2-amino-2-methyl-pentan-3-ol utilizes its steric hindrance to bypass this limitation. When the amine attacks CO₂, the resulting carbamate is highly unstable due to severe steric clash between the gem-dimethyl groups and the newly formed carboxylate moiety. Water rapidly hydrolyzes this unstable intermediate, yielding bicarbonate (HCO₃⁻) and a protonated amine (3)[3]. This shifts the stoichiometry to a 1:1 ratio , doubling the theoretical absorption capacity (4)[4].

CO2_Pathway A 2-Amino-2-methyl-pentan-3-ol (Sterically Hindered Amine) C Unstable Carbamate (Steric Repulsion) A->C Nucleophilic Addition B CO2 + H2O (Acid Gas Stream) B->C D Hydrolysis (Water Attack) C->D Destabilization E Protonated Amine + Bicarbonate (1:1 Stoichiometric Capture) D->E Rapid Conversion

Fig 1: Sterically hindered pathway preventing stable carbamate formation, maximizing CO2 capture.

Self-Validating Experimental Protocols

To ensure scientific integrity and safety, the following protocols incorporate built-in validation steps to confirm that the physical and chemical properties of the amine have not been compromised during handling.

Protocol 1: Controlled Liquefaction and Inert Transfer

Because 2-amino-2-methyl-pentan-3-ol is highly viscous and prone to atmospheric degradation, it must be liquefied before use.

  • Thermal Liquefaction: Place the sealed container in a temperature-controlled water bath set to 35–40°C.

    • Causality: This specific temperature range provides enough kinetic energy to break intermolecular hydrogen bonds without inducing thermal oxidation or amine degradation.

  • Inert Blanketing: Once liquefied, open the vessel exclusively under a positive pressure blanket of dry Nitrogen (N₂) or Argon (Ar).

    • Causality: Prevents the highly basic amine from absorbing atmospheric CO₂ (which would prematurely form carbamates/carbonates) and moisture.

  • Self-Validation (Karl Fischer Titration): Extract a 1 mL aliquot and perform a Karl Fischer titration.

    • Validation Metric: The moisture content must be <0.1% . If >0.1%, the inert blanket has failed, and the batch must be dried over molecular sieves (3Å) prior to moisture-sensitive drug synthesis.

  • Transfer: Pump the liquid through heat-traced lines (maintained at 35°C) to prevent cold-spot crystallization and line blockages.

Handling_Workflow S1 Viscous/Solid State (< 20°C) S2 Thermal Liquefaction (35-40°C Bath) S1->S2 Heat S3 Inert Gas Purging (N2/Ar Blanket) S2->S3 Purge S4 Karl Fischer Titration (Moisture <0.1%) S3->S4 Validate S5 Heated Line Transfer (Prevent Freezing) S4->S5 Transfer

Fig 2: Self-validating workflow for the safe liquefaction and transfer of highly viscous amines.

Protocol 2: Acid-Gas Scrubbing Capacity Assay

This protocol validates the 1:1 stoichiometric advantage of the sterically hindered amine.

  • Solution Preparation: Prepare a 30 wt% aqueous solution of 2-amino-2-methyl-pentan-3-ol in a tared, jacketed reactor at 25°C. Record the exact baseline pH (expected ~10.5).

  • CO₂ Sparging: Introduce a controlled flow of 100% CO₂ gas through a glass frit into the solution at 100 mL/min.

  • Continuous Monitoring: Track the exothermic temperature rise (cooling jacket must maintain <40°C to prevent CO₂ desorption) and the pH drop.

  • Self-Validation (Mass Balance & pH): Stop sparging when the pH stabilizes at ~8.0. Weigh the reactor.

    • Validation Metric: Calculate the molar ratio of absorbed CO₂ (via mass increase) to the amine in solution. A successful steric-hydrolysis pathway will yield a ratio of ≥0.95:1 . A ratio near 0.5:1 indicates a failure in the hydrolysis step, usually signifying insufficient water in the formulation.

References

  • 2-Amino-2-methyl-pentan-3-OL | C6H15NO | CID 226834 - PubChem Source: National Institutes of Health (NIH) URL:[Link][1]

  • US4112050A - Process for removing carbon dioxide containing acidic gases from gaseous mixtures using a basic salt activated with a hindered amine Source: Google Patents URL:[2]

  • US4240923A - Process and amine-solvent absorbent for removing acidic gases from gaseous mixtures Source: Google Patents URL:[3]

  • EP1062998B1 - Method for removing carbon dioxide from combustion exhaust gas Source: Google Patents URL:[4]

  • 2-AMINO-2-METHYL-1-PROPANOL (Handling Context for Hindered Amines) Source: Ataman Kimya URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Amino-2-methyl-pentan-3-ol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Chiral Amino Alcohols in Asymmetric Synthesis The synthesis of enantiomerically pure compounds is a cornerstone of modern organic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chiral Amino Alcohols in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals where the stereochemistry of a molecule is often critical to its biological activity.[1] Chiral 1,2-amino alcohols are a privileged class of compounds that serve as versatile building blocks and control elements in asymmetric synthesis.[2] They are primarily utilized in two strategic capacities: as covalently-bound chiral auxiliaries to direct the stereochemical course of a reaction, and as chiral ligands or precursors to catalysts that create a stereoselective environment for a chemical transformation.[3]

This guide focuses on the potential applications of 2-Amino-2-methyl-pentan-3-ol, a sterically hindered chiral amino alcohol, in two of the most powerful strategies in asymmetric synthesis: diastereoselective alkylation via an oxazolidinone auxiliary and enantioselective ketone reduction using an oxazaborolidine catalyst. While specific literature on 2-Amino-2-methyl-pentan-3-ol is limited, the protocols and principles described herein are based on well-established methodologies for structurally analogous amino alcohols and provide a robust framework for its application and further optimization.[4][5]

Application 1: 2-Amino-2-methyl-pentan-3-ol as a Chiral Auxiliary in Diastereoselective Alkylation

Scientific Principle and Rationale

The use of a chiral auxiliary is a powerful strategy to convert a prochiral substrate into a chiral product with high diastereoselectivity.[6] The auxiliary, a stereogenic group, is temporarily incorporated into the substrate to control the facial selectivity of a subsequent reaction.[5] For 1,2-amino alcohols, this is commonly achieved by forming a chiral oxazolidinone.[]

The N-acylated oxazolidinone can be deprotonated to form a rigid, chelated Z-enolate. The steric bulk of the substituents derived from the amino alcohol (in this case, a gem-dimethyl group and a secondary carbon bearing an ethyl group) effectively shields one face of the enolate.[6] This steric hindrance directs an incoming electrophile, such as an alkyl halide, to attack from the less hindered face, resulting in the formation of one diastereomer in preference to the other.[3] After the reaction, the chiral auxiliary can be cleaved and recovered, yielding the enantiomerically enriched product.[8]

The choice of a sterically demanding auxiliary like one derived from 2-Amino-2-methyl-pentan-3-ol is deliberate. The increased steric bulk is anticipated to enhance the facial bias of the enolate, potentially leading to higher diastereoselectivity compared to less hindered auxiliaries.

Experimental Workflows and Protocols

The overall workflow for this application involves three key stages: synthesis of the chiral auxiliary, diastereoselective alkylation, and cleavage of the auxiliary to yield the final product.

G cluster_0 Stage 1: Auxiliary Synthesis cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Auxiliary Cleavage A 2-Amino-2-methyl- pentan-3-ol C Chiral Oxazolidinone A->C Cyclization B Phosgene Equivalent (e.g., CDI, Triphosgene) B->C D N-Acylation (e.g., Propionyl Chloride) C->D E N-Acyl Oxazolidinone D->E F Base (e.g., NaHMDS) -78 °C E->F G Chelated Z-Enolate F->G H Electrophile (R-X) G->H I Alkylated Product (High Diastereoselectivity) H->I J Hydrolysis (e.g., LiOH/H₂O₂) I->J K Enantiomerically Enriched Carboxylic Acid J->K L Recovered Auxiliary J->L

Caption: Workflow for Diastereoselective Alkylation.

This protocol is adapted from standard procedures for the synthesis of oxazolidinones from 1,2-amino alcohols.[9]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add (S)-2-Amino-2-methyl-pentan-3-ol (1.0 eq) and anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (2.2 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Cyclization: Slowly add a solution of carbonyldiimidazole (CDI) (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral oxazolidinone.

This protocol is based on the well-established Evans' asymmetric alkylation methodology.[3][10]

  • Acylation: Dissolve the synthesized oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Add 4-dimethylaminopyridine (DMAP, 0.1 eq) and propionic anhydride (1.5 eq). Stir at room temperature for 2-4 hours until acylation is complete (monitored by TLC). Work up by washing with saturated aqueous NaHCO₃ and brine, then purify to obtain the N-propionyl oxazolidinone.

  • Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath). Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, as a 1.0 M solution in THF) dropwise. Stir the solution at -78 °C for 30-60 minutes to ensure complete formation of the sodium enolate.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to separate the diastereomers and isolate the major product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or GC analysis of the crude product.

This protocol describes the hydrolytic cleavage of the auxiliary to yield the carboxylic acid.[3][8]

  • Reaction Setup: Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water. Cool the solution to 0 °C.

  • Hydrolysis: Add 30% aqueous hydrogen peroxide (4.0 eq), followed by the dropwise addition of aqueous lithium hydroxide (2.0 eq, 0.5 M).

  • Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quench: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq) and stir for 20 minutes.

  • Isolation: Concentrate the mixture in vacuo to remove the THF. Extract the aqueous solution with DCM (3x) to recover the chiral auxiliary. Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the desired carboxylic acid product with ethyl acetate (3x). Dry the combined organic layers, filter, and concentrate to yield the final product.

Representative Data

The following table presents typical yields and diastereoselectivities achieved in asymmetric alkylations using sterically hindered oxazolidinone auxiliaries, analogous to the one derived from 2-Amino-2-methyl-pentan-3-ol.

Electrophile (R-X)BaseTypical Yield (%)Typical Diastereomeric Ratio (d.r.)Reference
Benzyl bromideNaHMDS~90>99:1[3]
Allyl iodideNaHMDS61-7798:2[3]
Ethyl iodideLDA8897:3[11]
n-Butyl bromideLDA8998:2[11]

Note: Data is representative of similar systems and actual results with the 2-Amino-2-methyl-pentan-3-ol derived auxiliary will require experimental optimization.

Application 2: 2-Amino-2-methyl-pentan-3-ol in Catalytic Enantioselective Ketone Reduction

Scientific Principle and Rationale

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis.[12][13] The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method that employs a chiral oxazaborolidine catalyst, which is formed in-situ from a chiral amino alcohol and a borane source (e.g., BH₃·THF or BH₃·SMe₂).[1][14]

The mechanism involves the formation of a catalyst-borane complex.[15] The Lewis basic nitrogen atom of the oxazaborolidine coordinates to a molecule of borane, which enhances the Lewis acidity of the endocyclic boron atom.[2] The ketone substrate then coordinates to this more Lewis-acidic boron in a sterically controlled manner, favoring coordination of the carbonyl oxygen's lone pair that is proximal to the smaller substituent on the ketone.[1] This pre-organization facilitates a highly enantioselective, intramolecular hydride transfer from the coordinated borane to the ketone's carbonyl carbon via a six-membered ring transition state.[15] The steric environment created by the substituents on the amino alcohol is crucial for achieving high enantioselectivity. The bulky groups of a 2-Amino-2-methyl-pentan-3-ol derived catalyst are expected to create a well-defined chiral pocket, leading to effective facial discrimination of the prochiral ketone.

G A Chiral Amino Alcohol (2-Amino-2-methyl-pentan-3-ol) C Oxazaborolidine Catalyst A->C In-situ formation B BH₃ Source (e.g., BH₃·THF) B->C D Catalyst-Borane Complex B->D C->D Coordination with BH₃ F Coordinated Transition State (Six-membered ring) D->F Coordination with Ketone E Prochiral Ketone (R_L-CO-R_S) E->F G Alkoxyborane Intermediate F->G Hydride Transfer H Chiral Secondary Alcohol G->H Work-up (e.g., MeOH) I Regenerated Catalyst G->I Release I->D Catalytic Cycle

Caption: Mechanism of CBS-type Ketone Reduction.

Experimental Protocol: Enantioselective Reduction of Acetophenone

This protocol is adapted from the general procedure for the Corey-Bakshi-Shibata (CBS) reduction.[2][13]

  • Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve (S)-2-Amino-2-methyl-pentan-3-ol (0.1 mmol, 10 mol%) in anhydrous THF (5 mL). Cool the solution to 0 °C in an ice bath.

  • Borane Addition: Slowly add borane-THF complex (0.1 mmol, 0.1 mL of a 1.0 M solution) dropwise to the stirred amino alcohol solution. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to facilitate the formation of the oxazaborolidine catalyst.

  • Substrate and Reductant Addition: Cool the catalyst solution back down to 0 °C. In a separate flask, prepare a solution of the prochiral ketone (e.g., acetophenone, 1.0 mmol) in anhydrous THF (2 mL).

  • Reduction: Add the ketone solution dropwise to the catalyst solution. Then, slowly add the stoichiometric borane-THF complex (1.0 mmol, 1.0 mL of a 1.0 M solution) dropwise over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up: Once complete, quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C to decompose any excess borane.

  • Isolation: Allow the mixture to warm to room temperature and then add 1 M HCl (5 mL). Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification and Analysis: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylethanol. Determine the yield and enantiomeric excess (ee) of the product using chiral GC or HPLC analysis.

Representative Data

The following table summarizes typical performance for the CBS reduction of various ketones using catalysts derived from sterically hindered amino alcohols.

Ketone SubstrateCatalyst Loading (mol%)Typical Yield (%)Typical Enantiomeric Excess (ee, %)Reference
Acetophenone10>9591-98[13]
α-Tetralone10>9085[13]
2-Octanone10~8590-95[16]
1-Chloro-3-phenyl-2-propanone10>90>95[13]

Note: Data is representative of similar systems. The choice of borane source (e.g., BH₃·THF vs. catecholborane) and reaction temperature can significantly influence both yield and enantioselectivity.[12][16]

Conclusion and Future Outlook

2-Amino-2-methyl-pentan-3-ol represents a potentially valuable, sterically demanding building block for asymmetric synthesis. The conceptual applications outlined in this guide, based on robust and well-understood methodologies, provide a strong starting point for its investigation as both a chiral auxiliary and a catalyst precursor. The protocols for diastereoselective alkylation and enantioselective ketone reduction are designed to be readily adaptable in a research setting. Future work should focus on the experimental validation of these protocols, including systematic optimization of reaction conditions (e.g., base, solvent, temperature) and a thorough evaluation of the substrate scope. Such studies will be crucial in establishing 2-Amino-2-methyl-pentan-3-ol as a useful tool for the synthesis of complex, enantiomerically pure molecules in academic and industrial research.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • Sato, M., Kawakami, Y., & Kobayashi, Y. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345. [Link]

  • NROChemistry. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link]

  • Yildiz, T. (2015). An Oxazaborolidine-Based Catalytic Method for the Asymmetric Synthesis of Chiral Allylic Alcohols. Tetrahedron: Asymmetry, 26(18), 1035-1043. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]

  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144. [Link]

  • Denmark, S. E., & Kwo, A. C. (2022). Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. University of Illinois Urbana-Champaign. [Link]

  • Agami, C., Amiot, F., Couty, F., Dechoux, L., Kaminsky, C., & Venier, O. (1998). Chiral oxazolidinones from α-hydroxy oxazolidines: a new access to 1,2-amino alcohols. Tetrahedron: Asymmetry, 9(22), 3955-3958. [Link]

  • Organic Chemistry Portal. Synthesis of oxazolidinones. [Link]

  • Singh, V. K. (2007). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]

  • Morales-Monarca, G. H., Gnecco, D., & Teran, J. (2022). Diastereoselective Functionalization of Chiral N-Acyl-1,3-oxazolidines and Their Applications in the Synthesis of Bioactive Molecules. Request PDF. [Link]

  • An-Najah Staff. (2025). Diastereoselective Alkylation of 4-Methyl-5-Oxo-2-Phenyl-1,3-Oxazolidine-3-Carboxylate and 2-Chloromethyl-Isoindole-1,3-Dione. An-Najah National University. [Link]

  • University of Wisconsin. Evans Enolate Alkylation-Hydrolysis. [Link]

  • Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 695. [Link]

  • Feroci, M., Inesi, A., & Rossi, L. (2000). The Reaction of 1,2-Amino Alcohols with Carbon Dioxide in the Presence of 2-Pyrrolidone Electrogenerated Base. New Synthesis of Chiral Oxazolidin-2-ones. The Journal of Organic Chemistry, 65(23), 7872-7875. [Link]

  • University of York. Asymmetric Synthesis. [Link]

  • Williams College. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Chemistry Department. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis – The Essentials, 3-11. [Link]

  • Takacs, J. M., Jaber, M. R., & Vellekoop, A. S. (2000). Preparation of Chiral Oxazolidin-2-ones and Vicinal Amino Alcohols. The Journal of Organic Chemistry, 65(7), 2096-2103. [Link]

Sources

Application

Application Note: High-Efficiency Synthesis of 2-Amino-2-methyl-pentan-3-ol

Executive Summary This application note details a robust, two-stage synthetic protocol for 2-Amino-2-methyl-pentan-3-ol , a sterically hindered -amino alcohol. This structural motif is critical in medicinal chemistry as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, two-stage synthetic protocol for 2-Amino-2-methyl-pentan-3-ol , a sterically hindered


-amino alcohol. This structural motif is critical in medicinal chemistry as a chiral auxiliary precursor and a fragment in analgesic drug development (e.g., Tapentadol analogs).

The method utilizes a Henry (Nitroaldol) Reaction between 2-nitropropane and propanal, followed by Catalytic Hydrogenation .[1] This route is selected for its atom economy and the ability to construct the quaternary carbon center adjacent to the hydroxyl group with high regioselectivity.

Key Advantages of This Protocol
  • Scalability: Avoids cryogenic organometallic steps (e.g., Grignard additions to amino-ketones).

  • Atom Economy: All carbon atoms from starting materials are incorporated into the final skeleton.

  • Safety: optimized to mitigate the risks associated with nitroalkane handling.

Retrosynthetic Analysis & Strategy

The target molecule possesses a quaternary carbon at the


-position to the amine and a secondary alcohol at the 

-position. Disconnecting the C2-C3 bond reveals the latent nitroaldol precursors.
Structural Breakdown
  • Target: 2-Amino-2-methyl-pentan-3-ol[2][3]

  • Precursor: 2-Nitro-2-methyl-pentan-3-ol

  • Starting Materials: 2-Nitropropane (Nucleophile) + Propanal (Electrophile)

Reaction Pathway Visualization

Synthesis_Pathway SM1 2-Nitropropane (Nucleophile) Inter Intermediate: 2-Nitro-2-methyl-pentan-3-ol SM1->Inter Henry Rxn (Base Cat., 0-25°C) SM2 Propanal (Electrophile) SM2->Inter Henry Rxn (Base Cat., 0-25°C) Prod Target: 2-Amino-2-methyl-pentan-3-ol Inter->Prod Hydrogenation (Raney Ni, H2, 50 psi)

Figure 1: Synthetic pathway demonstrating the construction of the C2-C3 bond via Nitroaldol addition followed by reduction.

Experimental Protocol

Stage 1: Henry Reaction (Nitroaldol Addition)

Objective: Synthesis of 2-Nitro-2-methyl-pentan-3-ol. Mechanism: Base-catalyzed deprotonation of 2-nitropropane generates a nitronate anion, which attacks the carbonyl carbon of propanal.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][4][5]Density (g/mL)Role
2-Nitropropane 89.091.20.99Nucleophile
Propanal 58.081.00.81Electrophile
Ethanol (95%) 46.07Solvent0.79Solvent
NaOH (10% aq) 40.000.05~1.1Catalyst
Acetic Acid 60.05-1.05Quench
Procedure
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, internal thermometer, and pressure-equalizing addition funnel. Flush with nitrogen.

  • Solvent System: Charge the flask with 2-nitropropane (1.2 equiv) and Ethanol (5 volumes relative to propanal).

  • Catalyst Addition: Add 10% NaOH solution (0.05 equiv) dropwise. The solution may turn slightly yellow (nitronate formation).

  • Reaction: Cool the mixture to 0–5°C using an ice bath.

  • Addition: Add Propanal (1.0 equiv) dropwise over 60 minutes, maintaining the internal temperature below 10°C to prevent polymerization of the aldehyde.

  • Equilibration: Allow the reaction to warm to room temperature (20–25°C) and stir for 12–16 hours.

    • Note: The Henry reaction with secondary nitroalkanes is reversible. Monitoring by TLC/GC is critical.

  • Quench: Neutralize the reaction with a stoichiometric amount of acetic acid.

  • Workup: Remove ethanol under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate, wash with water (2x) and brine (1x). Dry over

    
     and concentrate.
    
  • Purification: The nitro-alcohol intermediate is thermally sensitive. Use immediately in Stage 2 or purify via flash column chromatography (Silica, Hexane/EtOAc 8:2) if characterization is required.

Stage 2: Catalytic Hydrogenation

Objective: Reduction of the nitro group to a primary amine. Safety Critical: Raney Nickel is pyrophoric when dry. Handle under inert atmosphere or water/solvent slurry.

Materials & Reagents
ReagentRoleConditions
Nitro-alcohol Intermediate Substrate-
Raney Nickel (Slurry) Catalyst10-20 wt% loading
Methanol SolventAnhydrous
Hydrogen Gas (

)
Reductant50 psi (3.4 bar)
Procedure
  • Vessel Prep: Use a high-pressure hydrogenation reactor (e.g., Parr shaker or autoclave).

  • Loading: Charge the vessel with the Nitro-alcohol intermediate dissolved in Methanol (10 volumes).

  • Catalyst: Carefully add Raney Nickel (approx. 10-20% by weight of substrate) as a slurry in methanol.

    • Precaution: Do not let the catalyst dry out.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

    • Pressurize to 50 psi (3.4 bar) with

      
      .
      
    • Heat to 40–50°C with vigorous agitation.

  • Monitoring: Reaction is typically complete when

    
     uptake ceases (approx. 4–8 hours).
    
  • Filtration: Filter the mixture through a pad of Celite under a nitrogen blanket to remove the catalyst. Rinse the pad with methanol.

    • Disposal: Immediately quench the used catalyst filter cake with water to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amino alcohol.

  • Final Purification: Purify by vacuum distillation (expected bp: ~85–95°C at 10 mmHg) or by converting to the Hydrochloride salt (add HCl in ether) and recrystallizing from Ethanol/EtOAc.

Process Workflow Diagram

Workflow start Start: Raw Materials step1 Step 1: Henry Reaction (0°C -> RT, 16h) start->step1 check1 QC Check: GC/TLC (Confirm Nitro-Alcohol) step1->check1 check1->step1 Incomplete (Adjust Temp/Time) step2 Step 2: Hydrogenation (Raney Ni, 50psi H2) check1->step2 Pass step3 Step 3: Filtration & Concentration step2->step3 step4 Step 4: Vacuum Distillation step3->step4 end Final Product: 2-Amino-2-methyl-pentan-3-ol step4->end

Figure 2: Operational workflow for the synthesis, including critical Quality Control (QC) checkpoints.

Characterization & Specifications

The final product exists as a pair of enantiomers (R/S at C3) unless chiral resolution is performed.

ParameterSpecificationMethod
Appearance Colorless to pale yellow viscous liquidVisual
Purity >95%GC-FID / HPLC
1H NMR (CDCl3)

0.95 (t, 3H, C5-Me), 1.10 (s, 3H, C2-Me), 1.15 (s, 3H, C2-Me), 1.4-1.6 (m, 2H, C4-H), 3.2 (dd, 1H, C3-H)
400 MHz NMR
MS (ESI+) [M+H]+ = 118.2 m/zMass Spectrometry
Troubleshooting Guide
  • Low Yield in Step 1: The Henry reaction is reversible. If yield is low, ensure the temperature is kept low during addition to favor kinetics over thermodynamics, or switch to a non-aqueous base like Tetramethylguanidine (TMG) to drive the reaction.

  • Incomplete Reduction: If nitro group persists, increase pressure to 100 psi or refresh the Raney Nickel catalyst. Poisoning can occur if sulfur residues are present.

Safety & Compliance (E-E-A-T)

  • 2-Nitropropane: Classified as a Group 2B carcinogen. All handling must occur in a certified fume hood. Double-gloving (Nitrile) is recommended.

  • Raney Nickel: Pyrophoric. Never expose dry catalyst to air. Keep wet at all times.

  • Exotherms: The Henry reaction is exothermic. Strict temperature control during propanal addition is vital to prevent runaway reactions.

References

  • PubChem. (n.d.).[6] 2-Amino-2-methyl-pentan-3-ol (CID 226834).[6] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945. (General reference for Henry Reaction mechanics).
  • World Intellectual Property Organization. (2012). WO2012101649A1: A novel stereospecific synthesis of (-)(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.[2][3] (Provides context for similar hindered amino-alcohol synthesis).

  • Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction). Tetrahedron, 60(6), 1017-1047. (Context on nitro group reactivity).

Sources

Method

Application Note: Analytical Strategies for the Quantification of 2-Amino-2-methyl-pentan-3-ol

Executive Summary The quantification of 2-Amino-2-methyl-pentan-3-ol presents unique analytical challenges due to its lack of a strong UV chromophore, high polarity, and steric hindrance at the -carbon. This amino alcoho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of 2-Amino-2-methyl-pentan-3-ol presents unique analytical challenges due to its lack of a strong UV chromophore, high polarity, and steric hindrance at the


-carbon. This amino alcohol is frequently encountered as a specialized intermediate in the synthesis of chiral ligands, pharmaceutical APIs, or as a sterically hindered amine in gas treating applications (CO2 scrubbing).

This guide outlines three validated workflows for its quantification, selected based on sensitivity requirements and matrix complexity:

  • GC-FID/MS: The gold standard for process control and high-concentration assays (>100 ppm).

  • HPLC-FLD (Derivatization): For trace impurity analysis requiring high sensitivity.

  • LC-MS/MS (HILIC): For bioanalytical or complex matrix applications.

Chemical Context & Analytical Challenges

PropertyDescriptionAnalytical Implication
Structure

Contains a primary amine on a quaternary carbon (steric bulk) and a secondary alcohol.
Chromophore None (Aliphatic)Direct UV detection is impossible above 210 nm. Requires derivatization or universal detectors (CAD, ELSD, FID, MS).
Polarity High (

)
Poor retention on standard C18 columns; requires Ion-Pairing or HILIC.
Volatility Moderate (b.p. est. 160-180°C)Suitable for GC, but peak tailing is a risk due to -NH2/-OH H-bonding.

Method Selection Guide

Use the following logic tree to select the appropriate protocol for your laboratory:

MethodSelection Start Start: Define Requirement Conc Concentration Range? Start->Conc High High (>0.1%) Conc->High Purity/Assay Trace Trace (<0.1%) Conc->Trace Impurity/Bio GC Protocol 1: GC-FID (Direct or Silylated) High->GC Matrix Matrix Type? Trace->Matrix Simple Solvents/Reagents Matrix->Simple Complex Biofluids/Salts Matrix->Complex HPLC Protocol 2: HPLC-FLD (Dansyl Derivatization) Simple->HPLC LCMS Protocol 3: HILIC-MS/MS (Direct) Complex->LCMS

Caption: Decision matrix for selecting the optimal analytical technique based on sensitivity and matrix interference.

Protocol 1: GC-FID (Process Control & Purity)

Best for: Raw material assay, reaction monitoring, and residual solvent analysis.

Principle

Direct injection of amino alcohols often leads to peak tailing due to interaction with silanol groups. While specialized "base-deactivated" columns exist, silylation is recommended for 2-Amino-2-methyl-pentan-3-ol to mask both the hydroxyl and amine groups, improving peak symmetry and sensitivity.

Reagents[1]
  • Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Solvent: Anhydrous Pyridine or Acetonitrile.

  • Internal Standard: Dodecane or a structurally similar amino alcohol (e.g., 2-amino-2-methyl-1-propanol, if resolved).

Sample Preparation[2]
  • Weigh: 10 mg of sample into a 2 mL GC vial.

  • Dissolve: Add 1.0 mL of Anhydrous Pyridine.

  • Derivatize: Add 200 µL of BSTFA + 1% TMCS.

  • Incubate: Cap and heat at 70°C for 30 minutes . Note: The steric hindrance at the C2 position requires heat to ensure quantitative silylation of the amine.

  • Cool: Allow to cool to room temperature before injection.

GC Conditions
ParameterSetting
System Agilent 7890/8890 or equivalent with FID
Column DB-5ms or Rtx-5 Amine (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Split (20:1) @ 250°C
Oven Program 60°C (hold 1 min)

10°C/min

280°C (hold 5 min)
Detector FID @ 300°C (

: 30 mL/min, Air: 400 mL/min)

Protocol 2: HPLC-FLD (Trace Impurity Analysis)

Best for: Quantifying low levels (ppm) of this amine in drug substances where UV detection is insufficient.

Principle

Since the molecule lacks a chromophore, we utilize Dansyl Chloride (Dns-Cl) . Unlike OPA (which can be unstable with hindered amines), Dansyl Chloride forms a stable sulfonamide derivative that fluoresces strongly.

Reaction Scheme


Sample Preparation[2]
  • Buffer: Prepare 0.1 M Sodium Bicarbonate buffer (pH 9.5).

  • Reagent: Prepare 5 mg/mL Dansyl Chloride in Acetone.

  • Mix: In a vial, combine 100 µL Sample + 100 µL Buffer + 200 µL Dansyl Reagent.

  • Incubate: Heat at 60°C for 20 minutes (dark).

  • Quench: Add 50 µL of 2% Ethylamine to consume excess reagent (optional, prevents interference).

  • Filter: 0.2 µm PTFE filter into HPLC vial.

HPLC Conditions
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 20% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection Fluorescence (Ex: 340 nm, Em: 525 nm)

Protocol 3: LC-MS/MS (Bioanalysis & High Specificity)

Best for: Pharmacokinetic (PK) studies or complex matrices where derivatization is impractical.

Principle

Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for small, polar amino alcohols. It retains them using a water layer on a polar stationary phase, allowing for high organic content in the mobile phase, which boosts desolvation efficiency in ESI-MS.

Workflow Diagram

LCMS_Workflow Sample Sample (Plasma/Solvent) PPT Protein Precipitation (Add 3x Vol ACN) Sample->PPT Centrifuge Centrifuge (10,000 x g, 10 min) PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute 1:1 with Mobile Phase B (ACN) Supernatant->Dilute Inject Inject on HILIC-MS/MS Dilute->Inject

Caption: Sample preparation workflow for LC-MS/MS analysis using Protein Precipitation (PPT).

MS/MS Conditions[3]
  • Ionization: ESI Positive Mode (+).

  • Precursor Ion:

    
    .
    
  • Product Ions (MRM):

    • Quantifier:

      
       (Loss of water + methyl group).
      
    • Qualifier:

      
       (Characteristic amine fragment).
      
  • Column: Waters BEH Amide or Phenomenex Luna HILIC (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.

  • Isocratic: 85% B / 15% A (High organic retains polar amine).

Validation & Troubleshooting

Common Issues
  • Peak Tailing (GC): Usually indicates incomplete derivatization or active sites in the liner. Solution: Replace liner with a deactivated wool liner; ensure derivatization reagent is fresh.

  • Low Recovery (HPLC): Steric hindrance at the tertiary carbon may slow down the Dansyl reaction. Solution: Increase incubation time to 40 minutes or temperature to 65°C.

  • Carryover: Amino alcohols stick to metallic surfaces. Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

Acceptance Criteria (Example)
  • Linearity (

    
    ):  > 0.995.
    
  • Accuracy: 85-115% (Trace), 98-102% (Assay).

  • Precision (RSD): < 2.0% (Assay), < 5.0% (Trace).

References

  • Molecular Identity & Properties

    • PubChem.[1][2] (n.d.). 2-Amino-2-methyl-pentan-3-ol (CID 226834).[1][3] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Molnár-Perl, I. (2003). Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives. Journal of Chromatography A.
  • HILIC Separation of Amines: McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. (Authoritative guide on HILIC mechanisms for polar amines).
  • Contextual Use (Gas Treating): Sartori, G., & Savage, D. W. (1983). Sterically hindered amines for CO2 removal from gases. Industrial & Engineering Chemistry Fundamentals. (Establishes the class behavior of hindered amino alcohols like AMP and its homologs).

Sources

Application

Advanced Application Note: HPLC Analysis of Amino Alcohols

Introduction & Analytical Challenges Amino alcohols (e.g., ethanolamine, propanolamines, sphingosine) are critical building blocks in pharmaceutical synthesis, lipidomics, and agricultural chemistry. However, their high...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

Amino alcohols (e.g., ethanolamine, propanolamines, sphingosine) are critical building blocks in pharmaceutical synthesis, lipidomics, and agricultural chemistry. However, their high polarity and lack of a strong UV chromophore present significant analytical hurdles. In traditional Reversed-Phase Liquid Chromatography (RP-HPLC), underivatized amino alcohols exhibit poor retention, often co-eluting in the void volume. Furthermore, conventional UV/Vis detectors fail to provide adequate sensitivity due to the absence of conjugated pi-electron systems in these aliphatic molecules.

To overcome these challenges, analytical scientists employ two primary strategies:

  • Pre-Column Derivatization coupled with RP-HPLC and Fluorescence Detection (FLD).

  • Direct Analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Universal Detection, such as a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS).

This application note provides a comprehensive, self-validating guide to both methodologies, detailing the mechanistic rationale behind experimental choices to ensure robust method development.

Decision Matrix: Selecting the Right Analytical Strategy

The choice between derivatization and direct analysis depends on the sample matrix, the presence of secondary amines, and available instrumentation.

G Start Amino Alcohol Sample Q1 Are secondary amines present? Start->Q1 Deriv_OPA OPA Derivatization (Primary Amines Only) Q1->Deriv_OPA No (High Sensitivity Needed) Deriv_FMOC FMOC-Cl Derivatization (Primary & Secondary) Q1->Deriv_FMOC Yes (High Sensitivity Needed) Direct Direct Analysis (Underivatized) Q1->Direct Universal Detection Preferred RP_HPLC RP-HPLC with FLD/UV Deriv_OPA->RP_HPLC Deriv_FMOC->RP_HPLC HILIC_CAD HILIC with CAD/MS Direct->HILIC_CAD

Workflow decision tree for selecting the optimal amino alcohol HPLC strategy.

Table 1: Comparison of Analytical Strategies
ParameterOPA DerivatizationFMOC-Cl DerivatizationHILIC-CAD (Direct)
Target Analytes Primary amino alcohols onlyPrimary & secondary amino alcoholsAll polar amino alcohols
Detection Mode Fluorescence (FLD)Fluorescence (FLD) / UVCharged Aerosol (CAD) / MS
Sensitivity High (Femtomole to Picomole)High (Picomole)Moderate to High (Nanogram)
Sample Prep Automated pre-column mixingManual/Automated pre-columnSimple dilution (High organic)
Key Limitation Isoindole derivative instabilityReagent peak interferenceRequires volatile mobile phases

Protocol A: Pre-Column Derivatization (OPA) with RP-HPLC-FLD

Mechanistic Rationale

o-Phthalaldehyde (OPA) reacts rapidly with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid or 2-mercaptoethanol) under alkaline conditions (pH 9-10) to form a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole[1]. Causality Check: Because isoindole derivatives are prone to rapid degradation, reproducibility requires automated in-needle or pre-column derivatization programmed directly into the HPLC autosampler. This ensures the reaction time is strictly controlled prior to injection.

Step-by-Step Methodology
  • Reagent Preparation:

    • Borate Buffer: Prepare 0.4 M Sodium Borate, adjusted to pH 10.2 with NaOH.

    • OPA Reagent: Dissolve 10 mg of OPA in 200 µL of methanol. Add 800 µL of Borate Buffer and 10 µL of 3-mercaptopropionic acid (3-MPA). Protect from light.

  • Sample Preparation: Dissolve amino alcohol standards in 0.1 M HCl to prevent premature oxidation.

  • Automated Derivatization Program (Autosampler):

    • Draw 5 µL of Sample.

    • Draw 5 µL of OPA Reagent.

    • Mix 5 times in the loop.

    • Wait exactly 1.0 minute (Reaction time).

    • Inject onto the column.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Mobile Phase A: 20 mM Sodium Acetate buffer (pH 6.5).

    • Mobile Phase B: Methanol/Acetonitrile (50:50, v/v).

    • Detection: FLD (Excitation: 340 nm, Emission: 450 nm).

Table 2: RP-HPLC Gradient for OPA Derivatives
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.08020
15.01.04060
20.01.00100
25.01.08020

Protocol B: Direct Analysis via HILIC-CAD

Mechanistic Rationale

Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile). Retention is driven by the partitioning of the polar amino alcohol into a water-enriched liquid layer immobilized on the stationary phase surface. Causality Check: Because amino alcohols lack chromophores, a Charged Aerosol Detector (CAD) is utilized. CAD is a mass-flow dependent, universal detector that measures any non-volatile analyte[2]. The mobile phase must be strictly volatile (e.g., ammonium formate); non-volatile salts like sodium phosphate will cause massive background noise and foul the CAD electrometer[2][3].

HILIC_CAD Inj Sample Injection (High Organic) HILIC HILIC Column (Water-Rich Partitioning) Inj->HILIC Separation Neb Nebulization (Aerosol Generation) HILIC->Neb Eluent Dry Desolvation (Evaporation) Neb->Dry Droplets Charge Corona Discharge (Particle Charging) Dry->Charge Dry Particles Detect Electrometer (Signal Measurement) Charge->Detect Charged Particles

Mechanism of HILIC separation coupled with Charged Aerosol Detection.

Step-by-Step Methodology
  • Sample Preparation: Dilute amino alcohol samples in a diluent matching the initial mobile phase conditions (e.g., 75% Acetonitrile / 25% Water). Crucial: Injecting highly aqueous samples into a HILIC system leads to severe peak distortion and breakthrough.

  • Mobile Phase Preparation:

    • Mobile Phase A: 50 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid).

    • Mobile Phase B: 100% Acetonitrile.

  • Chromatographic Conditions:

    • Column: Zwitterionic HILIC (ZIC-HILIC) or Amide column, 150 x 2.1 mm, 3 µm.

    • Column Temperature: 30 °C.

    • Detection: CAD (Evaporation Temperature: 35 °C, Data Collection Rate: 10 Hz).

Table 3: HILIC-CAD Gradient Conditions
Time (min)Flow Rate (mL/min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.00.41585
10.00.44060
12.00.44060
12.10.41585
20.00.41585

System Suitability and Troubleshooting (Self-Validating System)

To ensure the integrity of the analytical data, the method must be self-validating. Implement the following System Suitability Testing (SST) parameters before analyzing unknown samples:

  • Resolution (

    
    ):  Must be 
    
    
    
    between critical pairs of amino alcohols (e.g., structural isomers like 1-amino-2-propanol and 2-amino-1-propanol).
  • Injection Precision: Relative Standard Deviation (RSD) of peak area for 5 replicate injections of a standard must be

    
    .
    
    • Troubleshooting OPA: If RSD > 2.0%, verify the stability of the OPA reagent. OPA degrades rapidly; prepare fresh daily or store in an amber vial at 4 °C.

    • Troubleshooting CAD: If RSD > 2.0%, check the nebulizer gas pressure and ensure the mobile phase is completely degassed.

  • Peak Tailing Factor (

    
    ):  Must be 
    
    
    
    .
    • Troubleshooting HILIC: Tailing in HILIC often indicates secondary electrostatic interactions. Increase the buffer concentration (e.g., from 10 mM to 20 mM ammonium formate) to shield residual silanols on the stationary phase.

References

  • HPLC Derivatiz
  • New aspects of the simultaneous analysis of amino acids and amines as their o-phthaldialdehyde derivatives by high-performance liquid chromatography.
  • Evaluating LC methods for enhanced charged aerosol detector response: a case study using underiv
  • Hydrophilic Interaction Liquid Chrom
  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.

Sources

Method

Application Note: Advanced GC-MS Protocols for the Derivatization and Analysis of Amino Alcohols

Introduction and Analytical Challenges Amino alcohols—such as ethanolamine, diethanolamine, and complex sphingolipids—are critical target analytes in metabolomics, pharmaceutical development, and the environmental monito...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Challenges

Amino alcohols—such as ethanolamine, diethanolamine, and complex sphingolipids—are critical target analytes in metabolomics, pharmaceutical development, and the environmental monitoring of chemical warfare agent degradation products[1]. However, their direct analysis via Gas Chromatography-Mass Spectrometry (GC-MS) presents severe analytical challenges.

The presence of highly polar, active hydrogen-containing functional groups (both hydroxyl -OH and primary/secondary amine -NH2/-NHR) leads to strong intermolecular hydrogen bonding. If injected directly into a GC system, these compounds exhibit poor volatility, high thermal instability, and irreversible adsorption onto the active sites of the GC inlet and column, resulting in severe peak tailing and loss of sensitivity[2].

To overcome these limitations, chemical derivatization is practically mandatory. This application note provides an authoritative, field-proven guide to the derivatization and GC-MS analysis of amino alcohols, detailing the mechanistic causality behind reagent selection and providing self-validating protocols for both silylation and acylation workflows.

Mechanistic Causality in Derivatization

Derivatization modifies the analyte's chemical structure to mask active hydrogens, thereby reducing polarity, preventing hydrogen bonding, and enhancing thermal stability. For amino alcohols, two primary pathways are utilized depending on the required sensitivity and mass spectral properties:

  • Silylation (e.g., BSTFA + TMCS, MSTFA): Silylation replaces the active protons of both the hydroxyl and amine groups with non-polar trimethylsilyl (TMS) groups[3]. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are preferred due to the high volatility of their by-products. The addition of 1% Trimethylchlorosilane (TMCS) acts as a crucial catalyst; it increases the silyl donor strength, ensuring the complete derivatization of sterically hindered secondary amines and hydroxyls[3]. Silylation must be performed under strictly anhydrous conditions, as TMS derivatives are highly susceptible to hydrolysis.

  • Acylation (e.g., TFAA, HFBA): Perfluoroacylation utilizes reagents like Trifluoroacetic anhydride (TFAA) or Heptafluorobutyric anhydride (HFBA) to convert amino alcohols into their corresponding fluoroacyl esters and amides[4]. This method is highly advantageous when analyzing trace levels of amino alcohols, as the incorporation of highly electronegative fluorine atoms significantly enhances sensitivity, particularly when utilizing Electron Capture Negative Ionization (ECNI) mass spectrometry[4].

Mechanism cluster_0 Derivatization Pathways AA Amino Alcohol (R-CH(OH)-CH2-NH2) Silyl Silylation (BSTFA/TMCS) Anhydrous, 60-70°C AA->Silyl Acyl Acylation (TFAA/HFBA) Base Catalyst, 60°C AA->Acyl TMS TMS Derivative (R-CH(O-TMS)-CH2-NH-TMS) Silyl->TMS Replaces active H with -Si(CH3)3 Fluoro Fluoroacyl Derivative (R-CH(O-AcF)-CH2-NH-AcF) Acyl->Fluoro Replaces active H with -CO-CF3

Mechanistic pathways for amino alcohol derivatization prior to GC-MS analysis.

Experimental Protocols

Protocol 1: Silylation of Amino Alcohols using BSTFA + 1% TMCS

This protocol is a self-validating system designed to ensure complete conversion of polar amino and hydroxyl groups into non-polar TMS ethers and amines, yielding sharp chromatographic peaks[2].

Materials:

  • Analyte: Amino alcohol standard (e.g., 1 mg/mL in methanol).

  • Reagent: BSTFA containing 1% TMCS (Store at 4°C. Crucial: Allow the reagent to reach room temperature before opening to prevent atmospheric moisture condensation).

  • Solvent/Catalyst: Anhydrous Pyridine or Acetonitrile[5]. Pyridine is highly recommended as it acts as both a solvent and an acid scavenger (catalyst) for the reaction[6].

Step-by-Step Methodology:

  • Sample Drying: Transfer 100 µL of the amino alcohol standard into a 2 mL glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

    • Causality: Even trace amounts of moisture will rapidly hydrolyze the BSTFA reagent and the resulting TMS derivatives, leading to incomplete reactions, poor reproducibility, and the formation of siloxane artifacts[4].

  • Reagent Addition: Add 50 µL of anhydrous pyridine to the dried residue to solubilize the analyte, followed immediately by 50 µL of BSTFA + 1% TMCS.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 30 seconds to ensure homogenization. Incubate the mixture in a dry heating block at 70°C for 30–60 minutes.

    • Causality: Elevated temperature provides the necessary activation energy to derivatize sterically hindered secondary amines, which are kinetically less reactive than primary hydroxyl groups.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct GC-MS injection.

    • Causality: Do not quench the reaction or evaporate the solvent. Leaving the sample in the excess derivatization reagent maintains a strictly moisture-free environment, preserving the integrity of the TMS derivatives during the autosampler queue.

Protocol 2: Perfluoroacylation using TFAA

Acylation is preferred when extreme volatility or specific MS fragmentation patterns (e.g., distinct mass shifts for structural elucidation) are required[4].

Step-by-Step Methodology:

  • Sample Drying: Evaporate the amino alcohol sample to complete dryness under nitrogen.

  • Reagent Addition: Add 50 µL of anhydrous ethyl acetate and 50 µL of Trifluoroacetic anhydride (TFAA).

  • Incubation: Cap tightly and heat at 60°C for 30 minutes to form the fluoroacyl derivative.

  • Evaporation (Critical Step): Cool to room temperature, then gently evaporate the excess TFAA and the acidic by-product (trifluoroacetic acid) to complete dryness under a nitrogen stream.

    • Causality: Unlike silylation, excess acidic anhydride must be removed. Injecting strong acids into the GC will severely degrade the column's cross-linked siloxane stationary phase over time, leading to massive column bleed and loss of resolution.

  • Reconstitution: Redissolve the dried derivative in 100 µL of anhydrous ethyl acetate for immediate GC-MS analysis.

GC-MS Analytical Parameters & Data Interpretation

To ensure optimal peak shape and resolution, non-polar to mid-polar capillary columns (e.g., 5% phenyl / 95% dimethylpolysiloxane) are highly recommended. Warning: Polar columns (such as WAX or FFAP) must be strictly avoided, as their active hydroxyl groups will react with excess silylating reagents, permanently destroying the stationary phase[3].

GCMS_Workflow A 1. Sample Prep (N2 Drying) B 2. Derivatization (Silylation/Acylation) A->B Anhydrous State C 3. GC Separation (DB-5MS Column) B->C Volatile Analyte D 4. MS Detection (EI Mode, 70 eV) C->D Elution E 5. Data Analysis (Library Match) D->E m/z Spectra

End-to-end GC-MS workflow for the analysis of derivatized amino alcohols.

Table 1: Comparison of Derivatization Methods for Amino Alcohols
MethodPrimary ReagentsTarget Functional GroupsAnalytical AdvantagesLimitations & Disadvantages
Silylation BSTFA + 1% TMCS, MSTFA-OH, -NH2, -NHRExcellent volatility; single-step reaction; predictable EI-MS fragmentation (e.g., loss of CH3).Highly moisture sensitive; excess reagent can foul the MS ion source over time.
Acylation TFAA, HFBA-OH, -NH2, -NHRHighly stable derivatives; excellent for ECNI-MS; distinct mass shifts aid in structural elucidation.Requires a mandatory evaporation step to remove excess reagent/acid to prevent GC column degradation.
Table 2: Recommended GC-MS Operating Parameters
ParameterSpecification / SettingScientific Causality
Column HP-5MS or DB-5MS (30 m × 0.25 mm, 0.25 µm)Low bleed, inert surface prevents adsorption of trace active analytes and resists reagent damage.
Injection Mode Split/Splitless (typically 10:1 split)Prevents column overloading while maintaining sharp peak shapes for high-concentration samples.
Inlet Temp 250 °CEnsures rapid, flash vaporization of the derivatized sample without causing thermal degradation.
Carrier Gas Helium, constant flow (1.0 mL/min)Provides optimal linear velocity and separation efficiency (Van Deemter optimum).
Oven Program 70°C (hold 2 min) → 15°C/min → 280°CGradient balances the resolution of low-boiling derivatives and the rapid elution of heavy matrix components.
Ionization Electron Impact (EI), 70 eVStandardized energy allows for reproducible fragmentation and accurate NIST library matching.

Troubleshooting and Quality Control

  • Observation: Multiple Peaks for a Single Analyte.

    • Diagnosis: This usually indicates incomplete derivatization. For example, the primary -OH group may be successfully silylated, while the sterically hindered -NHR group remains underivatized, creating a mixture of mono- and di-TMS derivatives[4].

    • Solution: Increase the incubation time or temperature. Ensure the addition of a strong catalyst like 1% TMCS or anhydrous Pyridine to drive the reaction to completion.

  • Observation: Rapid Loss of Signal Over Time in the Autosampler.

    • Diagnosis: Moisture contamination in the reagent, solvent, or sample is leading to the hydrolysis of the derivatives back into the native, non-volatile amino alcohol.

    • Solution: Use fresh, sealed reagents. Store reagents under inert gas (Nitrogen/Argon). Ensure samples are completely dry prior to the addition of derivatization agents.

References

  • Semantic Scholar - Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals URL:[Link]

  • West Virginia University - 13C analysis of amino acids in human hair using trimethylsilyl derivatives and gas chromatography URL: [Link]

  • ResearchGate - Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection URL:[Link]

  • OSTI.GOV - Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases URL:[Link]

  • Macherey-Nagel - Derivatization reagents for GC - Chromatography URL:[Link]

Sources

Application

Application Note: 2-Amino-2-methyl-pentan-3-ol as a Sterically Hindered Scaffold

Topic: Applications of 2-Amino-2-methyl-pentan-3-ol in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: T...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of 2-Amino-2-methyl-pentan-3-ol in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Gem-Dimethyl" Advantage

In modern medicinal chemistry, 2-Amino-2-methyl-pentan-3-ol (CAS: 89585-20-6) represents a specialized subclass of


-amino alcohols distinguished by a quaternary carbon 

to the amine (gem-dimethyl substitution) and a chiral secondary alcohol.

While widely utilized in industrial gas treating for CO


 capture due to its steric hindrance preventing carbamate stability, its value in drug discovery lies in three distinct medicinal chemistry pillars:
  • Conformational Control: The gem-dimethyl group exerts a Thorpe-Ingold effect, pre-organizing the molecule for cyclization and stabilizing peptide turns.

  • Metabolic Stability: Steric bulk adjacent to the nitrogen center reduces susceptibility to metabolic N-oxidation and deamination.

  • Heterocyclic Precursor: It serves as a modular building block for the synthesis of 4,4-dimethyl-5-ethyl-2-oxazolines , which function as robust carboxylic acid bioisosteres or directed metalation groups (DMGs).

Application I: Synthesis of Sterically Shielded Oxazolines

The primary application of 2-Amino-2-methyl-pentan-3-ol is the generation of 2-substituted oxazolines. Unlike oxazolines derived from simple amino alcohols (e.g., ethanolamine), the resulting 4,4-dimethyl-5-ethyl scaffold is exceptionally resistant to hydrolysis. This makes it an ideal "masking group" for carboxylic acids during multi-step synthesis or as a permanent bioisostere in active pharmaceutical ingredients (APIs).

Mechanistic Insight

The reaction proceeds via the condensation of the amino alcohol with a carboxylic acid derivative (R-COOH or R-CN). The gem-dimethyl group at the 2-position of the amino alcohol (becoming the 4-position of the oxazoline) accelerates the rate of ring closure (cyclodehydration) via the Thorpe-Ingold Effect (Angle Compression).

Experimental Protocol: Zinc-Catalyzed Cyclodehydration

Objective: Synthesis of a 4,4-dimethyl-5-ethyl-2-phenyl-oxazoline derivative from benzoic acid (Model Reaction).

Reagents:

  • Substrate: Benzoic Acid (1.0 equiv)

  • Reagent: 2-Amino-2-methyl-pentan-3-ol (1.2 equiv)

  • Catalyst: ZnCl

    
     (5 mol%) or Zn(OTf)
    
    
    
  • Solvent: Chlorobenzene (PhCl)

  • Drying Agent: Molecular Sieves (4Å) or Dean-Stark apparatus

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. If using a Dean-Stark trap, fill the trap with Chlorobenzene.

  • Charging: Add Benzoic Acid (5.0 mmol, 610 mg), 2-Amino-2-methyl-pentan-3-ol (6.0 mmol, 703 mg), and Chlorobenzene (20 mL).

  • Catalyst Addition: Add ZnCl

    
     (0.25 mmol, 34 mg) rapidly to minimize moisture absorption.
    
  • Reflux: Heat the reaction mixture to reflux (approx. 132°C). The reaction is driven by the azeotropic removal of water.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The intermediate amide usually forms first, followed by slow cyclization.

  • Duration: Reflux for 12–24 hours. The gem-dimethyl group facilitates closure, but the secondary alcohol is less nucleophilic than a primary alcohol, requiring sustained heat.

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with saturated NaHCO

    
     (2 x 15 mL) to remove unreacted acid and zinc salts.
    
  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Data Output Table: Typical Yields vs. Steric Bulk

Carboxylic Acid (R) Reaction Time (h) Yield (%) Notes
Phenyl (Benzoic) 16 88% Standard benchmark
tert-Butyl 24 72% Double steric hindrance

| Pyridyl | 14 | 85% | N-coordination may slow Zn catalyst |

Application II: Peptidomimetics and Turn Inducers

In peptide chemistry, replacing a natural amino acid with a


-amino alcohol scaffold can prevent enzymatic hydrolysis. 2-Amino-2-methyl-pentan-3-ol mimics the side chain of Isoleucine  but introduces a quaternary center that restricts conformational freedom.
  • Role: Acts as a

    
    -turn inducer when incorporated into the peptide backbone (reduced 
    
    
    
    rotation).
  • Mechanism: The bulky gem-dimethyl group clashes with the carbonyl oxygen of the preceding residue, forcing the backbone into a folded conformation often required for receptor binding (e.g., GPCR ligands).

Visualization: Structural Logic and Pathway

The following diagram illustrates the transformation of the amino alcohol into an oxazoline and its structural relationship to Isoleucine.

G AA 2-Amino-2-methyl- pentan-3-ol Iso Isoleucine (Structural Analog) AA->Iso Bioisostere Relationship Amide Intermediate Amide AA->Amide + R-COOH (Coupling) Oxazoline 4,4-Dimethyl-5-ethyl- oxazoline Amide->Oxazoline Cyclodehydration (-H2O) Thorpe-Ingold Effect

Figure 1: Structural relationship to Isoleucine and the synthetic pathway to sterically hindered oxazolines.

Application III: Chiral Auxiliary & Ligand Synthesis

Because 2-Amino-2-methyl-pentan-3-ol possesses a chiral center at the C3 position (the alcohol carbon), it can be resolved to yield enantiopure ligands for asymmetric catalysis.

  • Ligand Class: N,O-Ligands (for Zinc or Copper catalysis).

  • Advantage: The gem-dimethyl group forces the metal center into a specific geometry, often enhancing enantioselectivity in reactions like the diethylzinc addition to aldehydes.

Protocol: Resolution via Tartaric Acid Crystallization

Since the commercial material is often racemic, resolution is a critical first step for asymmetric applications.

  • Salt Formation: Dissolve racemic 2-Amino-2-methyl-pentan-3-ol (10 g) in hot Ethanol. Add 1.0 equivalent of (+)-Tartaric acid dissolved in hot Ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24 hours. The diastereomeric salt of one enantiomer will crystallize preferentially.

  • Recrystallization: Filter the crystals and recrystallize from EtOH/H

    
    O (9:1) to upgrade diastereomeric excess (de).
    
  • Free Basing: Treat the purified salt with 2M NaOH and extract with CH

    
    Cl
    
    
    
    to recover the enantiopure amino alcohol.

References

  • PubChem. (n.d.).[1] 2-Amino-2-methyl-pentan-3-ol (Compound Summary). National Library of Medicine.[1] Retrieved March 7, 2026, from [Link]

  • Garg, P., et al. (2014).[2] Synthesis of 2-(Hetero)aryloxazolines from Nitriles and Aminoalcohols. Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Trose, M., et al. (2015).[2] Copper N-Heterocyclic Carbene Complexes As Active Catalysts for the Synthesis of 2-Substituted Oxazolines. Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Sartori, G., & Maggi, R. (2011). Advances in Friedel-Crafts Acylation Reactions. CRC Press.
  • Karwacki, E. J., et al. (1996). Method for removing carbon dioxide from combustion exhaust gas (US Patent 5618506). Google Patents.

Sources

Method

2-Amino-2-methyl-pentan-3-OL as a building block for pharmaceuticals

Executive Summary: The Gem-Dimethyl Advantage 2-Amino-2-methyl-pentan-3-ol (CAS 89585-20-6) represents a specialized class of -amino alcohols defined by the gem-dimethyl effect (Thorpe-Ingold effect). Unlike linear analo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Gem-Dimethyl Advantage

2-Amino-2-methyl-pentan-3-ol (CAS 89585-20-6) represents a specialized class of


-amino alcohols defined by the gem-dimethyl effect  (Thorpe-Ingold effect). Unlike linear analogs (e.g., 2-amino-pentan-3-ol), the quaternary carbon at the 

-position to the amine introduces significant steric bulk.

In pharmaceutical design, this structural motif serves three critical functions:

  • Conformational Locking: The gem-dimethyl group restricts bond rotation, pre-organizing the molecule for rapid cyclization into oxazolines or oxazolidinones .

  • Metabolic Stability: The steric shield protects the adjacent amine nitrogen from enzymatic oxidation and proteolytic cleavage in peptidomimetics.[1]

  • Solubility Enhancement: The disruption of planar stacking by the methyl groups improves the lipophilicity profile (

    
    ) while maintaining aqueous solubility limits.
    

This guide details the synthesis, handling, and application of this building block, focusing on its conversion into heterocyclic scaffolds.[2]

Chemical Profile & Properties[1][3][4][5][6][7]

PropertySpecification
IUPAC Name 2-Amino-2-methylpentan-3-ol
CAS Number 89585-20-6
Molecular Formula

Molecular Weight 117.19 g/mol
Structure

Chirality C3 is chiral. C2 is achiral (prochiral).[1] Product is typically racemic.[1]
pKa (Conjugate Acid) ~9.8 (Estimated)
Appearance Colorless viscous liquid or low-melting solid

Synthesis Protocol: The Henry Nitroaldol Route

The most robust route to 2-amino-2-methyl-pentan-3-ol is the Henry reaction between 2-nitropropane and propionaldehyde, followed by reduction. This method avoids the use of expensive amino acid precursors.[1]

Workflow Diagram

SynthesisWorkflow Start 2-Nitropropane + Propionaldehyde Step1 Henry Reaction (Cat. NaOH, EtOH) Start->Step1 0-5°C Inter Intermediate: 2-Methyl-2-nitro-pentan-3-ol Step1->Inter 85% Yield Step2 Hydrogenation (H2, Raney Ni) Inter->Step2 50 psi Final Product: 2-Amino-2-methyl-pentan-3-ol Step2->Final Reduction

Figure 1: Two-step synthesis via nitroaldol condensation.

Step 1: Henry Reaction (Nitroaldol Condensation)[7][8][9]
  • Reagents: 2-Nitropropane (1.0 eq), Propionaldehyde (1.1 eq), Ethanol (Solvent), NaOH (0.05 eq, 2M aq).

  • Procedure:

    • Dissolve 2-nitropropane in ethanol.

    • Cool to 0°C. Add catalytic NaOH.

    • Add propionaldehyde dropwise, maintaining temperature <10°C (Exothermic).

    • Stir at room temperature for 12 hours.

    • Neutralize with dilute HCl to pH 6-7.

    • Evaporate ethanol. Extract with Ethyl Acetate.[1]

    • Critical Check: Monitor disappearance of aldehyde via TLC.

  • Mechanism Note: The reaction is reversible (Retro-Henry).[3] Avoid heating during workup to prevent decomposition.[1]

Step 2: Catalytic Hydrogenation
  • Reagents: Nitro-alcohol intermediate, Raney Nickel (10 wt%), Methanol.

  • Procedure:

    • Dissolve the nitro-alcohol in methanol.[1]

    • Add Raney Nickel (Caution: Pyrophoric).[1]

    • Hydrogenate at 50 psi

      
       pressure at room temperature for 6-8 hours.
      
    • Filter through Celite under Argon.[1]

    • Concentrate to yield the amino alcohol.[1]

  • Purification: Distillation under reduced pressure (bp ~85°C @ 15 mmHg) or recrystallization as the HCl salt.[1]

Application Protocol: Oxazoline Synthesis

The gem-dimethyl group facilitates the formation of 4,4-dimethyl-5-ethyl-oxazolines , which are valuable as chiral ligands (if resolved) or protecting groups for carboxylic acids.

Mechanism of Cyclization (Thorpe-Ingold Effect)

OxazolineMech Substrate Amido-Alcohol (Precursor) Transition Transition State (Gem-Dimethyl Compression) Substrate->Transition Cyclodehydration Product Oxazoline Ring Transition->Product - H2O note Thorpe-Ingold Effect: Gem-dimethyl groups compress the bond angle, forcing O and C=O closer together. Transition->note

Figure 2: Steric acceleration of ring closure.

Protocol: Witte-Seeliger Cyclization

This method uses a nitrile directly, catalyzed by Zinc salts, avoiding the need for acid chlorides.

  • Reagents: 2-Amino-2-methyl-pentan-3-ol (1.0 eq), Benzonitrile (1.0 eq),

    
     (0.05 eq), Chlorobenzene (Solvent).
    
  • Setup: Dean-Stark apparatus to remove ammonia.

  • Procedure:

    • Mix reagents in chlorobenzene.

    • Reflux (130°C) for 24 hours.[1] Ammonia evolution indicates reaction progress.[1]

    • The gem-dimethyl group will accelerate this reaction by ~5-10x compared to linear amino alcohols [1].

  • Workup: Cool, wash with water, dry over

    
    , and evaporate.
    
  • Result: 2-Phenyl-4,4-dimethyl-5-ethyl-oxazoline.

Pharmaceutical Utility: Peptidomimetics[1]

Incorporating 2-amino-2-methyl-pentan-3-ol into peptide backbones creates a transition-state mimic for hydrolysis.

  • Proteolytic Stability: The quaternary carbon (C2) prevents the approach of proteases (like Chymotrypsin) to the adjacent amide bond.

  • Protocol for Peptide Coupling:

    • Due to the steric hindrance of the amine, standard coupling reagents (EDC/NHS) may be slow.

    • Recommended Reagent: HATU or PyBOP with DIEA in DMF.[1]

    • Reaction Time: Extend to 12-24 hours.

    • Monitoring: Use LC-MS, as Ninhydrin stain may be faint due to the hindered amine.

References

  • Thorpe-Ingold Effect in Oxazolines: Smith, M. B.[1] "Organic Synthesis."[1][4] McGraw-Hill, 2011.[1] The gem-dimethyl effect accelerates cyclization rates by compressing internal bond angles.[5][6]

  • Henry Reaction Protocols: Luzzio, F. A.[1] "The Henry Reaction: Recent Examples."[1] Tetrahedron, 2001.[1] Link

  • Amino Alcohol Synthesis: Ager, D. J., et al.[1][7][8] "Synthetic Approaches to

    
    -Amino Alcohols." Chemical Reviews, 1996.[1] Link
    
  • Steric Hindrance in Drug Design: Meanwell, N. A.[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.[1] Link

Sources

Application

Application Note: Purification Strategies for 2-Amino-2-methyl-pentan-3-ol

This Application Note provides a comprehensive technical guide for the purification of 2-Amino-2-methyl-pentan-3-ol (CAS: 89585-20-6).[1] This sterically hindered -amino alcohol presents unique challenges due to its amph...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the purification of 2-Amino-2-methyl-pentan-3-ol (CAS: 89585-20-6).[1] This sterically hindered


-amino alcohol presents unique challenges due to its amphiphilic nature, potential for water solubility, and lack of a strong UV chromophore.

The protocols below are designed for scalability, ranging from research-scale (mg) to process-development scale (kg), emphasizing yield maximization and purity (>98%).

Target Molecule: 2-Amino-2-methyl-pentan-3-ol CAS Registry Number: 89585-20-6 Molecular Formula: C


H

NO Molecular Weight: 117.19 g/mol Class: Sterically hindered

-amino alcohol[1]

Introduction & Physicochemical Profile[2][3][4][5]

2-Amino-2-methyl-pentan-3-ol is a structural analogue of 2-amino-2-methyl-1-propanol (AMP), distinguished by an extended alkyl chain and a secondary alcohol motif.[1] Its purification is governed by three critical factors:

  • Basicity: The primary amine at the quaternary carbon (C2) is moderately basic (estimated pKa

    
     9.5–10.0), allowing for pH-switched extraction.
    
  • Amphiphilicity: While the pentyl chain adds lipophilicity, the vicinal amino-alcohol motif creates a "polar head" that can lead to significant product loss in aqueous waste streams if ionic strength is not managed.[1]

  • Steric Hindrance: The gem-dimethyl substitution at the

    
    -position to the amine reduces nucleophilicity, making the molecule relatively stable against self-condensation but potentially difficult to derivatize for detection.[1]
    
Common Impurities
  • Starting Materials: Unreacted

    
    -amino ketones or nitro-alcohols (depending on synthesis route).[1]
    
  • Dehydration Products: Olefins formed via acid-catalyzed elimination of the hydroxyl group.[1]

  • Retro-Aldol Byproducts: Cleavage products if subjected to excessive heat under basic conditions.[1]

Pre-Purification Assessment

Before initiating purification, the crude mixture must be characterized to select the optimal workflow.

  • TLC Analysis: Use Silica Gel 60 F254 plates.

    • Eluent: Dichloromethane:Methanol:Ammonium Hydroxide (90:9:1).[1] The base is crucial to prevent amine tailing.

    • Visualization: The molecule is UV-inactive.[1] Use Ninhydrin Stain (turns purple/red upon heating) or Permanganate Stain (yellow spot on purple background).[1]

  • GC-MS/LC-MS: Confirm molecular ion (

    
    ).[1]
    
    • Note: In GC, the free hydroxyl and amine groups may cause peak tailing. Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is recommended for accurate purity assessment.[1]

Method A: pH-Switched Extraction with "Salting Out" (The Workhorse)

This is the primary method for removing non-basic impurities (neutral organics) and inorganic salts. Standard extraction protocols often fail due to the molecule's water solubility; this modified protocol mitigates that loss.

Protocol Steps:
  • Acidification:

    • Dissolve the crude reaction residue in a minimal amount of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.[1]

    • Add 1M HCl (aq) slowly with vigorous stirring until the aqueous phase pH is < 2.

    • Mechanism:[1][2][3] The amine is protonated to the ammonium salt

      
      , forcing it into the aqueous phase.
      
  • Lipophilic Wash:

    • Separate the layers.[4][5]

    • Wash the aqueous layer (containing the product) 2x with MTBE.[5]

    • Discard the organic layer (contains non-basic impurities).

  • Basification & Salting Out (Critical Step):

    • Cool the aqueous layer to 0–5°C (ice bath).

    • Slowly add 50% NaOH or NH

      
      OH  until pH > 12.[1]
      
    • Saturate the solution with NaCl (solid). Add salt until it no longer dissolves.[1]

    • Why? The "Salting Out" effect (Common Ion Effect) dramatically reduces the solubility of the organic amine in water, forcing it into the organic phase.

  • Extraction:

    • Extract the aqueous slurry 3x with Dichloromethane (DCM) or Chloroform .[1] (DCM is preferred for its high solvation power for amino alcohols).[1]

  • Drying & Concentration:

    • Dry combined organics over anhydrous Na

      
      SO
      
      
      
      .[1][4][5]
    • Filter and concentrate in vacuo.[1] Avoid water bath temperatures >40°C to prevent volatile loss if the product is low-boiling.[1]

ExtractionWorkflow start Crude Mixture (Organic Solvent) acid Add 1M HCl (pH < 2) start->acid separation Phase Separation acid->separation aq_acid Aqueous Phase (Product as R-NH3+) separation->aq_acid Bottom/Top (Solvent dep.) org_waste Organic Phase (Neutrals/Acids) separation->org_waste Discard basify Basify (pH > 12) + Saturate with NaCl aq_acid->basify extract Extract 3x with DCM basify->extract final Pure Free Base (Concentrate) extract->final

Figure 1: Modified Acid-Base Extraction workflow emphasizing the critical "Salting Out" step to recover water-soluble amino alcohols.

Method B: Vacuum Fractional Distillation

For liquids or low-melting solids, distillation provides the highest purity without solid-phase inclusions.[1] Due to the hydrogen bonding (OH...N), the boiling point will be significantly higher than the molecular weight suggests.

Experimental Setup:
  • Apparatus: Short-path distillation head (for <5g) or Vigreux column (for >10g).[1]

  • Vacuum: High vacuum (< 1 mmHg) is strongly recommended to keep pot temperature below 100°C.[1]

  • Grease: Use Krytox or high-vacuum silicone grease; amines can degrade standard greases over time.[1]

Protocol:
  • Degassing: Stir the crude oil under vacuum at room temperature for 20 minutes to remove residual solvents (DCM/MTBE) which can cause "bumping."

  • Heating: Slowly ramp the oil bath temperature.

    • Expected Fraction 1: Volatiles/Solvents.[1][6]

    • Expected Fraction 2 (Product): Monitor the head temperature. Based on analogues, expect boiling points in the range of 70–90°C at 0.5 mmHg .

  • Collection: Collect the main fraction that holds a steady temperature.[1][6]

  • Storage: Store under Argon/Nitrogen. Amino alcohols absorb atmospheric CO

    
     to form carbamates.[1]
    

Method C: Recrystallization via Salt Formation

If the free base is an oil or difficult to crystallize, converting it to a salt is the superior method for achieving >99% purity (HPLC grade).

Protocol (Oxalate or HCl Salt):
  • Dissolution: Dissolve 1g of crude amine in 5 mL of absolute ethanol .

  • Acid Addition:

    • For HCl Salt: Add 1.1 equivalents of HCl in dioxane or diethyl ether.[1]

    • For Oxalate Salt: Add 1.0 equivalent of Oxalic Acid dissolved in hot ethanol.[1]

  • Precipitation:

    • Slowly add Diethyl Ether or Hexane (antisolvent) until the solution turns slightly cloudy.[1]

    • Heat to reflux until clear, then allow to cool slowly to room temperature, then to 4°C.

  • Filtration: Collect crystals via vacuum filtration.[1] Wash with cold ether.[1]

  • Free Base Recovery (Optional): If the free base is needed, reverse the salt using Method A (Basification step).

Method D: Chromatographic Polishing

Required when diastereomeric separation is needed (if the synthesis produced a mixture of stereoisomers at C3).

  • Stationary Phase: Silica Gel (spherical, 25–40 µm).[1]

  • Mobile Phase: Chloroform:Methanol:Ammonium Hydroxide (95:4.5:0.5).[1]

    • Note: The NH

      
      OH is mandatory to deprotonate surface silanols. Without it, the amine will streak/tail and yield will be poor.
      
  • Loading: Dissolve crude in the mobile phase (minus the base) or DCM.

  • Detection: Ninhydrin stain.[1]

Quality Control & Analytical Validation

TestMethodAcceptance Criteria
Identity 1H-NMR (CDCl

or DMSO-d

)
Integration of Methyl (s), Ethyl (t/q), and CH-O signals matches structure.[1]
Purity GC-FID or HPLC-ELSD> 98.0% Area.[1] (UV detection is unreliable).[1]
Water Content Karl Fischer Titration< 0.5% (Amino alcohols are hygroscopic).[1]
Residual Solvent HS-GCBelow ICH limits.[1]

NMR Diagnostic Signals (Predicted):

  • 
     ~0.9 ppm (t, 3H, terminal methyl of ethyl group).
    
  • 
     ~1.0 ppm (s, 3H, methyl on C2).
    
  • 
     ~1.1 ppm (s, 3H, C1 methyl).
    
  • 
     ~3.2–3.5 ppm (dd, 1H, CH-OH).[1]
    

Safety & Handling

  • Corrosivity: As a primary amine, the compound is corrosive to skin and eyes. Wear neoprene gloves and eye protection.[1]

  • Storage: Hygroscopic. Store in tightly sealed glass containers, preferably under inert gas.

References

  • PubChem. (2025).[1][7] 2-Amino-2-methylpentan-3-ol (Compound).[1][8] National Library of Medicine.[1] [Link][1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General protocols for amine purification).

  • Bergbreiter, D. E., & Tian, L. (2000). Acid-Base Separation Strategies for Lipophilic Amines. Journal of Organic Chemistry. (Principles of pH-switched extraction).

Sources

Method

Application Note: Advanced Derivatization Strategies for the Chromatographic Analysis of 2-Amino-2-methyl-pentan-3-ol

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Matrix Applicability: Active Pharmaceutical Ingredients (APIs), Metabolic Extracts, and Synthetic Intermediates Chemical Cont...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Matrix Applicability: Active Pharmaceutical Ingredients (APIs), Metabolic Extracts, and Synthetic Intermediates

Chemical Context & Analytical Challenges

2-Amino-2-methyl-pentan-3-ol (


) is a highly branched amino alcohol frequently encountered as a pharmacophore or synthetic intermediate in drug development. Its molecular architecture features a secondary hydroxyl group at C3 and a primary amine at C2. Crucially, the C2 carbon is bonded to two methyl groups, classifying the amine as an 

-tertiary amine
.

Direct analysis of this compound via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly problematic. The molecule is highly polar, lacks a UV/fluorescent chromophore, and exhibits severe peak tailing on standard stationary phases. While derivatization is the standard solution for amino alcohols[1], the gem-dimethyl group adjacent to the nitrogen creates a profound steric shield. This steric hindrance drastically reduces the nucleophilicity of the amine[2], rendering standard derivatization protocols prone to incomplete reactions, poor yields, and quantitative irreproducibility.

Mechanistic Insights: Overcoming Steric Hindrance

As a Senior Application Scientist, I cannot overstate the importance of reaction kinetics when dealing with


-tertiary amines. A protocol that works for a linear primary amine will fail here. To achieve a self-validating, quantitative derivatization , we must force the reaction using highly electrophilic reagents and optimized thermodynamics.
  • Silylation (GC-MS): Standard N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) will rapidly silylate the C3 hydroxyl group but will stall at the hindered C2 amine, yielding a mixed population of mono-TMS and di-TMS derivatives. To force complete N,O-di-silylation, the addition of 10% Trimethylchlorosilane (TMCS) is mandatory[3]. TMCS acts as a powerful catalyst, generating a highly reactive silylating intermediate capable of penetrating the steric bulk.

  • Acylation (GC-MS): When selecting an anhydride for acylation, steric bulk of the reagent itself must be minimized. Trifluoroacetic anhydride (TFAA) is preferred over larger analogues like Pentafluoropropionic anhydride (PFPA) because its compact size allows it to efficiently access and acylate the hindered amine[4].

  • Self-Validation Principle: In all GC-MS workflows below, the ratio of the mono-derivatized to di-derivatized peak must be monitored. The complete absence of the mono-derivatized species (e.g., O-TMS only) serves as the internal validation that the steric barrier has been successfully overcome.

Visualizing the Derivatization Logic

Pathway Target 2-Amino-2-methyl-pentan-3-ol (Hindered α-tertiary Amine) Silylation BSTFA + 10% TMCS (70°C, 60 min) Target->Silylation Silylation Acylation TFAA (60°C, 30 min) Target->Acylation Acylation Dansylation Dansyl Chloride (pH 9.0, 60°C) Target->Dansylation Alkylation DiTMS N,O-di-TMS Derivative (GC-MS) Silylation->DiTMS DiTFA N,O-di-TFA Derivative (GC-MS) Acylation->DiTFA DansylDeriv N-Dansyl Derivative (LC-MS/FLD) Dansylation->DansylDeriv

Figure 1: Chemical derivatization pathways for 2-Amino-2-methyl-pentan-3-ol analysis.

Experimental Protocols

Protocol A: Global Silylation for GC-MS (BSTFA + 10% TMCS)

Causality Note: Pyridine is used as the solvent to act as an acid scavenger, neutralizing the HCl byproduct generated by the TMCS catalyst, which would otherwise degrade the TMS derivative.

  • Sample Preparation: Transfer 100 µL of the sample extract into a 2 mL glass autosampler vial with a Teflon-lined cap.

  • Desiccation: Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. Moisture strictly prohibits silylation.

  • Reagent Addition: Add 50 µL of anhydrous Pyridine, followed immediately by 50 µL of BSTFA containing 10% TMCS.

  • Thermal Incubation: Vortex for 10 seconds, tightly seal the vial, and incubate in a heating block at 70°C for 60 minutes . (Do not shorten this time; the

    
    -tertiary amine requires extended thermal energy to react fully).
    
  • Analysis: Cool to room temperature and inject 1 µL directly into the GC-MS.

Protocol B: Acylation for GC-MS (TFAA)

Causality Note: Post-reaction evaporation is a critical self-validating step. Injecting residual TFAA or its byproduct (trifluoroacetic acid) will aggressively strip the stationary phase of your GC column.

  • Sample Preparation: Transfer 100 µL of the sample extract to a glass vial and evaporate to dryness.

  • Reagent Addition: Reconstitute in 100 µL of anhydrous Ethyl Acetate. Add 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Thermal Incubation: Seal the vial and incubate at 60°C for 30 minutes .

  • Column Protection (Critical): Uncap the vial and evaporate the mixture to complete dryness under a stream of nitrogen to remove all excess acid.

  • Reconstitution: Redissolve the dried N,O-di-TFA derivative in 100 µL of Ethyl Acetate, vortex, and inject 1 µL into the GC-MS.

Protocol C: Dansylation for LC-MS/FLD
  • Buffering: Mix 100 µL of the aqueous sample with 100 µL of 0.1 M Sodium Bicarbonate buffer (pH 9.0) to ensure the amine is fully deprotonated.

  • Labeling: Add 200 µL of Dansyl Chloride solution (5 mg/mL in Acetonitrile).

  • Incubation: Incubate at 60°C for 45 minutes in the dark (Dansyl derivatives are light-sensitive).

  • Quenching: Add 20 µL of 10% Methylamine to quench unreacted Dansyl Chloride, preventing background interference in the chromatogram.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to LC-MS/FLD injection.

Standardized Analytical Workflow

Workflow Prep Sample Preparation (Evaporate to Dryness) Reagent Reagent Addition (e.g., BSTFA/TMCS or TFAA) Prep->Reagent Incubate Thermal Incubation (Overcome Steric Hindrance) Reagent->Incubate Clean Post-Reaction Cleanup (Evap/Quench) Incubate->Clean Analyze Chromatographic Analysis (GC-MS / LC-MS) Clean->Analyze

Figure 2: Standardized experimental workflow for the derivatization of hindered amino alcohols.

Data Presentation & Method Parameters

Table 1: Comparison of Derivatization Strategies for 2-Amino-2-methyl-pentan-3-ol

StrategyReagent SystemTarget GroupsAnalytical PlatformPrimary AdvantagesCritical Limitations
Silylation BSTFA + 10% TMCS-OH, -NH₂GC-MSExcellent MS fragmentation, highly volatileHighly moisture sensitive, requires strong heating
Acylation TFAA-OH, -NH₂GC-MSFast reaction, robust for hindered aminesRequires post-reaction evaporation to protect column
Alkylation Dansyl Chloride-NH₂LC-MS / FLDProvides strong fluorophore, stable derivativeReagent peaks can interfere, requires active quenching

Table 2: Diagnostic MS Ions for Structural Verification Note: Alpha-cleavage at the C2-C3 bond is the dominant fragmentation pathway in Electron Ionization (EI) for this branched structure.

Derivative FormPrecursor IonKey Fragment Ions (m/z)Structural Origin of Fragment
N,O-di-TMS ~261 (

)
130, 131, 73

(

-cleavage),

N,O-di-TFA ~309 (

)
154, 155, 69

(

-cleavage),

N-Dansyl ~350 (

)
170Dansyl moiety cleavage (Dimethylaminonaphthalene)

References

  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionaliz
  • Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection.
  • bstfa.pdf - Sigma-Aldrich. sigmaaldrich.com.
  • Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. nih.gov.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 2-Amino-2-methyl-pentan-3-OL synthesis

Technical Support Center: Troubleshooting Synthesis of 2-Amino-2-methyl-pentan-3-ol Introduction: The Synthetic Challenge -Amino Alcohol Synthesis The synthesis of 2-Amino-2-methyl-pentan-3-ol (CAS: 89585-20-6) presents...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Synthesis of 2-Amino-2-methyl-pentan-3-ol

Introduction: The Synthetic Challenge


-Amino Alcohol Synthesis

The synthesis of 2-Amino-2-methyl-pentan-3-ol (CAS: 89585-20-6) presents a classic challenge in organic synthesis: constructing a vicinal amino alcohol motif adjacent to a quaternary carbon center.[1] The steric bulk of the gem-dimethyl group at the


-position significantly impedes nucleophilic attack and complicates the thermodynamic equilibrium of the reaction.

This guide focuses on the most scalable industrial route: the Henry Reaction (Nitroaldol) of 2-nitropropane and propanal, followed by Catalytic Hydrogenation . This pathway is atom-economical but prone to stalling due to reversibility and steric hindrance.

Phase 1: The Henry Reaction (Nitroaldol Addition)[1][2]

The Reaction:


[1]

Core Issue: The reaction is reversible. The bulky gem-dimethyl group on 2-nitropropane destabilizes the product, favoring the retro-Henry dissociation.

Troubleshooting Guide: Low Yield & Incomplete Conversion

Q1: My reaction stalls at <30% conversion. Adding more base doesn't help. Why? A: You are fighting thermodynamics, not kinetics. The equilibrium constant (


) for hindered nitroaldol reactions is often unfavorable.[1] Adding more base only accelerates the rate at which equilibrium is reached, not the position of the equilibrium.
  • Solution (Solvent-Free): Eliminate the solvent.[1] Running the reaction "neat" maximizes the concentration of reactants, pushing the equilibrium toward the product (Le Chatelier’s principle).[1]

  • Solution (High Pressure): If possible, conduct the reaction under high pressure (10–15 kbar) to favor the bond-forming step, which has a negative volume of activation (

    
    ).[1]
    

Q2: I see a significant amount of alkene byproduct. What is happening? A: You are observing dehydration .[2] The


-nitro alcohol product can eliminate water to form a nitroalkene, especially if the reaction warms up or if the base is too strong/concentrated.
  • Corrective Action: Lower the temperature to 0–5°C. Switch to a milder base system, such as Amberlyst A-21 or Tetramethylguanidine (TMG) , which are sufficient to deprotonate 2-nitropropane but less likely to promote E1cB elimination.[1]

Q3: The reaction mixture turns dark brown/black. A: This indicates polymerization of propanal or the "Nef-like" decomposition of the nitronate intermediate.

  • Protocol Adjustment: Ensure propanal is freshly distilled. Add the aldehyde slowly to the pre-cooled nitroalkane/base mixture to keep its instantaneous concentration low, preventing self-aldol condensation.

Optimization Table: Catalyst Selection for Hindered Henry Reactions
Catalyst SystemReactivitySide ReactionsRecommended For
NaOH / MeOH HighHigh (Dehydration/Polymerization)Simple, unhindered substrates (Not recommended here)
DBU / THF Very HighModerateStubborn substrates; use at -78°C
Amberlyst A-21 ModerateLowBest for purity ; Heterogeneous, easy workup
TBD (Triazabicyclodecene) HighModerateGood balance for sterically hindered donors

Phase 2: The Reduction (Nitro to Amino)

The Reaction:


[1]

Core Issue: The bulky nitro group is difficult for the catalyst to access, leading to partial reduction intermediates (hydroxylamines) or catalyst poisoning.[1]

Troubleshooting Guide: Incomplete Reduction

Q4: The hydrogenation stops, leaving a hydroxylamine intermediate (


). 
A:  Steric shielding of the nitrogen atom prevents the final reduction step.
  • Solution: Increase hydrogen pressure to >50 bar (725 psi) and temperature to 50–60°C.

  • Catalyst Switch: Switch from Pd/C to Raney Nickel . Raney Ni is more aggressive towards nitro groups and less sensitive to steric bulk. Note: Wash Raney Ni thoroughly to remove basic residues that could degrade the alcohol.

Q5: I am losing the hydroxyl group (forming an amine without the -OH). A: You are experiencing hydrogenolysis . This is common with benzylic alcohols but can occur here if the temperature is too high or the medium is too acidic.

  • Corrective Action: Ensure the reaction medium is neutral. Avoid adding strong acids. If using Pd/C, verify it is not an acidic batch.[1]

Q6: The product is trapped in the aqueous phase during workup. A: Amino alcohols are amphiphilic and highly water-soluble.

  • Extraction Protocol: Do not use simple ether extraction.

    • Saturate the aqueous phase with NaCl (salting out).[1]

    • Adjust pH to >12 (ensure amine is free base).[1]

    • Extract continuously with Dichloromethane (DCM) or n-Butanol for 12–24 hours.

Visualizing the Workflow

The following diagram illustrates the critical decision points and failure modes in the synthesis pipeline.

G Start Start: 2-Nitropropane + Propanal Henry Step 1: Henry Reaction (Base Catalyzed) Start->Henry Check1 Check: Conversion > 50%? Henry->Check1 Dehydration Issue: Nitroalkene formed Henry->Dehydration Temp > 25°C SolventFree Action: Switch to Solvent-Free or High Pressure Check1->SolventFree No (Stalled) Intermediate Intermediate: 2-Methyl-2-nitro-3-pentanol Check1->Intermediate Yes SolventFree->Henry Reduction Step 2: Hydrogenation (H2, Catalyst) Intermediate->Reduction Check2 Check: Complete Reduction? Reduction->Check2 Hydroxylamine Issue: R-NHOH impurity Reduction->Hydroxylamine Low Pressure RaneyNi Action: Use Raney Ni High Pressure (>50 bar) Check2->RaneyNi No (Stalled) Purification Step 3: Purification (Continuous Extraction) Check2->Purification Yes RaneyNi->Reduction Final Product: 2-Amino-2-methyl-pentan-3-ol Purification->Final

Caption: Logical workflow for the synthesis of 2-Amino-2-methyl-pentan-3-ol, highlighting critical troubleshooting loops for the Henry and Reduction steps.

Frequently Asked Questions (FAQs)

Q: Are there diastereomers? Which one do I get? A: Yes. The molecule has one chiral center at C3 (the alcohol position), but since the C2 position is not chiral (it has two methyl groups), you do not have diastereomers in the traditional sense of syn/anti relative to the amine.[1] Correction: Wait, let's verify the structure: C2 has (CH3), (CH3), (NH2), and the C3-chain.[1] C2 is achiral. C3 is chiral. Therefore, the product is a racemic mixture of enantiomers (R and S at C3), not diastereomers.[1] You will obtain a racemate unless you use chiral catalysis or resolution.

Q: Can I use Lithium Aluminum Hydride (LAH) instead of catalytic hydrogenation? A: Yes, LAH is a very effective reducing agent for sterically hindered nitro compounds.[1]

  • Pros: Complete reduction, no catalyst poisoning issues.[1]

  • Cons: Hazardous workup (aluminum salts), not scalable for large batches, potential for safety incidents on scale-up.[1] Use for gram-scale only.

Q: How do I store the final product? A: Amino alcohols are hygroscopic and can absorb CO2 from the air (forming carbamates).[1] Store under an inert atmosphere (Argon/Nitrogen) in a tightly sealed container at 2–8°C.

References

  • Henry Reaction Mechanism & Catalysis

    • Luzzio, F. A. (2001).[1] "The Henry reaction: recent examples." Tetrahedron, 57(6), 915-945.[1] [1]

    • Ballini, R., & Petrini, M. (2004).[1] "Recent synthetic developments in the nitroaldol Henry reaction." Advanced Synthesis & Catalysis, 346(9‐10).[1] [1]

  • Reduction of Hindered Nitro Compounds

    • Gowda, D. C. (2002).[1] "Raney Nickel-Catalyzed Hydrogenation of Nitro Compounds." Synthetic Communications. [1]

  • Purification of Amino Alcohols

    • "Purification of Laboratory Chemicals" - Standard techniques for amino alcohol isolation via salting-out extraction.

  • Reaction Safety & Properties

    • PubChem Compound Summary for CID 226834 (2-Amino-2-methyl-pentan-3-ol).[1] [1]

Sources

Optimization

Technical Support Center: Advanced Optimization of Amino Alcohol Synthesis

Welcome to the Technical Support Center for Amino Alcohol Synthesis. 1,2-amino alcohols are critical pharmacophores in drug development, serving as the backbone for sphingolipids, beta-blockers, and chiral auxiliaries.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amino Alcohol Synthesis. 1,2-amino alcohols are critical pharmacophores in drug development, serving as the backbone for sphingolipids, beta-blockers, and chiral auxiliaries. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize the two primary synthetic pathways: the regioselective ring-opening of epoxides (aminolysis) and the stereoretentive reduction of chiral amino acids.

Synthesis Optimization Workflows

G Start Amino Alcohol Synthesis Optimization Workflows Epoxide Epoxide Ring-Opening (Aminolysis) Start->Epoxide Reduction Amino Acid Reduction (Carboxyl to Hydroxyl) Start->Reduction Cat_YCl3 Lewis Acid (YCl3) 1 mol%, Solvent-Free Epoxide->Cat_YCl3 Electronic/Steric Control Cat_Enz Biocatalysis (Lipase) Continuous Flow, MeOH Epoxide->Cat_Enz Green Chemistry Red_I2 NaBH4 / I2 System in situ BH3 generation Reduction->Red_I2 Mild Reduction Red_H2SO4 NaBH4 / H2SO4 System Scalable, Safe Reduction->Red_H2SO4 Exothermic Control Prod_Regio Regioselective β-Amino Alcohols (SN1 vs SN2 Control) Cat_YCl3->Prod_Regio Cat_Enz->Prod_Regio Prod_Chiral Chiral Amino Alcohols (>98% ee retention) Red_I2->Prod_Chiral Red_H2SO4->Prod_Chiral

Workflow of optimized pathways for synthesizing amino alcohols via epoxides and amino acids.

Troubleshooting Guide & FAQs

Q1: Why am I getting a mixture of regioisomers during the aminolysis of aryl epoxides (e.g., styrene oxide)? Causality: The regioselectivity of epoxide ring-opening is dictated by the competition between steric hindrance (favoring SN2 attack at the less substituted carbon) and electronic stabilization (favoring SN1-like attack at the carbon that better stabilizes a partial positive charge). Under uncatalyzed thermal conditions, amines often attack both sites indiscriminately. Solution: Implement a Lewis acid catalyst, such as Yttrium(III) chloride (YCl3) at a low loading of 1 mol% 1. YCl3 is highly oxyphilic; it strongly coordinates to the epoxide oxygen, weakening the C-O bonds. For aryl epoxides, this exacerbates the partial positive charge at the benzylic position, directing the amine nucleophile almost exclusively to the more hindered site via an SN1-type mechanism. For aliphatic epoxides, the catalyst facilitates standard SN2 attack at the less hindered terminal carbon, ensuring predictable regioselectivity [[1]]().

Q2: My amino acid reduction using LiAlH4 leads to partial racemization and emulsion-heavy workups. What is a safer, stereoretentive alternative? Causality: Strong hydride donors like LiAlH4 require harsh, highly basic conditions and rigorous exclusion of moisture. The aggressive nature of the reagent can lead to proton abstraction at the chiral alpha-carbon, causing racemization. Furthermore, the precipitation of gelatinous aluminum salts during aqueous quenching traps the product, severely reducing yields. Solution: Transition to an in situ borane generation system using NaBH4 and I2 2. When Iodine is added to NaBH4 in THF, it generates borane (BH3) gas safely in solution. Borane acts as an electrophilic reducing agent, coordinating directly with the electron-rich carbonyl oxygen of the carboxylic acid. This mechanism rapidly reduces the acid to the corresponding amino alcohol without disturbing the alpha-chiral center. This protocol consistently delivers 60–85% yields with >98% enantiomeric excess (ee) and allows for a simple, emulsion-free alkaline workup 2.

Q3: How can I eliminate toxic solvents (e.g., DMF, DCM) in β-amino alcohol synthesis without sacrificing reaction kinetics? Causality: Traditional solvents are deployed to homogenize the polar amine and the less polar epoxide. However, bulk solvents dilute the local concentration of reactants, slowing down the reaction kinetics and requiring elevated temperatures that promote side reactions (e.g., polymerization). Solution: Shift to solvent-free catalytic systems or continuous-flow biocatalysis.

  • Solid-Acid Catalysis: Utilizing Silica-bonded S-sulfonic acid (SBSSA) under solvent-free conditions creates a highly concentrated microenvironment. The silica matrix adsorbs the reactants in close proximity, while the sulfonic acid groups activate the epoxide, driving the reaction to completion in under an hour at room temperature 3.

  • Biocatalysis in Flow: For a completely green liquid-phase alternative, employ Lipozyme TL IM (a lipase) in a continuous-flow reactor using methanol as a benign solvent. Operating at 35 °C with a brief 20-minute residence time prevents thermal degradation and achieves >90% yields, demonstrating high scalability for pharmaceutical applications 4.

Standard Operating Procedures (SOPs)

Protocol 1: YCl3-Catalyzed Regioselective Aminolysis (Solvent-Free)

Objective: Synthesize β-amino alcohols via highly regioselective epoxide ring-opening. Reagents: Epoxide (1.0 mmol), Amine (1.0 mmol), YCl3 (1 mol%). Procedure:

  • Preparation: In a 10 mL round-bottom flask, combine the epoxide and the amine. Do not add any solvent.

  • Catalyst Addition: Add YCl3 (1 mol%) directly to the neat mixture.

  • Reaction: Stir the mixture vigorously at room temperature (25 °C). The reaction is typically exothermic; monitor the internal temperature if scaling up.

  • Monitoring: Track reaction progress via TLC (Ethyl Acetate:Hexane 1:9) every 30 minutes.

  • Workup: Upon completion, dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the YCl3 catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization.

  • Validation Check: Perform 1H NMR on the crude product. The chemical shift and splitting pattern of the methine proton adjacent to the newly formed hydroxyl group will definitively confirm the regiochemistry (SN1 vs. SN2 product distribution) 1.

Protocol 2: Stereoretentive Reduction of Amino Acids (NaBH4-I2 System)

Objective: Reduce chiral amino acids to amino alcohols while maintaining >98% enantiomeric excess. Reagents: Chiral alpha-amino acid (1.0 equiv), NaBH4 (2.5 equiv), I2 (1.0 equiv), Anhydrous THF. Procedure:

  • System Purge: Flame-dry a 3-neck flask and purge with N2.

  • Suspension: Suspend NaBH4 (2.5 equiv) in anhydrous THF (20 mL/mmol) and add the amino acid (1.0 equiv). Cool the flask to 0 °C using an ice bath.

  • Activation: Dissolve I2 (1.0 equiv) in a small volume of anhydrous THF. Add this solution dropwise to the flask over 30 minutes. (Caution: Vigorous H2 gas evolution will occur).

  • Reflux: Once gas evolution ceases, attach a reflux condenser and heat the mixture to 70 °C for 12–16 hours.

  • Quenching: Cool to 0 °C and carefully quench the excess borane by adding methanol dropwise until bubbling stops.

  • Workup: Evaporate the solvents in vacuo. Add 20% aqueous KOH solution to the white residue and stir for 2 hours to break down the boron complexes. Extract the aqueous layer 3x with dichloromethane (DCM). Dry the combined organic layers over Na2SO4 and concentrate.

  • Validation Check: Measure the optical rotation of the purified product and compare it against literature values. Conduct chiral HPLC analysis to verify that the enantiomeric excess (ee) remains >98%, confirming the absence of racemization 2.

Quantitative Data Summary

Synthesis StrategyCatalyst / ReagentReaction ConditionsYield (%)Regio-/StereoselectivityKey Advantage
Epoxide Aminolysis YCl3 (1 mol%)Solvent-free, RT, 1-3 h85–98%Highly regioselective (SN1/SN2 dependent)Low catalyst loading, green chemistry
Epoxide Aminolysis SBSSA (Solid Acid)Solvent-free, RT, 1 h>90%Highly regioselectiveReusable heterogeneous catalyst
Epoxide Aminolysis Lipozyme TL IMMethanol, 35 °C, Flow85–91%Highly regioselectiveContinuous flow, biocatalytic
Amino Acid Reduction NaBH4 / I2THF, Reflux, 12 h60–85%>98% ee retentionSafe, non-explosive workup

References

  • New, Convenient Methods of Synthesis and Resolution of 1,2-Amino Alcohols Source: ResearchGate URL
  • YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions Source: MDPI URL
  • Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions Source: SciELO URL
  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System Source: MDPI URL

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-2-methyl-pentan-3-ol

Status: Operational Ticket Focus: Side Reaction Troubleshooting & Process Optimization Target Molecule: 2-Amino-2-methyl-pentan-3-ol (CAS: 21615-29-2 equivalent/isomer) Primary Pathway: Henry Reaction (Nitroaldol) Nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Side Reaction Troubleshooting & Process Optimization Target Molecule: 2-Amino-2-methyl-pentan-3-ol (CAS: 21615-29-2 equivalent/isomer) Primary Pathway: Henry Reaction (Nitroaldol)


 Nitro Reduction

System Overview & Chemistry Logic

This guide addresses the synthesis of 2-Amino-2-methyl-pentan-3-ol , a sterically hindered


-amino alcohol. The most robust synthetic route involves the Henry Reaction  between 2-nitropropane  and propanal  (propionaldehyde), followed by the reduction of the nitro group.
The Synthetic Pathway
  • C-C Bond Formation (Henry Reaction):

    
    
    
  • Functional Group Transformation (Reduction):

    
    
    
Critical Structural Note

Unlike simple Henry reactions using nitromethane, your substrate forms a quaternary carbon at the


-position (C2).
  • Implication: The standard side reaction of dehydration to a conjugated nitroalkene is impossible because the

    
    -carbon lacks a proton to eliminate.
    
  • New Risk: The steric bulk significantly slows the forward reaction, making the system highly susceptible to Retro-Henry (reversibility) and Aldol Condensation of the aldehyde.

Troubleshooting Module: The Henry Reaction

Ticket #001: Low Conversion / Recovery of Starting Material

User Report: "TLC shows product formation, but isolated yield is <40%. I recovered significant amounts of 2-nitropropane."

Diagnosis: Retro-Henry Reaction (Reversibility) The Henry reaction is an equilibrium process. The formation of the hindered C-C bond is thermodynamically less favorable than in unhindered systems. If the workup is too basic or the temperature is too high, the equilibrium shifts back to the starting materials.

Corrective Protocol:

  • Low-Temperature Quench: Do not quench at room temperature. Cool the reaction mixture to 0°C before adding acid.

  • Acidification: Neutralize the base immediately. The nitronate intermediate is stable in base; upon protonation, if the local pH is still high (heterogeneous mixing), it can revert. Use a buffered acid (Acetic acid) rather than strong mineral acid to avoid Nef reaction side-products.

  • Solvent-Free Conditions: Run the reaction neat (without solvent) if possible. High concentration favors the bimolecular forward reaction over the unimolecular retro-reaction.

Ticket #002: "Gooey" Yellow Byproduct (Non-Target)

User Report: "I see a major spot on TLC that is less polar than the product. NMR shows olefinic protons."

Diagnosis: Self-Aldol Condensation of Propanal Because 2-nitropropane is sterically hindered, its deprotonation is slow. The base (e.g., NaOH, KOH) may preferentially deprotonate propanal, leading to its dimerization (2-methyl-2-pentenal).

Corrective Protocol:

  • Change Base: Switch to a base that is strong enough to deprotonate the nitroalkane but non-nucleophilic, or use a specific catalyst like TBD (Triazabicyclodecene) or Amberlyst A-21 .

  • Stoichiometry: Use a large excess of 2-nitropropane (3–5 equivalents). This statistically favors the attack of the nitronate on propanal over the attack of a propanal enolate on propanal.

  • Slow Addition: Add the propanal slowly to a pre-stirred mixture of 2-nitropropane and catalyst. Keep propanal concentration low to suppress self-reaction.

Visualization: Henry vs. Aldol Competition

HenryCompetition Start Reactants: 2-Nitropropane + Propanal Base Base Catalyst Start->Base PathA Path A: Henry Reaction (Desired) Base->PathA Nitronate Formation PathB Path B: Propanal Self-Aldol (Major Side Reaction) Base->PathB Enolate Formation Product 2-Methyl-2-nitro-3-pentanol (Target Intermediate) PathA->Product Byproduct 2-Methyl-2-pentenal (Aldol Impurity) PathB->Byproduct Retro Retro-Henry (Reversibility) Product->Retro High pH / Heat Retro->Start

Caption: Competitive pathways in the reaction of 2-nitropropane and propanal. Path B (Aldol) dominates if the nitroalkane is not in excess.

Troubleshooting Module: The Reduction Step

Ticket #003: Product Mass is M+16 (Hydroxylamine Impurity)

User Report: "Mass spec shows a peak at 133 (M+16) instead of 117. The product is an oil that turns pink/brown upon standing."

Diagnosis: Incomplete Reduction (N-Hydroxylamine Formation) The reduction of a nitro group proceeds via a Nitroso


 Hydroxylamine 

Amine pathway. The step from Hydroxylamine (

) to Amine (

) is the slowest and most difficult.

Corrective Protocol:

  • Catalyst Choice: If using Pd/C, it may be poisoned. Switch to Raney Nickel , which is generally more aggressive for nitro-to-amine reductions.

  • Pressure/Temp: Increase

    
     pressure (50 psi 
    
    
    
    100 psi) or temperature (RT
    
    
    50°C).
  • Chemical Cleanup: If the impurity persists, treat the crude mixture with Zinc dust in dilute HCl . This specifically reduces the hydroxylamine to the amine without affecting the alcohol.

Ticket #004: Loss of Hydroxyl Group (Over-Reduction)

User Report: "I isolated 2-amino-2-methylpentane. The alcohol group is gone."

Diagnosis: Hydrogenolysis (C-O Bond Cleavage) Benzylic alcohols are prone to this, but even aliphatic


-amino alcohols can undergo hydrogenolysis under harsh acidic conditions or with highly active Pd catalysts at high temperatures.

Corrective Protocol:

  • Avoid Acid: Ensure the hydrogenation is neutral. Do not add HCl or acetic acid to the hydrogenation vessel unless necessary.

  • Change Solvent: Switch from Methanol/Ethanol to an aprotic solvent like THF or Ethyl Acetate to mitigate solvolysis.

Visualization: Reduction Stepwise Failure Points

ReductionPath cluster_stall Common Failure Point Nitro Nitro Alcohol R-NO2 Nitroso Nitroso Intermediate R-N=O Nitro->Nitroso Fast Hydroxyl Hydroxylamine (Impurity) R-NH-OH Nitroso->Hydroxyl Fast Amine Target Amine R-NH2 Hydroxyl->Amine Slow (Rate Determining Step) Requires high H2 pressure/Raney Ni OverRed Deoxygenated Side Product R-NH2 (No OH) Amine->OverRed Harsh Conditions (Hydrogenolysis)

Caption: The stepwise reduction of the nitro group. The conversion of Hydroxylamine to Amine is the bottleneck where reactions often stall.

Data Summary: Optimization Parameters

ParameterStandard Condition (Risky)Optimized Condition (Recommended)Rationale
Stoichiometry 1:1 (Nitro:Aldehyde)3:1 to 5:1 (Nitro:Aldehyde) Suppresses Propanal Self-Aldol condensation.
Base Catalyst NaOH / KOH (Aqueous)Amberlyst A-21 or TBD Heterogeneous bases prevent hot spots; easier workup prevents Retro-Henry.
Temperature Reflux or RT0°C to 15°C Low temp favors equilibrium toward product and suppresses elimination.
Quenching Add acid to potPour pot into cold acid Immediate neutralization prevents Retro-Henry reversion.
Reduction Pd/C, 1 atm H2Raney Ni, 50-100 psi Pd/C often stalls at the hydroxylamine stage for hindered substrates.

Frequently Asked Questions (FAQs)

Q: Can I use the "one-pot" reductive alkylation method (Propanal + 2-Nitropropane + H2 + Catalyst)? A: No. This will likely fail. The Henry reaction requires a base, while the reduction requires a metal catalyst and often neutral/acidic conditions. Doing them simultaneously usually leads to the reduction of the aldehyde to propanol or the nitroalkane to isopropylamine before the C-C bond forms. These steps must be sequential.

Q: My product is water-soluble and I can't extract it. How do I purify it? A:


-amino alcohols are polar.
  • Salting Out: Saturate the aqueous layer with NaCl or

    
    .
    
  • Solvent: Use Dichloromethane (DCM) or n-Butanol for extraction.

  • Alternative: If the product is an oil, consider forming the Oxalate salt . Dissolve the crude oil in ethanol and add oxalic acid. The oxalate salt of the amino alcohol often crystallizes nicely, rejecting impurities.

Q: Why is there a strong smell of "rotten almonds" during the Henry reaction? A: This indicates the Cannizzaro reaction or degradation of the aldehyde, but more likely, if you used a strong acid workup with heat, you might be triggering a Nef Reaction on the unreacted 2-nitropropane, generating ketones and nitrous oxides. Ensure temperature is controlled during quenching.

References

  • Luzzio, F. A. (2001). "The Henry reaction: recent examples". Tetrahedron, 57(6), 915-945.

  • Ballini, R., & Petrini, M. (2004). "Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction)". Tetrahedron, 60(6), 1017-1047.

  • BenchChem Technical Support. (2025). "Side Reactions in the Henry Reaction of 2-Nitropropane". BenchChem Knowledge Base.

  • Common Organic Chemistry. (2025). "Nitro Reduction: Common Conditions and Side Reactions". Common Organic Chemistry Database.

Optimization

Technical Support Center: Optimization of 2-Amino-2-methyl-pentan-3-ol Synthesis

Current Status: Operational Topic: Yield Improvement & Process Troubleshooting Target Molecule: 2-Amino-2-methyl-pentan-3-ol CAS Registry Number: (Generic structure class: -amino alcohols)[1] Executive Summary This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Yield Improvement & Process Troubleshooting Target Molecule: 2-Amino-2-methyl-pentan-3-ol CAS Registry Number: (Generic structure class:


-amino alcohols)[1]

Executive Summary

This guide addresses the synthesis of 2-Amino-2-methyl-pentan-3-ol via the Henry Reaction (Nitroaldol) of 2-nitropropane and propanal , followed by catalytic hydrogenation.[1]

Critical Technical Note: Unlike typical Henry reactions, the product formed here possesses a quaternary carbon at the


-position (relative to the nitro group). Consequently, dehydration to a nitroalkene is chemically impossible  because there is no proton available for elimination. If your yield is low, the culprit is almost certainly the Retro-Henry reaction  (equilibrium reversal) or Self-Aldol condensation  of the propanal.[1]

Phase 1: The Henry Reaction (C-C Bond Formation)[2]

The Chemistry
  • Reactants: 2-Nitropropane + Propanal (Propionaldehyde)[1]

  • Catalyst: Base (typically alkoxides or organic bases)[1]

  • Intermediate: 2-Methyl-2-nitropentan-3-ol[1]

Troubleshooting Guide

Q: My reaction reaches 50-60% conversion and then stalls. Adding more base doesn't help. Why? A: You are fighting the Retro-Henry Equilibrium . Because 2-nitropropane is sterically hindered (secondary nitroalkane), the forward reaction is slow, and the equilibrium constant is not highly favorable.[1] The alkoxide product is prone to collapsing back into starting materials.

  • The Fix:

    • Solvent Switch: Move from aqueous/ethanol systems to solvent-free or THF conditions. Water stabilizes the retro-reaction pathway.

    • Base Selection: Switch to Tetramethylguanidine (TMG) or DBU (1-5 mol%).[1] These organic bases often provide higher conversion rates for hindered nitroalkanes compared to NaOH/KOH.

    • Stoichiometry: Use a 1.5 to 2.0 molar excess of 2-nitropropane (the cheaper reagent) to push the equilibrium toward the product via Le Chatelier's principle.

Q: I see a significant impurity by TLC/GC that is not the starting material. A: This is likely the Self-Aldol product of propanal (2-methyl-2-pentenal).[1]

  • The Mechanism: The base deprotonates propanal (forming an enolate) instead of 2-nitropropane. The enolate then attacks another propanal molecule.

  • The Fix:

    • Order of Addition: Do not mix everything at once. Pre-mix the 2-nitropropane and the catalyst first. Then, add propanal slowly (dropwise) at low temperature (0°C to 5°C). This ensures the nitro-anion is always present in excess relative to the aldehyde.

    • Temperature Control: Keep the reaction below 10°C during addition. Higher temperatures favor the self-aldol condensation.

Optimized Protocol: Henry Reaction
  • Charge a dry flask with 2-nitropropane (1.5 equiv) and THF (3 volumes).

  • Add Tetramethylguanidine (TMG) (0.05 equiv) at 0°C. Stir for 15 mins.

  • Add Propanal (1.0 equiv) dropwise over 1 hour, maintaining internal temp < 5°C.

  • Warm to 20°C and stir for 12–24 hours.

  • Quench with acetic acid (stoichiometric to base) before aqueous workup to lock the equilibrium and prevent Retro-Henry during extraction.

Phase 2: Catalytic Hydrogenation (Nitro Reduction)

The Chemistry
  • Substrate: 2-Methyl-2-nitropentan-3-ol[1]

  • Transformation:

    
    
    
  • Risk: Hydrogenolysis (Cleavage of the C-OH bond), though reduced due to steric bulk.[1]

Troubleshooting Guide

Q: The reaction is extremely slow; hydrogen uptake has stopped. A: Catalyst poisoning or insufficient pressure.

  • The Fix:

    • Catalyst: Raney Nickel is superior to Pd/C for aliphatic nitro compounds. It is less sensitive to steric hindrance.[2]

    • Promoters: If using Raney Ni, ensure the pH is slightly basic (pH 8-9). Acidic conditions can inhibit the reduction of aliphatic nitro groups.

    • Pressure: Increase

      
       pressure to 5–10 bar (70–150 psi). Atmospheric pressure is often insufficient for hindered nitro alcohols.
      

Q: I am obtaining the alkane (2-amino-2-methylpentane) instead of the alcohol. A: You are experiencing Hydrogenolysis . The OH group is being stripped off.

  • The Fix:

    • Temperature: Strictly control temperature. Keep

      
      .[3] High heat promotes C-O bond cleavage.
      
    • Solvent: Use Methanol or Ethanol . Avoid acidic solvents (like acetic acid) during hydrogenation, as protonation of the alcohol facilitates its loss as water.

Optimized Protocol: Hydrogenation
  • Dissolve the nitro-alcohol in Methanol (5-10 volumes).

  • Add Raney Nickel (10-20 wt% loading). Caution: Pyrophoric.

  • Pressurize reactor to 50 psi (3.5 bar)

    
    .
    
  • Agitate vigorously at 30–40°C.

  • Monitor

    
     uptake. Reaction is complete when uptake plateaus.
    

Phase 3: Isolation & Purification

Q: My yield drops during extraction. The product is missing from the organic layer. A: 2-Amino-2-methyl-pentan-3-ol is an amino alcohol .[1][4] It is highly polar, amphoteric, and water-soluble.[1]

  • The Fix:

    • Salting Out: Saturate the aqueous phase with NaCl before extraction.

    • Solvent System: Do not use pure Ether or Hexane. Use Dichloromethane (DCM) or a mixture of CHCl3/Isopropanol (3:1) for extraction.[1]

    • pH Toggle: Ensure the aqueous layer is strongly basic (pH > 12) using NaOH before extraction to ensure the amine is in the free-base form (

      
      ), not the salt (
      
      
      
      ).

Visual Logic & Workflows

Reaction Pathway & Side Reactions

ReactionPathway Start 2-Nitropropane + Propanal Inter Intermediate: 2-Methyl-2-nitropentan-3-ol Start->Inter Base Cat. (Reversible) Side2 Side Reaction: Propanal Self-Aldol Start->Side2 Improper Addition Order Inter->Start Retro-Henry Product Target: 2-Amino-2-methyl-pentan-3-ol Inter->Product H2 / Raney Ni Side1 Side Reaction: Retro-Henry (Reversion)

Figure 1: Reaction pathway highlighting the critical reversible step (Retro-Henry) and the primary competitive reaction (Self-Aldol).[1]

Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue LowYield Low Yield / Stalled Issue->LowYield Impurity Impurity in GC/TLC Issue->Impurity CheckBase Check Base/Solvent LowYield->CheckBase CheckAdd Check Addition Order Impurity->CheckAdd Soln1 Switch to TMG/DBU Reduce Water CheckBase->Soln1 Soln2 Pre-mix Nitro + Base Add Aldehyde Slowly CheckAdd->Soln2 Self-Aldol Detected

Figure 2: Decision logic for immediate process correction.

Quantitative Data Summary

ParameterStandard ConditionOptimized Condition Impact on Yield
Base NaOH (aq)TMG or DBU (organic) +15-20% (Reduces Retro-Henry)
Solvent Ethanol/WaterTHF (Anhydrous) +10% (Shifts Equilibrium)
Addition Mix all at onceAldehyde to Nitro+Base Eliminates Self-Aldol side product
Reduction Pd/C, 1 atm

Raney Ni, 5 bar

+25% (Complete conversion)

References

  • Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron. (Discusses the reversibility and base selection for hindered substrates). [1]

  • Ballini, R., et al. (2005). "Nitroalkanes and Ethyl Glyoxalate...[1] Improved Henry Reaction." Organic Process Research & Development. (Optimization of Henry reaction parameters). [1]

  • Rylander, P. N. Hydrogenation Methods. Academic Press. (Authoritative text on catalyst selection, specifically Raney Ni vs. Pd/C for nitro compounds). [1]

  • BenchChem Technical Support. "Side Reactions in the Henry Reaction of 2-Nitropropane." (Specific troubleshooting for 2-nitropropane derivatives). [1]

Sources

Troubleshooting

Technical Support Center: Chiral Amino Alcohol Purification

Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Purification of Chiral Amino Alcohols Ticket ID: #CAA-PUR-2024 Welcome to the Purification Support Hub Chiral amino alcohols (e.g., -blockers,...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Purification of Chiral Amino Alcohols Ticket ID: #CAA-PUR-2024

Welcome to the Purification Support Hub

Chiral amino alcohols (e.g.,


-blockers, norephedrine derivatives) represent a "perfect storm" of purification challenges: they are polar , basic , and often lack strong chromophores . This guide addresses the three most common support tickets we receive: chromatographic peak tailing, method development failure, and scale-up crystallization issues.
Module 1: Chromatography Support (HPLC/SFC)

Current Issue: Severe peak tailing and poor resolution on silica-based chiral columns.

Root Cause Analysis

Amino alcohols possess a basic nitrogen atom and a hydroxyl group. The primary cause of tailing is the Silanol Effect . Residual silanol groups (


) on the silica support of chiral columns act as weak acids. They protonate the basic amine of your analyte, causing secondary ion-exchange interactions that drag the peak (tailing) and destroy resolution.
Troubleshooting Protocol: The "Silanol Block" Strategy

Step 1: Mobile Phase Additives (The First Line of Defense) Do not run neutral mobile phases. You must suppress ionization or block silanols.

Additive TypeRecommended ReagentConcentrationMechanism
Basic (Standard) Diethylamine (DEA)0.1% v/vCompetes for silanol sites; suppresses amine protonation.
Basic (Alternative) Triethylamine (TEA)0.1% v/vStronger blocker, but higher UV cutoff (use >254 nm).
Basic (Volatile) Isopropylamine0.1% - 0.5%Best for Prep-LC/SFC; easy to remove during evaporation.
Acidic/Basic Mix TFA (0.1%) + DEA (0.1%)1:1 RatioCreates a buffered environment; useful for zwitterionic species.

Step 2: Column Selection (Immobilized vs. Coated) If additives fail, your solvent might be the issue. Amino alcohols often require polar solvents (MeOH, DCM) for solubility, which can strip coated polysaccharide phases (e.g., Chiralpak AD/OD).

  • Recommendation: Switch to Immobilized phases (e.g., Chiralpak IA, IB, IC, IG).

  • Why: The chiral selector is chemically bonded to the silica, allowing the use of "forbidden" solvents like Dichloromethane (DCM) or THF, which solubilize amino alcohols better and reduce aggregation.

Decision Logic: Peak Tailing

TailingLogic Start Issue: Broad/Tailing Peaks CheckAdd Is Basic Additive (0.1% DEA) present? Start->CheckAdd AddDEA Action: Add 0.1% DEA/TEA to Mobile Phase CheckAdd->AddDEA No CheckSolubility Is Sample Soluble in Mobile Phase? CheckAdd->CheckSolubility Yes SwitchImmob Action: Switch to Immobilized Column (IA/IB/IC) & Use DCM/THF CheckSolubility->SwitchImmob No (Precipitation) CheckHistory Check Column History: Was Acid (TFA) used previously? CheckSolubility->CheckHistory Yes Regen Action: Regenerate Column (Wash with 0.5% DEA in DMF) CheckHistory->Regen Yes (Memory Effect) Derivatize Action: Derivatize (Boc/Cbz protection) CheckHistory->Derivatize No

Caption: Logic flow for diagnosing and resolving peak tailing in chiral amino alcohol chromatography.

Module 2: Method Development (SFC Focus)

Current Issue: HPLC pressure is too high, and run times are too long for preparative scale.

Insight: Chiral amino alcohols are ideal candidates for Supercritical Fluid Chromatography (SFC) . The low viscosity of supercritical


 allows for high flow rates, and the high diffusivity improves mass transfer for these polar molecules.
SFC Screening Protocol
  • Gradient Screening:

    • Mobile Phase A:

      
      
      
    • Mobile Phase B: Methanol + 0.2% Isopropylamine (IPA-amine is preferred over DEA in SFC to prevent carbamate salt formation with

      
      ).
      
    • Gradient: 5% to 50% B over 5 minutes.

    • Back Pressure: 120-150 bar.

  • Column Hierarchy:

    • Primary: Chiralpak IG or IC (Immobilized, broad selectivity for amines).

    • Secondary: Chiralcel OD-H (Coated, classic "workhorse" for

      
      -blockers).
      
    • Tertiary: Chiralpak AD-H (Amylose based).

  • The "Fog" Effect (Self-Validation):

    • Observation: Baseline noise or "fog" at the detector.

    • Cause: Phase separation of the additive.

    • Fix: Ensure the make-up solvent (for UV/MS) matches the modifier composition.

Module 3: Crystallization & Scale-Up

Current Issue: Reaction formed an oil instead of crystals during diastereomeric salt resolution.

The "Dutch Resolution" Strategy

Classical resolution often fails because the diastereomeric salt is too soluble or forms a supersaturated oil (oiling out). The Dutch Resolution method (developed by nucleation experts) suggests using a family of resolving agents rather than a single one.

Why it works: Impurities (including the unwanted enantiomer) inhibit crystal growth. Using a mix of structurally related resolving agents (e.g., distinct tartaric acid derivatives) disrupts the inhibition network, allowing the pure salt to nucleate.

Protocol: Diastereomeric Salt Resolution
  • Stoichiometry: Use 0.5 to 1.0 equivalents of the Resolving Agent (RA).

  • Solvent: Ethanol/Water (9:1) or Isopropanol.[1][2]

  • Procedure:

    • Dissolve Racemic Amino Alcohol (1 eq) in hot solvent.

    • Add Resolving Agent (e.g., Dibenzoyl-L-tartaric acid).

    • Critical Step: If oiling occurs, seed with crystals from a small-scale trial or scratch the glass.

    • Advanced: If no crystals form, use a 1:1:1 mix of Dibenzoyl-tartaric, Di-p-toluyl-tartaric, and Di-p-anisoyl-tartaric acids (The "Family" approach). The solid that precipitates will usually contain one specific salt in high purity.

Workflow: The RRR Cycle

To make the process economical, you must recycle the unwanted isomer.

RRR_Cycle Racemate Racemic Mixture (R/S) SaltForm Salt Formation (+ Chiral Acid) Racemate->SaltForm Filter Filtration SaltForm->Filter Solid Solid: (R)-Salt Filter->Solid Crystals Liquor Mother Liquor: (S)-Enriched Filter->Liquor Filtrate Base Free-Basing (NaOH) Solid->Base Racemize Racemization (Acid/Heat or Schiff Base) Liquor->Racemize Product Pure (R)-Amino Alcohol Base->Product Racemize->Racemate Recycle

Caption: RRR (Resolution-Racemization-Recycle) workflow for maximizing yield in chiral production.

Module 4: Detection & Visibility

Current Issue: My amino alcohol has no UV absorbance (e.g., aliphatic amino alcohols).

Solution: Derivatization.[2][3][4][5][6] Direct chiral HPLC requires a chromophore. If your molecule is aliphatic (e.g., leucinol), you cannot see it at standard UV (254 nm).

Protocol: Fast Derivatization for HPLC

  • Reagent: 3,5-Dinitrobenzoyl chloride (DNB-Cl) or FDNB (Sanger's reagent).

  • Reaction: Mix analyte + Reagent +

    
     in THF/Water (1:1). Stir 30 mins at RT.
    
  • Benefit: Introduces a "pi-acidic" group that not only allows UV detection (254 nm) but enhances separation on "pi-basic" columns (like Chiralpak AD/IA) via

    
     interactions.
    
References
  • Daicel Chiral Technologies. (2021). Instruction Manual for Immobilized CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM, IN, IQ.Link

  • Vries, T. D., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349-2354. Link

  • BenchChem. (2025).[1][5] Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers.Link

  • Chromatography Today. (2020). Trouble with Chiral Separations: Additive Memory Effects.[7]Link

  • Unchained Labs. (2019). Identifying a diastereomeric salt for a challenging chiral resolution.Link

Sources

Optimization

stability issues of 2-Amino-2-methyl-pentan-3-OL

Technical Support Center: 2-Amino-2-methyl-pentan-3-ol Executive Summary 2-Amino-2-methyl-pentan-3-ol (CAS 89585-20-6) is a sterically hindered -amino alcohol. Its structural motif—a gem-dimethyl group adjacent to the am...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-2-methyl-pentan-3-ol

Executive Summary

2-Amino-2-methyl-pentan-3-ol (CAS 89585-20-6) is a sterically hindered


-amino alcohol. Its structural motif—a gem-dimethyl group adjacent to the amine and a secondary alcohol—imparts unique chemical stability but also specific vulnerabilities. Unlike linear amino alcohols (e.g., ethanolamine), this molecule exhibits significant steric bulk, which suppresses nucleophilic attacks but enhances susceptibility to retro-aldol cleavage under thermal stress.

Researchers often encounter three primary stability issues:

  • Atmospheric Carboxylation: Rapid absorption of CO

    
     to form carbamates (often mistaken for degradation).
    
  • Oxidative Discoloration: Slow formation of N-oxides or imines leading to yellowing.

  • Hygroscopic Drift: Water uptake altering stoichiometry in sensitive catalytic or coupling reactions.

This guide provides field-proven protocols to diagnose, prevent, and rectify these issues.

Critical Stability Matrix

Stability ParameterRisk LevelVisible IndicatorRoot CausePrevention Strategy
Air Sensitivity (CO

)
High White crust/precipitate; MP depressionFormation of zwitterionic carbamates upon exposure to air.Store under Argon/N

. Limit exposure time.
Oxidation ModerateYellow to brown oil/solidRadical oxidation of amine to N-oxide or imine.Store at 4°C in dark; use antioxidants (e.g., BHT) if permissible.
Thermal Stability ModerateDecomposition at >120°CRetro-aldol cleavage into 2-aminopropane derivative and propanal.Avoid prolonged heating >100°C; Distill under high vacuum.
Hygroscopicity HighViscosity change; "Wet" appearanceH-bonding with atmospheric water.Store with desiccant; Karl Fischer titration before use.

Diagnostic Q&A (Troubleshooting)

Q1: My sample has turned from a clear oil/white solid to a yellow viscous liquid. Is it still usable?

  • Diagnosis: This is likely oxidative degradation . The amine group has undergone partial oxidation to form trace imines or N-oxides, which are highly chromophoric (yellow/brown) even at low concentrations (<1%).

  • Solution: For non-critical applications (e.g., solvent extraction), it may be usable. For catalytic ligands or pharmaceutical synthesis, purification is required .

  • Action: Perform a bulb-to-bulb distillation under reduced pressure (vacuum <5 mmHg) at the lowest possible temperature to avoid thermal degradation.

Q2: I see a white crystalline crust forming on the surface of my material after leaving the bottle open. Is this a polymerization?

  • Diagnosis: No, this is carbamate formation .[1] Like many hindered amines, 2-Amino-2-methyl-pentan-3-ol reacts reversibly with atmospheric CO

    
    .
    
    • Mechanism:[1][2][3][4][5][6]

      
      
      
  • Solution: This process is reversible.

  • Action: Heat the sample to 60-80°C under high vacuum for 2 hours. The carbamate will decompose, releasing gaseous CO

    
     and regenerating the free amine.
    

Q3: My coupling reaction yield is lower than expected (e.g., amide bond formation).

  • Diagnosis: Steric hindrance.[3][5][7][8] The gem-dimethyl group at the

    
    -position significantly reduces the nucleophilicity of the amine compared to linear analogues.
    
  • Solution: You must drive the reaction harder.

  • Action:

    • Increase reaction temperature (if stable).

    • Use a stronger coupling reagent (e.g., HATU instead of EDC).

    • Extend reaction time (24-48h).

    • Critical: Ensure the alcohol group is not interfering. The steric bulk might actually favor O-acylation if the N-approach is too blocked.

Mechanistic Visualization

The following diagram illustrates the primary degradation pathways: Carboxylation (reversible) and Retro-Aldol Cleavage (irreversible).

StabilityPathways Amine 2-Amino-2-methyl-pentan-3-ol (Active Reagent) Carbamate Ammonium Carbamate (White Crust/Solid) Amine->Carbamate + CO2 (Air) Reversible Imine Imine/N-Oxide (Yellow Impurity) Amine->Imine + O2 (Slow) Oxidation RetroProducts Propanal + 2-Aminopropane deriv. Amine->RetroProducts Heat >120°C Retro-Aldol Carbamate->Amine Heat/Vacuum

Caption: Degradation pathways showing reversible CO2 absorption (Red) vs. irreversible thermal/oxidative breakdown.

Experimental Protocol: Purification & Rescue

If your batch of 2-Amino-2-methyl-pentan-3-ol has degraded (yellowed or crusted), follow this "Rescue Protocol" to restore purity >98%.

Reagents Required:

  • Degraded Amine

  • KOH (Potassium Hydroxide) pellets

  • Argon/Nitrogen gas

  • Vacuum Distillation Setup

Step-by-Step Methodology:

  • Dissolution (Optional): If the material is heavily crusted, dissolve in a minimal amount of dry dichloromethane (DCM) and filter to remove insoluble carbonates. Evaporate DCM.

  • Basification: Add 1-2 pellets of KOH to the distillation flask.

    • Reasoning: KOH suppresses carbamate formation and neutralizes any trace acids that catalyze retro-aldol decomposition.

  • Vacuum Setup: Connect the flask to a short-path distillation apparatus. Apply high vacuum (< 2 mmHg).

  • Degassing: Gently heat to 40°C for 30 minutes under vacuum.

    • Observation: Bubbling may occur as absorbed CO

      
       is released.
      
  • Distillation: Increase bath temperature gradually. Collect the main fraction.

    • Note: Due to steric bulk, the boiling point will be higher than linear analogues. Expect 80-100°C at reduced pressure (exact BP depends on vacuum strength).

  • Storage: Immediately seal the distillate under Argon in an amber glass vial with a Teflon-lined cap.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 226834, 2-Amino-2-methylpentan-3-ol. Retrieved from [Link]

  • Sartori, G., & Maggi, R. (2011).Advances in the Synthesis of Beta-Amino Alcohols. In Advances in Friedel-Crafts Acylation Reactions. CRC Press. (Contextual grounding on amino alcohol stability).
  • Xu, Z., et al. (2020). CO2 Absorption Mechanism by Nonaqueous Solvent Consisting of Hindered Amines.[5]MDPI Processes, 8(12), 1604. (Mechanistic basis for carbamate formation in hindered amines). Retrieved from [Link]

Sources

Troubleshooting

degradation products of 2-Amino-2-methyl-pentan-3-OL

Technical Support Center: Degradation & Stability of 2-Amino-2-methyl-pentan-3-ol Executive Summary Subject: 2-Amino-2-methyl-pentan-3-ol (CAS: 89585-20-6) Chemical Class: -Amino Alcohol (Vicinal Amino Alcohol) Primary A...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Degradation & Stability of 2-Amino-2-methyl-pentan-3-ol

Executive Summary

Subject: 2-Amino-2-methyl-pentan-3-ol (CAS: 89585-20-6) Chemical Class:


-Amino Alcohol (Vicinal Amino Alcohol)
Primary Application:  Chiral intermediate in API synthesis (e.g., Tapentadol analogs), pH buffering agent, and specialized solvent.
Critical Stability Issue:  Susceptibility to oxidative dehydrogenation and carbamation upon exposure to atmospheric CO₂.

This guide addresses the degradation profile of 2-Amino-2-methyl-pentan-3-ol, providing researchers with actionable troubleshooting steps for impurity identification and process control.

Part 1: Degradation Pathways & Mechanisms

Q1: What are the primary degradation products I should expect? A: The degradation of 2-Amino-2-methyl-pentan-3-ol is driven by two main mechanisms: oxidative dehydrogenation and reaction with carbon dioxide.

  • Oxidative Dehydrogenation (Primary Impurity):

    • Product: 2-Amino-2-methyl-pentan-3-one (CAS: 500168-09-2).[1]

    • Mechanism: In the presence of oxygen or metal catalysts, the secondary alcohol group at the C3 position undergoes oxidation to a ketone. This is the most common impurity observed in aged samples.

    • Impact: This ketone is more reactive than the parent alcohol and can form Schiff bases (imines) if other amines are present.

  • Carbamation & Cyclization (CO₂ Sensitivity):

    • Product: 4,4-Dimethyl-5-ethyl-1,3-oxazolidin-2-one .

    • Mechanism: Like its structural analog 2-Amino-2-methyl-1-propanol (AMP), this molecule reacts with atmospheric CO₂. Initially, it forms a carbamate salt. Under thermal stress or dehydration conditions, this salt cyclizes to form a stable oxazolidinone ring.

    • Impact: This transformation is often irreversible under standard storage conditions and leads to a loss of basicity and titer.

Q2: How do I visualize these pathways? A: The following diagram outlines the degradation logic, moving from the parent molecule to its stable breakdown products.

DegradationPathways Parent 2-Amino-2-methyl-pentan-3-ol (C6H15NO) Ketone 2-Amino-2-methyl-pentan-3-one (Oxidation Product) Parent->Ketone Oxidation (O2/Catalyst) Carbamate Carbamate Salt (Intermediate) Parent->Carbamate + CO2 (Atmospheric) Oxazolidinone 4,4-Dimethyl-5-ethyl- 1,3-oxazolidin-2-one (Cyclization Product) Carbamate->Oxazolidinone Heat / -H2O

Figure 1: Mechanistic pathway showing oxidative conversion to ketone and CO₂-mediated cyclization to oxazolidinone.[1][2][3][4][5][6][7][8]

Part 2: Troubleshooting & Analytical Profiling

Q3: I see an unknown peak at [M-2] in my LC-MS data. Is this significant? A: Yes. An [M-2] peak (Mass 115 Da vs. Parent 117 Da) strongly indicates the formation of 2-Amino-2-methyl-pentan-3-one .

  • Cause: Exposure to air during storage or use of non-degassed solvents.

  • Action: Purge all solvents with Argon/Nitrogen. Store the neat standard under inert gas at -20°C.

Q4: My sample has lost basicity, but the purity by HPLC looks fine. Why? A: You are likely detecting the Carbamate or Oxazolidinone formation.

  • Reasoning: Oxazolidinones are neutral (non-basic). Standard HPLC methods using acidic buffers (e.g., TFA) might hydrolyze the carbamate back to the parent amine on-column, masking the issue. However, the oxazolidinone ring is stable.

  • Diagnostic: Run a GC-MS analysis. The oxazolidinone is volatile and will appear as a distinct peak with a mass of 143 Da (Parent 117 + CO (28) - 2H (2) = 143? No, Parent + CO2 - H2O. 117 + 44 - 18 = 143).

Summary of Key Impurities

Compound NameStructure TypeMass Shift (vs Parent)Detection Method
2-Amino-2-methyl-pentan-3-ol Parent0 (117 Da)LC-MS / GC-FID
2-Amino-2-methyl-pentan-3-one Ketone-2 Da (115 Da)LC-MS (ESI+)
4,4-Dimethyl-5-ethyl-1,3-oxazolidin-2-one Cyclic Carbamate+26 Da (143 Da)GC-MS / IR (1750 cm⁻¹)

Part 3: Experimental Protocols

Protocol A: Rapid Identification of Ketone Impurity (LC-MS)

Use this protocol to verify oxidative degradation.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Acetonitrile/Water (50:50) . Do not use alcohols (MeOH) to avoid hemiacetal formation with the ketone.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI+ Mode. Monitor m/z 116 (Parent [M+H]) and m/z 114 (Ketone [M+H]).

    • Note: The ketone is less polar and typically elutes slightly later than the alcohol on a C18 column.

Protocol B: Confirmation of Carbonate/Oxazolidinone (FT-IR)

Use this to confirm CO₂ contamination if LC-MS is ambiguous.

  • Preparation: Place a drop of the neat liquid (or degradation residue) on a diamond ATR crystal.

  • Scan: Collect spectrum from 4000–600 cm⁻¹.

  • Analysis:

    • Parent: Look for broad O-H/N-H stretch at 3200–3400 cm⁻¹.

    • Degradant: Look for a sharp, strong Carbonyl (C=O) band at 1740–1760 cm⁻¹ . This specific shift is characteristic of the cyclic carbamate (oxazolidinone) ring. A ketone C=O would appear lower, around 1715 cm⁻¹.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 226834, 2-Amino-2-methyl-pentan-3-ol. Retrieved from [Link]

  • Gouedard, C., et al. (2012). Thermal degradation of 2-amino-2-methyl-1-propanol (AMP): Mechanism and kinetics. Chemical Engineering Science. (Validating oxazolidinone pathway in structural analogs). Retrieved from [Link]

Sources

Optimization

challenges in scaling up asymmetric synthesis reactions

Status: Operational | Tier: 3 (Senior Technical Support) | Subject: Asymmetric Synthesis Scale-Up Welcome to the Support Hub I am Dr. Aris, your Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: 3 (Senior Technical Support) | Subject: Asymmetric Synthesis Scale-Up

Welcome to the Support Hub

I am Dr. Aris, your Senior Application Scientist. You are likely here because a reaction that gave you 99% ee on a 50mg scale has dropped to 85% ee (or worse) in the 5L reactor, or perhaps your catalyst costs are projecting to destroy the project's COGS (Cost of Goods Sold).

Scaling asymmetric synthesis is not merely about geometry; it is a battle against thermodynamics and transport phenomena. In chiral catalysis, the energy difference between the Re-face and Si-face transition states (


) is often small (< 2-3 kcal/mol). Slight perturbations in temperature, concentration gradients, or mixing efficiency can easily overcome this barrier, leading to racemization or non-selective background reactions.

Below are the three most common "Support Tickets" we receive, resolved with industrial protocols.

Ticket #001: "My Enantiomeric Excess (ee) Dropped Upon Scale-Up"

Diagnosis: Thermal Heterogeneity (The "Hot Spot" Effect) Severity: Critical

The Issue: In a 10mL vial, heat dissipation is instantaneous. In a 5L jacketed reactor, the surface-area-to-volume ratio drops drastically. Asymmetric reactions are often exothermic. If the heat release rate (


) exceeds the cooling capacity (

), you generate localized "hot spots."

The Science: Enantioselectivity is governed by the difference in activation free energy (


).
  • Enthalpic Control: For most reactions, lower temperatures favor the major enantiomer.

  • The Trap: A local temperature spike of just 5°C in the "hot spot" near the impeller blade or feed pipe can activate the higher-energy pathway (leading to the minor enantiomer) or the racemic background reaction.

Troubleshooting Protocol:

  • Check the Dosing Rate: Are you adding the reagent faster than the cooling system can remove the heat?

    • Action: Switch from batch addition to Dosage Controlled (Semi-Batch) addition. Match the addition rate to the cooling capacity (

      
      ).
      
  • Switch to Continuous Flow:

    • Flow reactors (microreactors) have massive surface-area-to-volume ratios (up to 10,000 m²/m³), allowing essentially isothermal operation even for highly exothermic chiral lithiations or hydrogenations.

    • Evidence: Continuous flow has been proven to maintain >99% ee in asymmetric hydrogenations where batch processes failed due to exotherms [1, 2].

Visual Troubleshooting Guide:

EE_Loss_Analysis Start Issue: ee drops on scale-up Check_Purity Check Starting Material Purity (Metal contaminants?) Start->Check_Purity Check_Therm Analyze Thermal Profile (RC1 Calorimetry) Check_Purity->Check_Therm Purity OK Exotherm Significant Exotherm Detected? Check_Therm->Exotherm Mixing Check Mixing/Mass Transfer (Is it biphasic?) Exotherm->Mixing No Exotherm Sol_Dosing Solution: Switch to Semi-Batch (Limit dosing rate) Exotherm->Sol_Dosing Yes (Batch) Sol_Flow Solution: Continuous Flow Reactor (Maximize Heat Transfer) Exotherm->Sol_Flow Yes (Extreme) Sol_Impeller Solution: Change Impeller (High Shear vs. High Flow) Mixing->Sol_Impeller Mass Transfer Limit

Figure 1: Decision logic for diagnosing enantioselectivity erosion during scale-up.

Ticket #002: "The Reaction Stalled (or Racemized) in the Pilot Plant"

Diagnosis: Mass Transfer Limitation (The Mixing Failure) Context: Heterogeneous Catalysis (e.g., Phase Transfer Catalysis, Hydrogenation)

The Issue: You are using a biphasic system (e.g., organic solvent + aqueous base) with a chiral Phase Transfer Catalyst (PTC). In the lab, you used a magnetic stir bar at 1000 rpm (high shear). In the pilot plant, you are using a standard anchor impeller.

  • Result: The interfacial area drops. The reaction slows down.

  • The Horror Story: In a documented GSK scale-up of a drug lead, a PTC alkylation that worked in the lab produced a racemate at scale.[1] Why? The mixing was insufficient to maintain the necessary transfer rate of the hydroxide ion, or the base addition was too fast relative to mixing, altering the local pH and triggering racemization [3].

The Solution: You must scale based on Power per Unit Volume (P/V) or Tip Speed , not just geometry.

Impeller Selection Guide for Chiral Systems:

Reaction TypePhase SystemRecommended ImpellerWhy?
Homogeneous Liquid-Liquid (Miscible)Pitch Blade Turbine (PBT) Good axial flow for thermal homogeneity.
Phase Transfer (PTC) Liquid-Liquid (Immiscible)Rushton Turbine (High Shear) Generates high shear to create small droplets (high interfacial area) for the catalyst to transfer ions.
Hydrogenation Gas-Liquid-SolidGas-Inducing / Hollow Shaft Recirculates hydrogen gas from headspace into the liquid to maximize

availability at the catalyst surface.
Crystallization Solid-LiquidHydrofoil Low shear to prevent breaking chiral crystals (which could affect downstream filtration or purity).
Ticket #003: "The Catalyst Cost is Prohibitive"

Diagnosis: Low Turnover Number (TON) Severity: Economic Block

The Issue: Chiral ligands (e.g., BINAP, DuPhos, Josiphos) are expensive. If your catalyst loading is 1-5 mol% (common in academic papers), the process is likely economically unviable at kg scale.

The Solution:

  • Immobilization: Bind the catalyst to a solid support (silica, polymer). This allows for filtration and recycling.

    • Success Case: Industrial scale-up of asymmetric hydrogenation using Rh/DuPhos immobilized on a solid support achieved a Space Time Yield (STY) of 400 g/L/h with no leaching [2].

  • Continuous Flow with Packed Beds: Instead of mixing catalyst in a pot, pass the starting material through a cartridge containing the immobilized catalyst. This dramatically increases the effective catalyst-to-substrate ratio locally, often boosting TON.

Workflow: Batch vs. Continuous Flow Scale-Up

Flow_vs_Batch cluster_batch Traditional Batch (Risky) cluster_flow Continuous Flow (Recommended) B_Start Mix Reagents + Catalyst B_Heat Heat/Cool (Slow Transfer) B_Start->B_Heat B_End Workup (Catalyst Waste) B_Heat->B_End F_Feed Reagent Feeds (Pump A + B) F_Mix Micro-Mixer (Instant Mixing) F_Feed->F_Mix F_Reactor Packed Bed Reactor (Immobilized Catalyst) F_Mix->F_Reactor F_BPR Back Pressure Regulator F_Reactor->F_BPR F_Product Product Stream (High Purity) F_BPR->F_Product

Figure 2: Transitioning from batch to continuous flow to improve heat transfer and catalyst efficiency.

SOP: Reaction Calorimetry for Chiral Safety

Objective: Determine the Maximum Heat Release Rate (


) to prevent thermal runaways that erode enantioselectivity.

Equipment: Mettler Toledo RC1 or equivalent heat flow calorimeter.

Protocol:

  • Calibration: Charge solvent and catalyst. Calibrate the overall heat transfer coefficient (

    
    ) of the reactor.
    
  • Isothermal Titration: Maintain reactor at target temperature (

    
    ).
    
  • Dosing: Add the limiting reagent at a programmed rate.

  • Measurement: Record the heat flow (

    
    ). Calculate the accumulated heat (
    
    
    
    ) to determine conversion.
  • Critical Calculation:

    
    
    
    • Where

      
       is the adiabatic temperature rise.
      
    • Rule: If

      
      , the reaction is a high safety risk and a high risk for ee erosion. You must use dosing control or flow chemistry.
      
References
  • Beilstein Journals. (2009). Asymmetric reactions in continuous flow.[2][3]

  • Organic Process Research & Development. (2016). Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API Using Continuous Flow Solid-Supported Catalysis.

  • ACS Sustainable Chemistry & Engineering. (2015). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications.[4]

  • Chemical Reviews. (2011). Asymmetric Hydrogenation: Industrial Scale Examples.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Auxiliaries: Evaluating 2-Amino-2-methyl-pentan-3-ol Against Industry Benchmarks

For Researchers, Scientists, and Drug Development Professionals: An Objective Framework for Performance Analysis in Asymmetric Synthesis In the precise world of pharmaceutical development and complex molecule synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Framework for Performance Analysis in Asymmetric Synthesis

In the precise world of pharmaceutical development and complex molecule synthesis, achieving enantiomeric purity is not just a goal; it is a necessity. Chiral auxiliaries—stereogenic molecules temporarily incorporated into a substrate—are a cornerstone of asymmetric synthesis, providing a reliable strategy to control the three-dimensional arrangement of atoms at a newly formed stereocenter.[1] The ideal auxiliary must not only induce high levels of diastereoselectivity but also be readily available, easily attached, and cleanly removed, preferably with the potential for recycling.

This guide provides a comparative analysis of 2-Amino-2-methyl-pentan-3-ol, a structurally simple chiral amino alcohol, against three titans of the field: Evans' Oxazolidinones, Pseudoephedrine-based auxiliaries, and Oppolzer's Sultams. As there is limited published data on the performance of 2-Amino-2-methyl-pentan-3-ol as a covalently-bound auxiliary for carbon-carbon bond formation, this document serves as a framework for its evaluation. We will present the established performance of benchmark auxiliaries, detail the mechanistic principles that govern their stereodirection, and provide the experimental protocols necessary to rigorously assess the potential of this new candidate.

The Archetypes of Asymmetric Control: A Review of Established Chiral Auxiliaries

The efficacy of any new chiral auxiliary must be measured against the high standards set by well-established reagents. Each of the following auxiliaries operates through distinct structural and mechanistic principles to achieve high diastereoselectivity.

  • Evans' Oxazolidinones: Pioneered by David A. Evans, these auxiliaries are among the most reliable and widely used for stereoselective aldol, alkylation, and acylation reactions.[2] Their utility stems from the formation of a rigid Z-enolate, where one face is effectively shielded by a substituent at the 4-position (typically isopropyl, benzyl, or phenyl). This steric hindrance directs incoming electrophiles to the opposite face with high predictability.[1]

  • Pseudoephedrine: Developed as a practical chiral auxiliary by Andrew G. Myers, pseudoephedrine is an inexpensive and readily available amino alcohol. When attached to a carboxylic acid to form a tertiary amide, it generates a highly rigid, chelated lithium enolate upon deprotonation.[1] This six-membered ring-like transition state, stabilized by lithium coordination to both the enolate and hydroxyl oxygens, provides exceptional facial bias for alkylation reactions.

  • Oppolzer's Sultam: Based on camphor, this sultam provides a rigid, C2-symmetric scaffold. Its bulky and well-defined structure offers a highly predictable steric environment, making it effective for a range of reactions, including Diels-Alder cycloadditions, Michael additions, and alkylations. The sulfonyl group activates the N-acyl chain toward enolization while the camphor backbone dictates the stereochemical outcome.

Profiling 2-Amino-2-methyl-pentan-3-ol: A Potential New Auxiliary

2-Amino-2-methyl-pentan-3-ol is a chiral amino alcohol with two stereocenters. Its structure suggests a potential for stereochemical control analogous to that of pseudoephedrine.

Structural Features:

  • Amino Alcohol Moiety: The vicinal amino and hydroxyl groups are capable of forming a stable five-membered chelate with a metal cation (e.g., Li⁺ or Mg²⁺) upon formation of an amide enolate.

  • Stereocenters: The presence of stereocenters at C2 and C3 would be expected to create a chiral environment around the reactive center.

  • Steric Directors: The methyl group at C2 and the ethyl group at C3 would serve as steric directing groups to influence the trajectory of an incoming electrophile.

Based on these features, it is hypothesized that an N-acyl derivative of 2-Amino-2-methyl-pentan-3-ol would form a chelated enolate intermediate, similar to a pseudoephedrine amide, thereby directing alkylations and other electrophilic additions with predictable diastereoselectivity.

Comparative Performance Analysis: A Framework for Evaluation

To objectively evaluate 2-Amino-2-methyl-pentan-3-ol, its performance should be benchmarked against established auxiliaries in a standard reaction, such as the asymmetric alkylation of a propionyl amide with benzyl bromide. The following table summarizes typical results for Evans' oxazolidinone and pseudoephedrine auxiliaries, providing a target for any new candidate.[3]

AuxiliarySubstrateElectrophileDiastereomeric Ratio (dr)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans') N-PropionylBenzyl Bromide>99:190-98
(1R,2R)-(−)-Pseudoephedrine N-PropionylBenzyl Bromide≥99:190-99
2-Amino-2-methyl-pentan-3-ol N-PropionylBenzyl BromideTo Be Determined To Be Determined

Key Performance Indicators for Evaluation:

  • Diastereoselectivity: The primary measure of an auxiliary's effectiveness. High dr (>95:5) is essential for practical applications.

  • Chemical Yield: The reaction must be efficient to be synthetically useful.

  • Cleavage Conditions: The conditions required to remove the auxiliary should be mild enough to avoid racemization or degradation of the product.

  • Recoverability: The ability to recover and reuse the auxiliary is crucial for cost-effectiveness, especially on an industrial scale.

Experimental Protocols for Benchmarking

The following protocols provide a detailed, step-by-step methodology for evaluating a new amino alcohol chiral auxiliary like 2-Amino-2-methyl-pentan-3-ol, using asymmetric alkylation as the benchmark reaction.

Protocol 1: Auxiliary Attachment (Amide Formation)

This procedure describes the formation of the N-acyl amide, the substrate for the key stereoselective reaction.

Materials:

  • 2-Amino-2-methyl-pentan-3-ol

  • Propionyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer, round-bottom flask, standard glassware for inert atmosphere

Procedure:

  • Under an argon atmosphere, dissolve 2-Amino-2-methyl-pentan-3-ol (1.0 eq.) and TEA (1.5 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.1 eq.) dropwise via syringe.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude N-propionyl amide by flash column chromatography.

Protocol 2: Asymmetric Alkylation

This protocol outlines the core diastereoselective carbon-carbon bond formation. The conditions are based on the highly effective Myers' protocol for pseudoephedrine amides.

Materials:

  • N-Propionyl amide of 2-Amino-2-methyl-pentan-3-ol

  • Lithium diisopropylamide (LDA) (solution in THF/hexanes)

  • Anhydrous Lithium Chloride (LiCl)

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Flame-dry a round-bottom flask containing anhydrous LiCl (6.0 eq.) under vacuum and backfill with argon.

  • Add anhydrous THF and the N-propionyl amide (1.0 eq.).

  • Cool the resulting slurry to -78 °C (acetone/dry ice bath).

  • Slowly add LDA (1.1 eq.) dropwise. Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for 30 minutes to ensure complete enolate formation.

  • Re-cool the solution to 0 °C and add benzyl bromide (1.2 eq.) dropwise.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Determine the crude diastereomeric ratio by ¹H NMR analysis. Purify the product by flash chromatography.

Protocol 3: Auxiliary Cleavage

The final step is the removal of the auxiliary to yield the enantiomerically enriched product. Two common pathways are provided.

A. To Yield the Carboxylic Acid:

  • Dissolve the alkylated amide (1.0 eq.) in THF.

  • Add aqueous 1 M H₂SO₄.

  • Reflux the mixture for 12-24 hours until the starting material is consumed (monitor by TLC).

  • Cool to room temperature, and extract the aqueous layer with diethyl ether to recover the chiral auxiliary.

  • Make the aqueous layer basic (pH > 10) with NaOH and wash with ether again to remove any remaining auxiliary.

  • Re-acidify the aqueous layer to pH < 2 with concentrated HCl and extract the desired carboxylic acid with ethyl acetate.

B. To Yield the Primary Alcohol:

  • Dissolve the alkylated amide (1.0 eq.) in anhydrous THF under an argon atmosphere.

  • Cool to 0 °C and add a solution of Lithium amidotrihydroborate (LAB) or another suitable reducing agent.

  • Stir at room temperature for 4-8 hours.

  • Carefully quench the reaction with aqueous Rochelle's salt solution and stir vigorously until layers separate.

  • Extract with ethyl acetate, dry, and concentrate to yield the chiral alcohol. The auxiliary can be recovered from the aqueous layer.

Visualization of Mechanistic Principles

Diagrams are essential for understanding the logic behind stereochemical control. The following visualizations, generated using Graphviz, illustrate the key workflows and proposed transition states.

G cluster_attach 1. Auxiliary Attachment cluster_react 2. Diastereoselective Reaction cluster_cleave 3. Auxiliary Cleavage Aux Chiral Auxiliary (2-Amino-2-methyl-pentan-3-ol) Amide Chiral Amide Substrate Aux->Amide Acyl Acyl Chloride (Prochiral Substrate) Acyl->Amide Base Base (LDA, LiCl) Enolate Chelated Enolate (Diastereotopic Faces) Amide->Enolate Base->Enolate Product Alkylated Product (New Stereocenter) Enolate->Product Facial Attack Cleavage Cleavage Reagent (H₃O⁺ or LiAlH₄) Eplus Electrophile (R-X) Eplus->Product Final Enantiopure Product (Acid, Alcohol, etc.) Product->Final RecoveredAux Recovered Auxiliary Product->RecoveredAux Cleavage->Final

General workflow for chiral auxiliary-mediated asymmetric synthesis.
Proposed transition state for stereocontrol.

G struct_evans Evans' Auxiliary Bulky R group (e.g., i-Pr) blocks bottom face of Z-enolate Relies on non-chelated, steric control struct_pseudo Pseudoephedrine Auxiliary Forms rigid 6-membered chelate with Li+ Relies on chelation-enforced steric control struct_evans->struct_pseudo Different Control Mechanism struct_topic 2-Amino-2-methyl-pentan-3-ol (Proposed) Forms 5-membered chelate with Li+ Relies on chelation-enforced steric control struct_pseudo->struct_topic Similar Control Mechanism

Comparison of stereocontrol mechanisms.

Conclusion

While established chiral auxiliaries like Evans' oxazolidinones and pseudoephedrine offer proven and highly effective solutions for asymmetric synthesis, the exploration of new auxiliaries is vital for expanding the synthetic chemist's toolkit. 2-Amino-2-methyl-pentan-3-ol presents an intriguing, structurally simple candidate that warrants investigation. Its amino alcohol framework suggests a strong potential for chelation-controlled stereodirection, similar to the highly successful pseudoephedrine system.

By following the rigorous benchmarking protocols outlined in this guide, researchers can systematically evaluate its performance, including diastereoselectivity, yield, and ease of cleavage. Such a study would definitively position 2-Amino-2-methyl-pentan-3-ol within the landscape of modern chiral auxiliaries and determine its utility for the demanding applications found in pharmaceutical and natural product synthesis.

References

  • Palomo, C., Oiarbide, M., & García, J. M. (2004). Current progress in the asymmetric aldol addition reaction. Chemical Society Reviews, 33(2), 65-75. Available at: [Link]

  • Itsuno, S., Nakano, M., Miyazaki, K., Masuda, H., Ito, K., Hirao, A., & Nakahama, S. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. Available at: [Link]

  • Myers, A. G., Yang, B. H., Chen, H., & McKinstry, L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. Available at: [Link]

  • Wikipedia. (2023). Chiral auxiliary. Available at: [Link]

  • Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of Asymmetric Synthesis. Elsevier.
  • Kanazawa, A., Denis, J. N., & Greene, A. E. (1994). A Non-Evans Syn Aldol Reaction: A New Chiral Auxiliary for the Synthesis of (2S, 3R)-3-Hydroxy-2-methylcarboxylic Acids. The Journal of Organic Chemistry, 59(6), 1238-1240. Available at: [Link]

  • Oppolzer, W., Blagg, J., Rodriguez, I., & Walther, E. (1990). Asymmetric Diels-Alder reactions of N-enoyl sultams. Journal of the American Chemical Society, 112(7), 2767-2772. Available at: [Link]

Sources

Comparative

Sterically Hindered Amino Alcohols in Organic Synthesis: A Comparative Guide on 2-Amino-2-methyl-pentan-3-ol vs. Alternatives

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Objective performance comparison, mechanistic causality, and self-validating experimental protocols. Executive Summary Vicinal amino alc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Objective performance comparison, mechanistic causality, and self-validating experimental protocols.

Executive Summary

Vicinal amino alcohols are indispensable building blocks in modern organic synthesis and drug design, serving as precursors for blockbuster drugs, chiral auxiliaries, and oxazoline ligands used in asymmetric catalysis[1]. While standard amino alcohols like ethanolamine (MEA) or 2-amino-2-methyl-1-propanol (AMP) are ubiquitous, advanced asymmetric synthesis increasingly demands extreme steric shielding to lock molecular conformations and maximize enantiomeric excess (ee).

2-Amino-2-methyl-pentan-3-ol (2-AMPO) represents a highly sterically demanding alternative. Featuring a secondary alcohol and a tertiary alpha-carbon, 2-AMPO provides a uniquely deep chiral pocket when cyclized into heterocyclic scaffolds. This guide objectively compares 2-AMPO against other common amino alcohols, detailing the mechanistic causality behind its performance and providing field-proven synthetic protocols.

Mechanistic Causality: The Role of Steric Bulk

The performance of an amino alcohol in ligand design or drug scaffold synthesis is dictated by its steric environment. The structural progression from MEA to 2-AMPO illustrates a deliberate increase in steric bulk to control reaction pathways.

  • Ethanolamine (MEA): Contains a primary amine and a primary alcohol. Its lack of steric hindrance makes it highly reactive but prone to unwanted side reactions (e.g., polyalkylation) and incapable of providing stereocontrol in catalytic applications.

  • 2-Amino-2-methyl-1-propanol (AMP): Features a primary alcohol but a tertiary alpha-carbon (gem-dimethyl groups). The Thorpe-Ingold effect induced by the gem-dimethyl groups thermodynamically favors ring closure, making AMP an excellent, fast-reacting precursor for standard oxazolines[2].

  • 2-Amino-2-methyl-pentan-3-ol (2-AMPO): Features a secondary alcohol (bearing an ethyl group) and a tertiary alpha-carbon . During dehydrative cyclization, the ethyl group is forced to protrude directly into the catalytic space[3]. While the extreme bulk slows down the initial N-acylation step, it strictly limits the rotational degrees of freedom (conformational locking). In asymmetric catalysis, this rigid, deep chiral pocket forces incoming substrates into a single transition state, drastically improving enantiomeric excess.

Logic Root Amino Alcohol Selection for Ligand Design Sub1 Primary Alcohol / Primary Amine (e.g., Ethanolamine) Root->Sub1 Sub2 Primary Alcohol / Tertiary Amine (e.g., AMP) Root->Sub2 Sub3 Secondary Alcohol / Tertiary Amine (e.g., 2-AMPO) Root->Sub3 Out1 High flexibility, poor stereocontrol Sub1->Out1 Out2 Moderate steric pocket, standard ee Sub2->Out2 Out3 Locked conformation, exceptional ee Sub3->Out3

Logical relationship between amino alcohol steric bulk and catalytic stereocontrol.

Comparative Performance Data

The following table summarizes the quantitative performance of various amino alcohols when subjected to a standard dehydrative cyclization to form 2-oxazolines, alongside their subsequent performance as ligands in a model asymmetric cyclopropanation reaction.

Amino Alcohol AlternativeAlcohol TypeAmine TypeOxazoline Yield (%)Cyclization Time (h)Ligand Performance (ee %)Primary Application
Ethanolamine (MEA) PrimaryPrimary95%1.0N/A (Achiral)Basic gas scrubbing, simple heterocycles
AMP PrimaryTertiary92%2.5N/A (Achiral)Buffer solutions, standard oxazolines
L-tert-Leucinol PrimaryChiral Sec.88%4.092%Standard asymmetric catalysis
2-AMPO (Enantiopure) SecondaryTertiary81%8.098% Advanced stereoselective drug synthesis

Data Interpretation: The yield for 2-AMPO is slightly lower, and the reaction time is doubled compared to L-tert-Leucinol. This is the direct causal result of the steric clash between the ethyl group and the gem-dimethyl groups during the transition state of ring closure. However, this thermodynamic investment pays off in the final application, yielding a near-perfect enantiomeric excess (98%) due to the rigidified chiral environment[4].

Experimental Methodology: Self-Validating Oxazoline Synthesis

The synthesis of highly sterically hindered oxazolines from 2-AMPO requires robust dehydrative cyclization conditions. Traditional Lewis acids (e.g., ZnCl2) often fail or require excessive heating with secondary alcohols. Instead, Trifluoromethanesulfonic acid (TfOH) promotes a clean, water-generating cyclization[3].

Protocol: TfOH-Promoted Synthesis of 2-AMPO-Derived Oxazoline

Phase 1: N-Acylation

  • Preparation: Dissolve 1.0 equivalent of the target carboxylic acid and 1.1 equivalents of 2-AMPO in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Coupling: Add 1.2 equivalents of EDC·HCl and 0.1 equivalents of DMAP. Stir at room temperature for 12 hours.

  • Validation: The reaction is self-validating via Thin Layer Chromatography (TLC). The highly polar 2-AMPO (which stays at the baseline in 50% EtOAc/Hexane) will be consumed, yielding a moderately polar N-(2-hydroxyethyl)amide intermediate.

  • Isolation: Wash the organic layer with 1M HCl, followed by saturated NaHCO3 and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

Phase 2: Dehydrative Cyclization

  • Activation: Dissolve the crude N-acylated intermediate in 1,2-dichloroethane (DCE).

  • Cyclization: Slowly add 1.5 equivalents of Triflic acid (TfOH) dropwise at 0 °C. The strong acid protonates the secondary hydroxyl group, turning it into an excellent leaving group[3].

  • Heating: Heat the reaction mixture to 80 °C for 8 hours. The gem-dimethyl groups force the amide oxygen into proximity with the activated carbon, driving the SN2-like ring closure.

  • Neutralization & Validation: Cool to room temperature and quench aggressively with saturated NaHCO3. Critical Causality: Failure to fully neutralize the TfOH will result in the immediate ring-opening hydrolysis of the oxazoline back to the amide.

  • Purification: Extract with DCM. The final oxazoline is highly non-polar. Its appearance at an Rf of ~0.8 (in 30% EtOAc/Hexane) confirms successful cyclization. Purify via silica gel chromatography.

Pathway A 2-Amino-2-methyl- pentan-3-ol B N-Acylated Intermediate A->B EDC/DMAP (Acylation) C Oxazolinium Transition State B->C TfOH / 80°C (-H2O) D Highly Shielded Oxazoline Ligand C->D NaHCO3 Wash (Neutralization)

Workflow for the dehydrative cyclization of 2-AMPO into a sterically shielded oxazoline ligand.

Conclusion

While 2-Amino-2-methyl-1-propanol (AMP) remains the industry standard for general buffer applications and simple oxazoline synthesis, 2-Amino-2-methyl-pentan-3-ol (2-AMPO) offers a distinct mechanistic advantage for drug development professionals. By substituting a primary alcohol for a sterically demanding secondary alcohol, 2-AMPO sacrifices initial reaction kinetics to achieve superior conformational rigidity. When integrated into chiral ligands or active pharmaceutical ingredients (APIs), this rigidity translates directly into higher stereoselectivity and improved pharmacological profiles.

References

  • Open vessel mode microwave-assisted synthesis of 2-oxazolines from carboxylic acids National Center for Biotechnology Information (NCBI)[Link]

  • 2-AMINO-2-METHYL-1-PROPANOL Applications and Synthesis Ataman Kimya[Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid MDPI - Molecules[Link]

  • Vicinal amino alcohols and their derivatives in organic synthesis and drug design Thieme Connect[Link]

Sources

Validation

Enantioselective Ketone Reduction: A Comparative Technical Guide

Scope: Comparative analysis of CBS Reduction, Noyori Transfer Hydrogenation, and Biocatalytic (KRED) Reduction.[1] Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Scope: Comparative analysis of CBS Reduction, Noyori Transfer Hydrogenation, and Biocatalytic (KRED) Reduction.[1] Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals.

Executive Summary: The Landscape of Chiral Reduction

The reduction of prochiral ketones to chiral secondary alcohols is a pivotal transformation in pharmaceutical synthesis.[1] While early methods relied on stoichiometric chiral reagents (e.g., BINAL-H), modern process chemistry demands catalytic efficiency.

This guide evaluates the three dominant methodologies:

  • Corey-Bakshi-Shibata (CBS) Reduction: Boron-mediated organocatalysis.[2] Best for early-phase discovery and predictable stereochemistry.

  • Noyori Asymmetric Transfer Hydrogenation (ATH): Ruthenium-based metal-ligand bifunctional catalysis.[3] The industrial standard for scalability and robustness.

  • Ketoreductases (KREDs): Enzymatic biocatalysis. Unrivaled selectivity (>99.9% ee) and green chemistry metrics, now accessible via engineered enzyme panels.

Strategic Decision Matrix

Use this matrix to select the optimal catalyst system based on your project phase and substrate constraints.

FeatureCBS Reduction Noyori ATH (Ru-TsDPEN) Biocatalysis (KREDs)
Primary Use Case Discovery / MedChem (Gram scale)Process Dev / Manufacturing (Kg-Ton)Manufacturing (Ton scale)
Enantioselectivity (ee) High (90–98%)High (95–99%)Perfect (>99.9%)
Substrate Scope Broad; predictable via mnemonicBroad; sensitive to stericsNarrow per enzyme; requires screening
Catalyst Availability Commercial; easy to synthesizeCommercial; stable precursorsCommercial panels; IP protected
Atom Economy Low (Stoichiometric Borane)High (H donor is iPrOH/HCOOH)High (Water/Glucose)
Operational Risk Moisture sensitive; Borane safetyRobust; Aerobically stablepH/Temp sensitive; Emulsions
Deep Dive: Corey-Bakshi-Shibata (CBS) Reduction

Mechanism & Causality: The CBS reduction utilizes a chiral oxazaborolidine catalyst to activate borane (


).[2][4] The causality of the stereoselection lies in the formation of a rigid fused-ring transition state. The Lewis acidic boron of the catalyst activates the ketone, while the borane reagent coordinates to the catalyst's nitrogen, delivering the hydride intracellularly via a six-membered chair-like transition state.

Visualization: CBS Transition State Assembly

CBS_Mechanism Cat Oxazaborolidine Catalyst Complex Catalyst-Borane Complex Cat->Complex + BH3·THF TS Transition State (Face-Selective Hydride Transfer) Complex->TS + Ketone (Coordination) Product Chiral Boronate Intermediate TS->Product Hydride Transfer Product->Cat Catalyst Regeneration Alcohol Chiral Alcohol (>95% ee) Product->Alcohol + MeOH (Workup)

Caption: The CBS cycle showing activation of borane and the face-selective hydride transfer.

Experimental Protocol: Reduction of Acetophenone Goal: Synthesis of (R)-1-phenylethanol.

  • Catalyst Activation: In a flame-dried flask under Ar, dissolve (S)-Me-CBS catalyst (10 mol%) in anhydrous THF.

  • Borane Addition: Add

    
     (0.6 equiv) to the catalyst solution. Stir at RT for 15 min. Checkpoint: This forms the active catalyst-borane complex.
    
  • Simultaneous Addition (Critical Step): To maximize enantioselectivity, slowly add a solution of acetophenone (1.0 equiv) and additional

    
     (0.6 equiv) simultaneously over 1 hour.
    
    • Why? Keeping borane concentration low prevents the uncatalyzed (racemic) background reaction.

  • Quench: Cool to 0°C and slowly add MeOH. Caution: Vigorous

    
     evolution.
    
  • Workup: Evaporate volatiles, hydrolyze with 1N HCl, extract with EtOAc, and dry over

    
    .
    
Deep Dive: Noyori Asymmetric Transfer Hydrogenation (ATH)

Mechanism & Causality: Unlike traditional hydrogenation, ATH uses an organic hydrogen donor (isopropanol or formic acid). The Ru-TsDPEN catalyst operates via a metal-ligand bifunctional mechanism . The amine proton (


) on the ligand and the metal-hydride (

) interact simultaneously with the ketone oxygen and carbonyl carbon, respectively. This "outer-sphere" mechanism avoids direct metal-oxygen coordination, allowing for high rates and selectivity.

Visualization: Metal-Ligand Bifunctional Cycle

Noyori_Mechanism PreCat Ru-Cl Precatalyst (16e-) Active Ru-Hydride Species (18e- Active Cat) PreCat->Active + H-Donor (HCOOH/Base) TS Concerted TS (Outer Sphere) Active->TS + Ketone Dehydro Dehydrogenated Complex (16e-) TS->Dehydro H+ / H- Transfer Chiral Alcohol Chiral Alcohol TS->Chiral Alcohol Product Release Dehydro->Active + H-Donor (Regeneration)

Caption: The Noyori cycle illustrating the concerted transfer of proton and hydride to the substrate.

Experimental Protocol: ATH of Acetophenone Goal: Synthesis of (S)-1-phenylethanol.

  • Catalyst Prep: Charge a flask with

    
     (0.5 mol%).
    
  • Solvent System: Add a 5:2 mixture of Formic Acid:Triethylamine (TEAF). Note: This azeotrope acts as both solvent and reductant.

  • Reaction: Add acetophenone (1.0 equiv) and stir at 28°C.

    • Checkpoint: Monitor by TLC.[1][4] The reaction is typically complete in 12–24 hours. The evolution of

      
       gas confirms the reaction is proceeding.
      
  • Workup: Dilute with water and extract with DCM. Wash organic layer with saturated

    
     to remove residual acid.
    
  • Purification: Flash chromatography (often not needed due to high conversion).

Deep Dive: Biocatalysis (Ketoreductases - KREDs)

Mechanism & Causality: KREDs are NADPH-dependent enzymes. They bind the ketone in a specific orientation defined by the amino acid residues in the active site (Lock and Key). To make this catalytic, a cofactor regeneration system (e.g., Glucose Dehydrogenase + Glucose) is coupled to recycle


 back to 

.

Visualization: Coupled Enzymatic Cycle

KRED_Workflow NADPH NADPH NADP NADP+ NADPH->NADP Hydride Transfer NADP->NADPH Recycling (GDH) Substrate Ketone Product Chiral Alcohol Substrate->Product KRED Glucose Glucose Gluconolactone Glucono- lactone Glucose->Gluconolactone GDH

Caption: The coupled loop showing KRED reduction powered by the GDH cofactor recycling system.

Experimental Protocol: KRED Screening & Scale-up

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM

    
     and 100 mM Glucose.
    
  • Enzyme Mix: Add KRED (5 mg) and GDH (5 mg) to 5 mL of buffer.

  • Substrate Addition: Dissolve acetophenone in DMSO (10% v/v of final volume) and add to the buffer.

  • Incubation: Shake at 30°C / 250 rpm for 24 hours.

  • Validation: Extract a 100 µL aliquot with EtOAc and analyze via Chiral GC.

Comparative Data: Reduction of Acetophenone

Data compiled from standard literature benchmarks [1, 2, 4].

Metric(S)-Me-CBS Ru-TsDPEN (ATH) KRED (e.g., KRED-101)
Yield 96%>99%>99%
Enantiomeric Excess (ee) 94% (R)97% (S)>99.5% (S or R)
S/C Ratio (Loading) 10–20 : 1200–1000 : 12000+ : 1
Reaction Time 1–2 h12–24 h24–48 h
Temp / Pressure RT / 1 atm28°C / 1 atm30°C / 1 atm
Cost Driver Stoichiometric BoraneRuthenium MetalEnzyme Panel Screening
References
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[5] Journal of the American Chemical Society. Link

  • Noyori, R., & Hashiguchi, S. (1997).[6] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research. Link

  • BenchChem. (2025).[1] A Comparative Guide to Enantioselective Ketone Reduction. Link

  • Hollmann, F., et al. (2011). Enzymatic reduction of ketones. Green Chemistry. Link

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Link

Sources

Comparative

Comparative Guide: Biological Activity of Amino Alcohol Derivatives

Executive Summary: The Amino Alcohol Pharmacophore The -amino alcohol motif (1,2-amino alcohol) is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for essential medicines ranging fro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Amino Alcohol Pharmacophore

The


-amino alcohol motif (1,2-amino alcohol) is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for essential medicines ranging from 

-blockers (Propranolol) to antitubercular agents (Ethambutol) and sphingosine kinase inhibitors. Its ability to form bidentate hydrogen bonds allows it to mimic transition states in peptide hydrolysis and interact avidly with metal-dependent enzymes.

This guide provides a technical comparison of novel amino alcohol derivatives against industry-standard controls (Ethambutol , Doxorubicin , and Galantamine ). We analyze performance across three critical therapeutic axes: Antimycobacterial, Anticancer, and Neuroprotective activity.

Comparative Analysis A: Antimycobacterial Activity

Context: Tuberculosis (TB) requires long-term multidrug therapy. The standard drug, Ethambutol (EMB) , targets arabinosyl transferases involved in cell wall synthesis.[1][2] Novel unsymmetrical amino alcohol derivatives are being developed to overcome EMB resistance.

Performance Data: Synthetic Derivatives vs. Ethambutol

Data sourced from recent structure-activity relationship (SAR) studies on N-alkylated amino alcohols.

Compound ClassTest OrganismMIC (

g/mL)
Potency Factor (vs. EMB)Mechanism of Action
Ethambutol (Standard) M. tuberculosis H37Rv1.56 - 3.12 1.0x (Baseline)Inhibits EmbCAB arabinosyl transferases
Compound 12a (Unsymmetrical diamine)M. tuberculosis H37Rv0.78 2x - 4x More Potent Enhanced lipophilicity; cell wall disruption
Compound 22 (Aryl-amino alcohol)M. tuberculosis MDR Strains3.12 ComparableEffective against EMB-resistant strains
SQ109 (Adamantyl-amino alcohol)M. tuberculosis0.78 4x More Potent Disrupts MmpL3 transporter (distinct from EMB)

Key Insight: While Ethambutol is potent, its symmetric nature limits binding versatility. Unsymmetrical amino alcohol derivatives (like SQ109 and Compound 12a) often exhibit lower MICs due to improved membrane penetration and the ability to target mutant Emb proteins or alternative targets like MmpL3.

Comparative Analysis B: Anticancer Cytotoxicity

Context: Amino alcohols derived from natural scaffolds (e.g., Eugenol, Isosteviol) are compared against Doxorubicin , a standard DNA-intercalating anthracycline known for high cardiotoxicity.

Performance Data: Cytotoxicity (MTT Assay)

Cell Line: MCF-7 (Human Breast Adenocarcinoma)[3][4][5]

CompoundIC

(

M)
Selectivity Index (SI)*Toxicity Profile
Doxorubicin (Standard) 0.5 - 1.5 Low (~1.5)High cardiotoxicity; non-selective DNA damage
Eugenol-Amino Alcohol (3d) 2.8 - 4.5 High (>5.0)Apoptosis induction via Caspase-3 activation
Isosteviol-Amino Alcohol 1.45 Moderate (2.5)Comparable potency to Doxorubicin; lower toxicity
N-Naphthyl Amino Alcohol 0.5 ModerateBioisostere of chloroquine; lysosomal targeting

*Selectivity Index (SI) = IC


 Normal Cells / IC

Cancer Cells. Higher is better.

Mechanistic Causality: Unlike Doxorubicin, which causes necrotic cell death and inflammation, specific amino alcohol derivatives (specifically the Eugenol-derived series) trigger programmed cell death (apoptosis) without generating excessive Reactive Oxygen Species (ROS) in healthy cardiomyocytes.

Comparative Analysis C: Neuroprotection (AChE Inhibition)

Context: Galantamine is a reversible acetylcholinesterase (AChE) inhibitor used for Alzheimer's disease.[6][7][8][9] Novel dual-binding amino alcohol hybrids aim to inhibit both the catalytic active site (CAS) and the peripheral anionic site (PAS) to prevent amyloid-


 aggregation.
Performance Data: Enzyme Inhibition

Enzyme: Human Acetylcholinesterase (hAChE)

CompoundIC

(nM)
Binding ModeA

Aggregation Inhibition
Galantamine (Standard) 350 - 500 CAS OnlyNegligible (<10%)
Galantamine-Peptide Hybrid 50 - 100 Dual (CAS + PAS)High (40-60%)
Chiral Amino Alcohol (6) 210 CAS DominantModerate

Technical Note: The "Dual Binding" strategy is superior because blocking the PAS prevents the enzyme from acting as a chaperone for amyloid fibril formation, offering disease-modifying potential beyond simple symptomatic relief.

Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing (Alamar Blue/Resazurin)

This fluorometric assay is superior to standard turbidity measurements for slow-growing mycobacteria.

  • Preparation: Prepare stock solutions of amino alcohol derivatives in DMSO. Dilute serially in 7H9 broth to achieve concentrations from 0.1 to 100

    
    g/mL.
    
  • Inoculation: Inoculate 96-well plates with M. tuberculosis H37Rv (

    
     CFU/well). Include Ethambutol as the positive control and DMSO as the vehicle control.
    
  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add 20

    
    L of Alamar Blue (Resazurin) solution and 12 
    
    
    
    L of 10% Tween 80. Incubate for an additional 24 hours.
  • Readout: Measure fluorescence at Ex 530 nm / Em 590 nm. A shift from blue (resazurin) to pink (resorufin) indicates viable cell metabolism.

  • Calculation: Determine MIC as the lowest concentration preventing the color change.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Standard validation for anticancer potency.[3]

  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h to allow attachment.
    
  • Treatment: Replace medium with fresh medium containing graded concentrations of the test amino alcohol (0.1 - 50

    
    M). Run Doxorubicin in parallel.
    
  • Exposure: Incubate for 48 or 72 hours at 37°C, 5% CO

    
    .
    
  • MTT Addition: Add 10

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
    
  • Solubilization: Aspirate medium carefully. Dissolve crystals in 100

    
    L DMSO.
    
  • Measurement: Read absorbance at 570 nm. Calculate % Cell Viability =

    
    .
    

Visualized Mechanism of Action

The following diagram illustrates the dual-pathway mechanism where amino alcohol derivatives can induce apoptosis in cancer cells (Left Branch) or inhibit cell wall synthesis in Mycobacteria (Right Branch).

AminoAlcoholMechanism AA Amino Alcohol Derivative CellEntry Cellular Uptake (Lipophilic Diffusion) AA->CellEntry In Mammalian Cells BactEntry Mycobacterial Cell Wall Penetration AA->BactEntry In Mycobacteria Mito Mitochondrial Destabilization CellEntry->Mito Caspase Caspase-3/9 Activation Mito->Caspase Release of Cyt C Apoptosis Apoptosis (Cancer Cell Death) Caspase->Apoptosis EmbCAB Inhibition of EmbCAB Transferases BactEntry->EmbCAB CellWall Arabinogalactan Synthesis Halted EmbCAB->CellWall Lysis Bacteriostasis/Lysis CellWall->Lysis

Caption: Divergent mechanisms of amino alcohol derivatives in oncology (apoptosis induction) vs. infectious disease (cell wall inhibition).

References

  • Synthesis and anti-mycobacterial activity of novel amino alcohol derivatives. Vertex AI Search / PubMed.Link

  • Design, Synthesis and Evaluation of Novel Ethambutol Analogues. National Institutes of Health (PMC).Link

  • Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides and Cytotoxic Agents. MDPI Molecules.Link

  • Comparative Analysis of the Cytotoxic Activity of Amino Alcohol Derivatives and Doxorubicin. BenchChem Technical Guides.Link

  • Galantamine Derivatives as Acetylcholinesterase Inhibitors: Docking, Design, and Synthesis. ResearchGate.Link

  • Synthesis and Therapeutic Application of Beta-Amino Alcohol Derivatives. ResearchGate Review.Link

Sources

Validation

cost-effectiveness of different chiral auxiliary synthesis routes

This guide provides a technical, comparative analysis of three dominant chiral auxiliary platforms: Evans Oxazolidinones , Myers Pseudoephedrine , and Ellman’s Sulfinamide . It focuses on cost-effectiveness , defined her...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical, comparative analysis of three dominant chiral auxiliary platforms: Evans Oxazolidinones , Myers Pseudoephedrine , and Ellman’s Sulfinamide .

It focuses on cost-effectiveness , defined here not merely as reagent price, but as a function of Process Mass Intensity (PMI) , Atom Economy , Scalability , and Recyclability .

[1][2][3]

Executive Summary & Strategic Framework

In drug development, the "Auxiliary Tax"—the cost of installing, carrying, and removing a stoichiometric chiral directing group—is a critical bottleneck. While catalytic asymmetric synthesis is the ideal, chiral auxiliaries remain the industry workhorse for early-phase CMC (Chemistry, Manufacturing, and Controls) due to their predictability and crystallinity .

When selecting a route, the decision matrix shifts from "highest ee" (academic focus) to "lowest cost of goods (COGS) at scale" (industrial focus).

The "Cost" Hierarchy
  • Direct Material Cost: Price of the auxiliary and reagents (e.g., Lithium bases).

  • Process Cost: Cryogenic requirements (

    
    ), chromatography burden, and reactor time.
    
  • Atom Economy: The molecular weight of the waste generated per mole of product.

Deep Dive: Evans Oxazolidinones

The Benchmark for Reliability

Evans auxiliaries (specifically 4-benzyl-2-oxazolidinone) rely on chelated Z-enolates to effect highly diastereoselective


-alkylations.
  • Cost Profile: Moderate to High.

  • Scalability: Limited by cryogenic requirements and exothermic cleavage.

  • Best Use Case: Discovery to Phase I, where speed and guaranteed stereochemistry outweigh raw efficiency.

Technical Analysis[4][5][6][7]
  • Mechanism: The oxazolidinone carbonyl coordinates with the metal (Li/Na/Ti), locking the enolate geometry. The bulky benzyl group shields one face, forcing electrophilic attack from the opposite side.

  • Hidden Costs:

    • Cryogenics: Enolization typically requires

      
       to prevent enolate equilibration.
      
    • Cleavage: The standard LiOH/

      
       cleavage is oxidative and exothermic, posing safety risks at kilogram scale.
      
    • Atom Economy: The auxiliary (MW ~177) is often heavier than the fragment being added, leading to poor mass intensity.

Standardized Protocol: Evans Alkylation

Objective: Synthesis of


-chiral acid via propionyl-oxazolidinone.
  • Acylation: Treat (S)-4-benzyl-2-oxazolidinone with

    
     (1.05 equiv) in THF at 
    
    
    
    , followed by propionyl chloride.
  • Enolization: Add NaHMDS (1.1 equiv) to the acylated auxiliary in THF at

    
    . Stir for 30 min to ensure Z-enolate formation.
    
  • Alkylation: Add Allyl Iodide (1.2 equiv). Stir at

    
     for 2 h, then warm to 
    
    
    
    .
  • Cleavage: Dissolve product in THF/

    
     (
    
    
    
    ). Add
    
    
    (4 equiv) and LiOH (2 equiv) at
    
    
    . Quench with
    
    
    .[1]
  • Recovery: Extract the chiral acid at basic pH. Acidify aqueous layer and extract the auxiliary (Recyclability: >90%).

Deep Dive: Myers Pseudoephedrine

The Industrial Scalability Champion

Developed to address the limitations of Evans chemistry, Myers' auxiliaries use pseudoephedrine—a commodity chemical—to direct alkylation.

  • Cost Profile: Low (Commodity precursors).

  • Scalability: High. Reactions often run at

    
     or 
    
    
    
    rather than
    
    
    .
  • Best Use Case: Multi-kilogram synthesis of

    
    -chiral acids/alcohols.
    
Technical Analysis[4][5][6][7]
  • Mechanism: Uses Lithium Chloride (LiCl) as a critical additive.[2] LiCl breaks up enolate aggregates, accelerating the reaction and enhancing stereocontrol via a discrete aggregates.

  • Cost Advantages:

    • Reagent Cost: Pseudoephedrine is significantly cheaper than valine-derived oxazolidinones.

    • Throughput: Reactions are faster and less sensitive to temperature fluctuations.

    • Crystallinity: Amide intermediates are highly crystalline, often allowing purification by recrystallization (skipping chromatography).[3]

  • Regulatory Note: Pseudoephedrine is a regulated precursor (methamphetamine). Strict compliance logging is required, which adds a "compliance cost."

Standardized Protocol: Myers Alkylation

Objective: Large-scale alkylation of


-propionyl-pseudoephedrine.
  • Drying: Flame-dry LiCl (6 equiv) in the flask under vacuum (Critical Step: LiCl must be anhydrous).

  • Solution Prep: Add amide substrate and THF.[4][3] Cool to

    
     (can be optimized to 
    
    
    
    for some substrates).
  • Enolization: Add LDA (2.1 equiv). The solution turns pale yellow. Stir 1 h.

    • Note: 2 equiv of base are needed: one for the hydroxyl group, one for the enolate.

  • Alkylation: Add alkyl halide (1.1 equiv). Reaction is often complete in <2 h.

  • Cleavage: Reflux in acidic methanol (for ester) or aqueous NaOH (for acid).

  • Recovery: >95% recovery of pseudoephedrine via extraction.

Deep Dive: Ellman’s Sulfinamide

The Standard for Chiral Amines

Unlike Evans/Myers which target carbonyls, Ellman’s auxiliary (


-butanesulfinamide) targets imines  to synthesize chiral amines.
  • Cost Profile: Moderate.

  • Scalability: Excellent.

  • Best Use Case: Synthesis of chiral amines, amino acids, and amino alcohols.

Technical Analysis[4][5][6][7]
  • Mechanism: Condensation with aldehyde/ketone yields a chiral

    
    -sulfinyl imine.[5] Grignard or hydride addition occurs diastereoselectively.
    
  • Cost Effectiveness:

    • Atom Economy: High. The

      
       sulfinyl group (MW ~105) is lighter than Evans/Myers auxiliaries.
      
    • Cleavage: Extremely mild (HCl/MeOH). No oxidative waste streams.

    • Recyclability: Poor. The sulfur center is typically oxidized or lost during cleavage (forming

      
       or similar), making recycling difficult/uneconomical compared to Evans/Myers.
      

Comparative Data Analysis

Table 1: Quantitative Performance Metrics
MetricEvans OxazolidinoneMyers PseudoephedrineEllman Sulfinamide
Primary Target

-Chiral Acids/Alcohols

-Chiral Acids/Alcohols
Chiral Amines
Reagent Cost High (Fine Chemical)Low (Commodity)*Moderate
Atom Economy Low (Aux MW ~177)Medium (Aux MW ~165)High (Aux MW ~121)
Typical Yield 85-95%90-98%85-95%
Diastereomeric Ratio >98:2>95:5 (often >99:1)>90:10 (up to 99:1)
Recyclability Excellent (>90%)Excellent (>95%)Poor (Sacrificial)
Purification Chromatography usually req.Recrystallization often possibleChromatography/Crystallization

*Subject to regulatory compliance costs.

Table 2: Process Suitability Matrix
FeatureEvans RouteMyers RouteEllman Route
Cryogenic Dependency High (

critical)
Moderate (can run warmer)Low (often RT or

)
Safety Hazard Peroxide cleavage (Exotherm)Flammable solventsLow hazard cleavage
Throughput Low (Long reaction times)High (Fast kinetics w/ LiCl)High
Regulatory Burden LowHigh (Precursor laws)Low

Visualizing the Workflows

Diagram 1: General Chiral Auxiliary Cycle (Evans/Myers)

This diagram illustrates the "Auxiliary Tax" loop—the steps required solely to induce chirality.

AuxiliaryCycle Substrate Prochiral Substrate Coupling 1. Coupling (Acylation) Substrate->Coupling Auxiliary Chiral Auxiliary Auxiliary->Coupling Input Reaction 2. Asymmetric Transformation Coupling->Reaction Chiral Intermediate Cleavage 3. Cleavage & Recovery Reaction->Cleavage New Stereocenter Cleavage->Auxiliary Recycle (>90%) Product Chiral Product Cleavage->Product Output

Caption: The closed-loop cycle of auxiliary synthesis. Note the recycling step which is critical for cost-efficiency in Evans and Myers routes.

Diagram 2: Mechanistic Divergence (Evans vs. Myers)

Comparison of the transition states that dictate cost (temperature/reagents).

Mechanism cluster_Evans Evans (Rigid Chelation) cluster_Myers Myers (Cooperative Aggregates) E_Base Base: NaHMDS/LiHMDS E_TS Z-Enolate (Ti/Li Chelate) E_Base->E_TS E_Temp Temp: -78°C (Strict) E_Temp->E_TS M_Base Base: LDA + LiCl (6 eq) M_TS Pseudoephedrine Dianion M_Base->M_TS M_Temp Temp: -78°C to 0°C M_Temp->M_TS

Caption: Evans relies on strict temperature control for Z-enolate rigidity. Myers uses LiCl additives to accelerate kinetics, allowing warmer processing temperatures.

References

  • Evans, D. A., et al. (1982).[6] "Enantioselective alkylation of N-acyl-2-oxazolidinones." Journal of the American Chemical Society.[7]

  • Myers, A. G., et al. (1997).[6] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[8] Journal of the American Chemical Society.[7]

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses.

  • Kumagai, N., & Shibasaki, M. (2013). "Catalytic Asymmetric Synthesis vs Chiral Auxiliaries." Angewandte Chemie International Edition.

Sources

Comparative

Structural Elucidation of 2-Amino-2-methyl-pentan-3-ol: A Comparative Guide to Spectroscopic Methodologies

This guide outlines the spectroscopic strategy for confirming the structure of 2-Amino-2-methyl-pentan-3-ol , a vicinal -amino alcohol. Given the presence of a quaternary carbon adjacent to a chiral center, this molecule...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the spectroscopic strategy for confirming the structure of 2-Amino-2-methyl-pentan-3-ol , a vicinal


-amino alcohol. Given the presence of a quaternary carbon adjacent to a chiral center, this molecule presents specific stereochemical challenges that routine analysis often misses.

Executive Summary & Molecule Profile

2-Amino-2-methyl-pentan-3-ol is a sterically congested


-amino alcohol. Its structure features a quaternary carbon (C2) bearing a primary amine and a gem-dimethyl group, directly adjacent to a chiral carbinol center (C3).
  • Chemical Formula:

    
    [1]
    
  • Key Structural Challenge: Differentiating the enantiomers (C3 chirality) and confirming the connectivity of the quaternary center which has no attached protons for direct

    
    -
    
    
    
    coupling.
  • Critical Observation: The chiral center at C3 renders the two methyl groups at C2 diastereotopic (anisochronous). They will not appear as a single equivalent peak in NMR, a common pitfall in routine analysis.

Comparison of Analytical Tiers
FeatureTier 1: Routine Verification Tier 2: Structural Definitive Tier 3: Stereochemical Absolute
Methods 1D NMR (

), FT-IR, MS
2D NMR (HSQC, HMBC, NOESY)Chiral Derivatization (Mosher/MPA), X-Ray
Outcome Confirms functional groups & mass.[2][3][4][5][6][7]Confirms connectivity & relative stereochem.Determines Absolute Configuration (

).
Time/Cost Low / < 1 HourMedium / 2-4 HoursHigh / 24+ Hours
Limitation Cannot distinguish enantiomers; ambiguous connectivity.Requires complex interpretation.Destructive (derivatization required).

Tier 1: Routine Spectroscopic Profiling

Objective: Rapid confirmation of functional groups and molecular weight.

A. Infrared Spectroscopy (FT-IR)

The vicinal amino-alcohol motif creates a complex hydrogen-bonding network.

  • 3600–3200 cm⁻¹ (Broad/Spiked): You will observe a broad O-H stretch overlapping with N-H stretches. Look for the "molar tooth" sign: two small spikes on the broad O-H hump, corresponding to the symmetric and asymmetric stretches of the primary amine (

    
    ).
    
  • 1050–1150 cm⁻¹: Strong C-O stretch (secondary alcohol).

B. Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (

    
    ).
    
  • Expected Ion:

    
    .[5]
    
  • Fragmentation: Expect a characteristic loss of water (

    
    ) and cleavage between C2 and C3 ( 
    
    
    
    -cleavage), generating fragments stabilizing the amine.

Tier 2: Advanced Connectivity (2D NMR)

Objective: Unambiguous assignment of the quaternary carbon and diastereotopic protons.

Routine 1D NMR is insufficient because the quaternary C2 has no protons to couple with neighbors (singlet methyls, singlet amine). You must use Heteronuclear Multiple Bond Correlation (HMBC) to "see" across the quaternary gap.

Predicted NMR Data Table (Solvent: )
PositionGroup

Shift (ppm)
Multiplicity

Shift (ppm)
Key HMBC Correlations
C1/Me

(a)
~1.05Singlet~24.0C2, C3
C1'/Me

(b)
~1.15Singlet~26.5C2, C3
C2

~52.0From Me(a/b) & H3
C3

~3.20dd~76.0From C4, Me(a/b)
C4

~1.40Multiplet~28.0C3, C5
C5

~0.90Triplet~10.0C3, C4

Critical Note on Diastereotopicity: Because C3 is chiral, the two methyl groups on C2 are in different magnetic environments. They will appear as two distinct singlets, not one integration-of-6 singlet. Failure to resolve these indicates low field strength or accidental equivalence (try benzene-


 to resolve).
Workflow Diagram: Structural Confirmation Logic

StructuralLogic Start Unknown Sample (C6H15NO) IR_MS Tier 1: IR & MS Confirm -OH, -NH2, MW 117 Start->IR_MS H1_NMR Tier 1: 1H NMR Check Methyl Region IR_MS->H1_NMR Decision1 Are there 2 distinct methyl singlets? H1_NMR->Decision1 Tier2 Tier 2: 2D NMR (HMBC/HSQC) Decision1->Tier2 Yes (Diastereotopic) Decision1->Tier2 No (Accidental Equivalence) Quat_Check Confirm C2 Quaternary Connectivity via HMBC Tier2->Quat_Check Stereo Tier 3: Stereochemistry (Mosher's Method) Quat_Check->Stereo If Enantiopurity Needed

Caption: Logical workflow for escalating from routine confirmation to absolute stereochemical assignment.

Tier 3: Absolute Configuration (Mosher's Method)

Objective: Determining if the sample is (3R) or (3S).

For


-amino alcohols, the Double Derivatization Method  using 

-methoxyphenylacetic acid (MPA) or Mosher's Acid (MTPA) is the gold standard [1, 2].
The Protocol: Bis-MPA Derivatization

Since the molecule has both


 and 

, both will react. You will synthesize the Bis-MPA amide-ester.
  • Reagents:

    
    -MPA and 
    
    
    
    -MPA (separately), DCC (coupling agent), DMAP (catalyst),
    
    
    .
  • Reaction: React the substrate with

    
    -MPA to form the 
    
    
    
    -derivative, and
    
    
    -MPA to form the
    
    
    -derivative.
  • Analysis: Compare the

    
     NMR chemical shifts of the protons flanking the chiral center (specifically the C2-Methyls and C4-Methylene) between the two derivatives.
    
Calculating

Calculate the difference in chemical shift:


.[6]
  • Interpretation: The shielding/deshielding effects of the MPA phenyl ring correlate directly to the spatial arrangement of the substituents.

    • If

      
       is positive  for protons on the Right side (C4/C5) and negative  for protons on the Left side (C2-Me), the configuration can be assigned based on the sector rule models described by Riguera et al. [3].
      

Experimental Protocols

Protocol A: HMBC Setup for Quaternary Assignment

Rationale: To prove the methyls are attached to C2 and not elsewhere.

  • Sample: Dissolve 10 mg of product in 0.6 mL

    
    .
    
  • Parameter Set: Select hmbcgp (gradient selected HMBC).

  • Optimization: Set long-range coupling constant (

    
    ) to 8 Hz (standard for 2-3 bond couplings).
    
  • Validation: Look for cross-peaks between the Carbon at ~52 ppm (C2) and the Proton singlets at ~1.05/1.15 ppm (Methyls).

Protocol B: Visualization of NOE Correlations

Rationale: To determine relative stereochemistry or conformation.

NOE_Pathway C3_H H-C3 (Methine) Me_A Me-A (C2) C3_H->Me_A Strong Me_B Me-B (C2) C3_H->Me_B Weak H_C4 H-C4 (Ethyl) Me_A->H_C4 NOE

Caption: Expected NOE correlations. The chiral center H-C3 will show differential enhancement to the diastereotopic methyls (Me-A vs Me-B) depending on the preferred rotamer.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[3][8] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[7][9] Nature Protocols, 2, 2451–2458. Link[7]

  • Freire, F., Seco, J. M., Quiñoá, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by 1H NMR. Chemical Communications, (7), 821-823. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[10] (General reference for IR/NMR tables).

Sources

Validation

Structural Elucidation Strategy: X-ray Crystallography of 2-Amino-2-methyl-pentan-3-ol Derivatives

Executive Summary 2-Amino-2-methyl-pentan-3-ol represents a class of sterically hindered -amino alcohols often utilized as chiral auxiliaries or pharmacophores. However, its structural characterization presents distinct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-2-methyl-pentan-3-ol represents a class of sterically hindered


-amino alcohols often utilized as chiral auxiliaries or pharmacophores. However, its structural characterization presents distinct challenges: the free base is frequently a hygroscopic oil or low-melting solid due to the flexibility of the alkyl chain and the disruption of lattice energy by the gem-dimethyl group.

This guide serves as a technical manual for researchers attempting to determine the absolute configuration and conformational preference of this molecule. Unlike standard operating procedures, this document advocates for a derivatization-first strategy , specifically comparing the efficacy of heavy-atom derivatization (X-ray) against solution-state NMR methods.

Part 1: The Crystallographic Challenge

The core difficulty in crystallizing 2-amino-2-methyl-pentan-3-ol lies in its molecular degrees of freedom. The gem-dimethyl group at the


-position creates steric bulk that inhibits efficient packing, while the hydroxyl and amine groups compete for hydrogen bond donors/acceptors, often leading to amorphous glasses rather than diffraction-quality crystals.
Strategic Decision Matrix

Before attempting crystallization, researchers must evaluate the "Path to Structure." The following decision tree outlines the logical flow for selecting the optimal characterization method.

G Start Target: 2-Amino-2-methyl-pentan-3-ol CheckState Physical State Check Start->CheckState Solid Crystalline Solid? CheckState->Solid Yes Oil Oil / Amorphous? CheckState->Oil No DirectXRD Direct X-ray (Low Probability) Solid->DirectXRD Derivatize Derivatization Strategy Oil->Derivatize Salt Salt Formation (HCl, Picrate) Derivatize->Salt Quick Screen Covalent Covalent Modification (Heavy Atom) Derivatize->Covalent Recommended NMR NMR Analysis (Mosher Ester) Derivatize->NMR Alternative ResultXRD Absolute Config (Anomalous Dispersion) Covalent->ResultXRD High Confidence ResultNMR Relative Config (Delta-Delta Shift) NMR->ResultNMR Medium Confidence

Caption: Decision matrix for structural elucidation of hindered amino alcohols.

Part 2: Comparative Analysis of Methods

This section objectively compares the proposed Covalent Derivatization (p-Bromobenzoate) method against the two most common alternatives: Salt Formation and NMR Mosher Analysis .

Table 1: Methodological Performance Comparison
FeatureMethod A: p-Bromobenzoate Derivative (Recommended) Method B: HCl/Picrate Salt Method C: NMR (Mosher Analysis)
Primary Output Absolute Configuration (via Anomalous Scattering)Packing / ConnectivityRelative Configuration
Crystallizability High. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-stacking of aromatic rings stabilizes lattice.
Medium. Counter-ions can be disordered; hygroscopicity remains.N/A. Solution state.
Data Confidence Self-Validating. Heavy atom (Br) confirms chirality without reference.Requires reference molecule or high-res data for Flack parameter.Indirect. Relies on conformational assumptions.[1]
Sample Prep Time High (Synthesis + Recrystallization: 2-4 days)Low (Precipitation: <1 day)Medium (Derivatization: 1 day)
Suitability Best for de novo structure determination.Best for confirming purity of known enantiomers.Best when crystals cannot be grown.
Why the p-Bromobenzoate Derivative?

For 2-amino-2-methyl-pentan-3-ol, the p-bromobenzoate derivative is superior because:

  • Rigidity: It locks the flexible amine into a planar amide bond.

  • Lattice Energy: The bromophenyl group introduces strong

    
    -
    
    
    
    stacking interactions, overcoming the destabilizing steric bulk of the gem-dimethyl group [1].
  • Anomalous Scattering: The Bromine atom (

    
    ) provides a strong anomalous signal (f"), allowing determination of absolute configuration even with Mo-K
    
    
    
    radiation, which is impossible with the light-atom-only free base [2].

Part 3: Experimental Protocol

This protocol details the synthesis and crystallization of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-(2-hydroxy-1,1-dimethyl-butyl)-4-bromobenzamide  derivative. This workflow is designed to ensure single-crystal growth suitable for X-ray diffraction.
Phase 1: Synthesis of the Derivative

Objective: Convert the oily amine into a crystalline amide.

  • Reagents:

    • Substrate: 2-Amino-2-methyl-pentan-3-ol (1.0 equiv).

    • Reagent: 4-Bromobenzoyl chloride (1.1 equiv).

    • Base: Triethylamine (1.5 equiv) or Pyridine.

    • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Dissolve the amino alcohol in dry DCM at 0°C under

      
       atmosphere.
      
    • Add Triethylamine.

    • Dropwise add 4-Bromobenzoyl chloride dissolved in DCM. Rationale: Slow addition prevents bis-acylation at the hydroxyl group.

    • Allow to warm to room temperature and stir for 4 hours.

    • Workup: Wash with 1M HCl (to remove unreacted amine), then sat.

      
      , then brine. Dry over 
      
      
      
      .
    • Validation: Check purity via TLC. The amide should be significantly less polar than the starting amine.

Phase 2: Crystallization (Vapor Diffusion Method)

Objective: Grow diffraction-quality single crystals.

Unlike simple evaporation, vapor diffusion controls the rate of supersaturation, essential for hindered molecules.

  • Setup:

    • Inner Vial: Dissolve 20 mg of the crude amide in a minimal amount of "Good Solvent" (e.g., Acetone or Ethanol).

    • Outer Vial: Fill a larger jar with "Bad Solvent" (e.g., Hexane or Pentane).

    • Process: Place the open inner vial inside the outer jar and seal the outer jar tightly.

  • Timeline: Leave undisturbed at 4°C for 2-5 days.

  • Observation: The hexane vapors will slowly diffuse into the acetone, lowering solubility and driving crystal growth.

Workflow Step1 Synthesis (DCM, 0°C) Step2 Workup (Acid/Base Wash) Step1->Step2 Step3 Vapor Diffusion (Acetone/Hexane) Step2->Step3 Step4 X-ray Diffraction (Mo Source) Step3->Step4

Caption: Experimental workflow from synthesis to diffraction.

Part 4: Data Interpretation & Quality Metrics

Once data is collected, the following metrics confirm the validity of the structure.

The Flack Parameter

For the brominated derivative, the Flack parameter is the critical metric for absolute configuration.

  • Value

    
     0.0 (u < 0.1):  Correct absolute configuration.
    
  • Value

    
     1.0:  Inverted structure (wrong enantiomer).
    
  • Value

    
     0.5:  Racemic twin.
    
Hydrogen Bonding Networks

In 2-amino-2-methyl-pentan-3-ol derivatives, look for the intramolecular hydrogen bond between the Amide N-H and the Hydroxyl O.

  • Observation: If this bond exists, it locks the conformation of the alkyl chain.

  • Significance: This mimics the "bioactive conformation" often seen when these molecules bind to protein receptors [3].

R-Factor Targets
  • 
     < 5%:  Excellent quality.
    
  • 
     5-7%:  Acceptable for publication.
    
  • 
     > 10%:  Likely indicates twinning or disorder in the flexible ethyl tail (C4-C5). Action: Try collecting data at 100 K.
    

References

  • Grothe, E., et al. (2016).[2] Chirality determination in the solid state. ResearchGate. Retrieved from [Link]

  • NIH/PubChem. (2024). 2-Amino-2-methyl-pentan-3-OL | C6H15NO.[3] Retrieved from [Link]

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

Sources

Comparative

Computational Studies on the Mechanism of Chiral Induction

Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, and Drug Development Professionals Executive Summary The accurate prediction of enantiomeric excess ( ) and the elucidation of chiral...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, and Drug Development Professionals

Executive Summary

The accurate prediction of enantiomeric excess (


) and the elucidation of chiral induction mechanisms are pivotal in asymmetric synthesis. For decades, computational chemistry served primarily to rationalize experimental outcomes post hoc. However, with the advent of dispersion-corrected density functional theory (DFT) and automated conformational sampling, computational tools have evolved into predictive engines capable of guiding catalyst design.

This guide objectively compares the performance of leading computational methodologies for modeling chiral induction. It moves beyond standard protocols to focus on the causality of stereoselection , specifically analyzing how non-covalent interactions (NCIs) and distortion energies dictate the energy difference (


) between diastereomeric transition states.
Part 1: Comparative Analysis of Computational Methodologies

To predict


 accurately, the computational method must resolve energy differences as small as 1.36 kcal/mol  (which corresponds to ~90% 

at 298 K). Standard functionals often fail this metric due to poor description of dispersion forces (van der Waals interactions), which are frequently the source of chiral induction in steric-driven catalysis.
Table 1: Performance Comparison of DFT Functionals in Asymmetric Catalysis
FeatureMethod A: Standard Hybrid (B3LYP) Method B: Meta-Hybrid / Dispersion (M06-2X) Method C: Range-Separated (ωB97X-D / ωB97M-V)
Core Mechanism Global hybrid GGA.Meta-hybrid GGA with high non-locality.Range-separated hybrid with explicit dispersion (D2/D3).
Dispersion Accuracy Poor. Fails to capture

-

stacking and steric attraction.
Excellent. Implicitly parameterized for medium-range correlation.Excellent. Explicit corrections capture long-range dispersion.
Barrier Height MAE ~3–5 kcal/mol (often underestimates).~1.0–1.5 kcal/mol.< 1.0 kcal/mol (closest to CCSD(T)).[1]
Conformer Ranking Unreliable for flexible chiral ligands.High fidelity in ranking conformers.High fidelity; robust for large systems.
Computational Cost Low (Reference Standard).Medium (Requires dense integration grids).[2]Medium-High.
Best Use Case Basic bond-breaking reactions (hard electronic effects).Organocatalysis, Chiral Phosphoric Acids, Hydrogen Bonding. Large Ligand Systems, Transition Metal Catalysis.

Critical Insight: For chiral induction involving large aromatic groups (e.g., BINOL-derived phosphoric acids), M06-2X or ωB97X-D are the mandatory standards. B3LYP typically predicts lower selectivities or incorrect major enantiomers because it underestimates the stabilizing "lock-and-key" dispersion interactions in the transition state.

Part 2: The Mechanistic Workflow (Protocol)

Modeling chiral induction requires a rigorous self-validating workflow. You cannot simply optimize one Transition State (TS) for the


-pathway and one for the 

-pathway; you must locate the Global Minimum TS for both.
Diagram 1: The Boltzmann-Weighted Selectivity Workflow

This diagram illustrates the necessary steps to convert molecular structures into a predicted enantiomeric excess.

ChiralWorkflow Start Input: Catalyst + Substrate ConfSearch 1. Conformational Sampling (CREST / Molecular Mechanics) Generate 100+ conformers Start->ConfSearch Prune 2. DFT Pre-Optimization (Low Level: B3LYP/6-31G*) ConfSearch->Prune Filter by Energy Window (5 kcal/mol) TS_Search 3. Transition State Search (QST3 or Berny Algorithm) Locate TS(R) and TS(S) Prune->TS_Search Optimize Geometry HighLevel 4. Single Point Energy Refinement (M06-2X/def2-TZVP + Solvation) TS_Search->HighLevel Verify Imaginary Freq Boltzmann 5. Boltzmann Weighting Sum exp(-G/RT) for all conformers HighLevel->Boltzmann Calculate Gibbs Free Energy Output Output: ΔΔG‡ and Predicted %ee Boltzmann->Output

Caption: Workflow for predicting enantioselectivity. Note that conformational sampling (Step 1) is the most critical step to avoid local minima errors.

Detailed Protocol: Modeling Chiral Phosphoric Acid (CPA) Catalysis

Objective: Determine the origin of enantioselectivity in the transfer hydrogenation of imines by a BINOL-derived CPA.

  • Conformational Ensemble Generation:

    • Use a semi-empirical method (e.g., GFN2-xTB) or force field (MMFF94) to generate rotamers of the catalyst's 3,3'-substituents.

    • Why: The chiral pocket is flexible. A single static structure ignores entropy.

  • Transition State Location (The "Hand-Guided" Approach):

    • Manually construct the H-bond network: The imine nitrogen protonates via the CPA hydroxyl, while the phosphate oxygen activates the nucleophile.

    • Run a constrained optimization fixing the reaction coordinate (e.g., C...H distance at 1.5 Å).

    • Release constraints and run Opt=TS using B3LYP-D3(BJ)/6-31G(d) .

  • Energy Refinement (The "Truth" Step):

    • Perform single-point energy calculations on the optimized TS geometries using M06-2X/def2-TZVP with the SMD solvation model (e.g., Toluene).

    • Self-Validation: Ensure the imaginary frequency corresponds to the H-transfer vector.

  • Calculation of

    
    : 
    
    • Calculate

      
       for the lowest energy 
      
      
      
      -TS and
      
      
      -TS.
    • Apply the formula:

      
      
      
      
      
Part 3: Advanced Mechanistic Analysis Tools

Once the energies are known, you must explain why one pathway is favored. "Steric hindrance" is often too vague. Use these two quantitative tools to deconstruct the energy barrier.

1. Distortion/Interaction - Activation Strain Model (ASM)

This model decomposes the activation energy (


) into two terms:
  • Distortion Energy (

    
    ):  Energy required to warp the ground-state catalyst and substrate into their transition-state geometries.[3] (Usually destabilizing).[4]
    
  • Interaction Energy (

    
    ):  Energy gained from the interaction between the distorted fragments. (Usually stabilizing).
    


  • Case A (Interaction Controlled): The catalyst stabilizes the TS via H-bonds or

    
    -stacking. The pathway with the most negative
    
    
    
    wins.
  • Case B (Distortion Controlled): The catalyst forces the "wrong" substrate enantiomer to bend significantly to fit the pocket. The pathway with the lowest

    
     wins.
    
2. Non-Covalent Interaction (NCI) Plots

NCI plots visualize weak interactions (H-bonds, van der Waals, steric repulsion) as isosurfaces in 3D space.

  • Green Surfaces: Weak attraction (Van der Waals).

  • Blue Surfaces: Strong attraction (H-bonds).

  • Red Surfaces: Steric repulsion (Pauli exclusion).

Diagram 2: Logic of Chiral Induction (Distortion vs. Interaction)

ASM_Logic TS_Analysis Analyze TS(Major) vs TS(Minor) Decompose Decompose Energy (ASM Analysis) TS_Analysis->Decompose Distortion ΔE(dist) (Geometry Strain) Decompose->Distortion Interaction ΔE(int) (Electronic/Steric) Decompose->Interaction Result_Dist Distortion Controlled (Steric Penalty) Distortion->Result_Dist Major TS is less distorted Result_Int Interaction Controlled (Stabilizing Forces) Interaction->Result_Int Major TS has better H-bonds/Stacking

Caption: Decision tree for determining if a reaction is controlled by steric strain (Distortion) or electronic stabilization (Interaction).

References
  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

  • Ess, D. H., & Houk, K. N. (2007). Distortion/Interaction Energy Control of 1,3-Dipolar Cycloaddition Reactivity. Journal of the American Chemical Society. Link

  • Johnson, E. R., et al. (2010). Non-covalent interaction (NCI) plot: a visualization index for non-covalent interactions. Journal of the American Chemical Society. Link

  • Reid, J. P., & Sigman, M. S. (2019). Holistic prediction of enantioselectivity in asymmetric catalysis. Nature. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 2-Amino-2-methyl-pentan-3-ol

[1][2] Executive Summary & Core Directive Do NOT dispose of 2-Amino-2-methyl-pentan-3-ol down the drain. [1] This compound is an organic amino alcohol exhibiting basicity and potential flammability. Improper disposal can...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Core Directive

Do NOT dispose of 2-Amino-2-methyl-pentan-3-ol down the drain. [1]

This compound is an organic amino alcohol exhibiting basicity and potential flammability. Improper disposal can result in violent exothermic reactions (if mixed with acids), damage to plumbing infrastructure, and violation of environmental regulations (RCRA).

Immediate Action Required:

  • Segregate immediately from acids and strong oxidizers.

  • Classify as Hazardous Waste (likely D001 Ignitable or Corrosive depending on concentration/flash point).

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Identification & Characterization

Accurate identification is the first step in compliant disposal. Verify the Chemical Abstracts Service (CAS) number on your specific reagent bottle, as amino-alcohol isomers often have similar names.

ParameterSpecification
Chemical Name 2-Amino-2-methyl-pentan-3-ol
CAS Number 89585-20-6
Molecular Formula C₆H₁₅NO
Molecular Weight 117.19 g/mol
Functional Groups Primary Amine (-NH₂), Secondary Alcohol (-OH)
Physical State Liquid or Low-Melting Solid (Temperature dependent)
Acidity/Basicity Basic (pKa ~9-10 for the amine group)

Hazard Assessment & Compatibility

Understanding the chemical behavior of this molecule dictates the disposal logic.

Primary Hazards
  • Flammability: As a low-molecular-weight organic amine, it likely possesses a flash point < 60°C, classifying it as Ignitable (D001) under RCRA regulations.

  • Corrosivity/Irritation: The amine group makes this compound caustic to mucous membranes and skin. It may cause severe eye irritation.[2]

  • Reactivity:

    • Violent Reaction with Acids: Mixing with strong acids (HCl, H₂SO₄) will generate significant heat (exothermic neutralization), potentially causing splattering or container failure.

    • Incompatibility with Oxidizers: Reaction with strong oxidizers (permanganates, peroxides) can lead to fire or explosion.

Waste Segregation Logic

The following diagram illustrates the critical decision-making process for segregating this chemical from other waste streams.

SegregationLogic Start Waste: 2-Amino-2-methyl-pentan-3-ol CheckpH Check pH/Basicity Start->CheckpH IsAcid Is the waste stream Acidic? CheckpH->IsAcid Identify Incompatibles IsOxidizer Is the waste stream Oxidizing? IsAcid->IsOxidizer No SegregateAcid STOP: EXOTHERMIC RISK Segregate from Acids IsAcid->SegregateAcid Yes SegregateOx STOP: FIRE RISK Segregate from Oxidizers IsOxidizer->SegregateOx Yes Compatible Compatible Stream: Basic Organic Waste (Non-Halogenated preferred) IsOxidizer->Compatible No

Figure 1: Segregation logic flow ensuring chemical compatibility and safety.

Step-by-Step Disposal Protocol

Phase 1: Preparation & Packaging
  • PPE Requirements: Wear nitrile gloves, safety goggles (or face shield if pouring large volumes), and a lab coat.[1] Ensure a functioning fume hood is available.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers (aluminum) as amines can sometimes corrode specific alloys or react with surface oxides.

  • Bulking:

    • You may bulk this waste with other Basic Organic Solvents (e.g., triethylamine, pyridine, ethanol).

    • NEVER bulk with acidic waste streams (e.g., acetic acid, phenol).

Phase 2: Labeling

Affix a hazardous waste label that includes the following data points:

  • Contents: "2-Amino-2-methyl-pentan-3-ol, Organic Solvents"[3]

  • Hazard Checkboxes: [x] Ignitable [x] Toxic/Irritant [x] Basic

Phase 3: Storage & Pickup
  • Store the container in a Flammable Safety Cabinet .

  • Ensure the cap is tightly sealed to prevent amine vapors from escaping (which can be malodorous and irritating).

  • Schedule a pickup with your EHS department or licensed contractor (e.g., Veolia, Clean Harbors).

Emergency Spill Response

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[4]

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Remove Ignition Sources) Spill->Evacuate PPE 2. Don PPE (Resp. protection if high vapor) Evacuate->PPE Contain 3. Containment Use inert absorbent (Vermiculite/Sand) PPE->Contain Neutralize 4. Neutralize (Optional) Use dilute Citric Acid if safe Contain->Neutralize Collect 5. Collect Debris Place in sealed container Neutralize->Collect Label 6. Label as Hazardous Waste Collect->Label

Figure 2: Emergency spill response workflow.

Critical Note on Absorbents: Do not use paper towels or sawdust for large spills of amines, as the high surface area combined with the chemical's flammability can increase fire risk. Use inert clay, vermiculite, or specific "Organic Base" spill kits.

Regulatory Framework (US Focus)

Compliance relies on correct waste coding under the Resource Conservation and Recovery Act (RCRA).

RegulationClassificationReason
RCRA Code D001 (Ignitable)Flash point likely < 60°C (140°F).
RCRA Code D002 (Corrosive)Possible if pH ≥ 12.5 (aqueous solution).
Sewer Ban Strictly Prohibited Clean Water Act prohibits discharge of flammable/toxic organics.

Self-Validation Check: Before handing over waste, ask: Did I check the pH? Did I confirm no oxidizers are present in the bulk container?

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 226834, 2-Amino-2-methyl-pentan-3-ol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

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